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  • Product: 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
  • CAS: 23690-80-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

This guide provides a detailed technical overview for the synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview for the synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the construction of the core 1,2,3,4-tetrahydrocarbazole scaffold, followed by the N-alkylation to introduce the propionic acid side chain. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

1,2,3,4-Tetrahydrocarbazole (THCz) and its derivatives are significant structural motifs in a wide array of biologically active compounds and natural products.[1][2] The tricyclic system, composed of a fused indole and cyclohexane ring, serves as a privileged scaffold in medicinal chemistry, exhibiting activities such as anti-Alzheimer, antimicrobial, and anticancer properties.[1] The title compound, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, is a derivative that incorporates a carboxylic acid functional group, enhancing its potential for further chemical modification and interaction with biological targets. This guide will detail a reliable and adaptable synthetic pathway to this compound.

Part A: Synthesis of the 1,2,3,4-Tetrahydrocarbazole (THCz) Core

The foundational step in this synthesis is the creation of the 1,2,3,4-tetrahydrocarbazole core. The most prevalent and historically significant method for this transformation is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and cyclohexanone.[1][2]

Reaction Pathway: Fischer Indole Synthesis

The overall transformation for the synthesis of 1,2,3,4-tetrahydrocarbazole is depicted below:

Fischer Indole Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone + Cyclohexanone (Condensation) Cyclohexanone Cyclohexanone THCz 1,2,3,4-Tetrahydro- carbazole Phenylhydrazone->THCz Acid Catalyst (e.g., Acetic Acid) Heat [3,3]-Sigmatropic Rearrangement

Caption: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole.

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from established procedures and offers a reliable method for the synthesis of the THCz core.[2][3]

Materials:

  • Phenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Methanol

  • Sodium Hydroxide Solution (25% w/v)

  • Diethyl ether

Procedure:

  • Preparation of Phenylhydrazine Free Base: In a flask, dissolve phenylhydrazine hydrochloride in water. Add a 25% sodium hydroxide solution until the mixture is basic. The phenylhydrazine free base will separate as an oil. Extract the phenylhydrazine with diethyl ether. Carefully evaporate the ether under reduced pressure to obtain the phenylhydrazine oil.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared phenylhydrazine and an equimolar amount of cyclohexanone.

  • Acid Catalysis and Reflux: To the mixture, add glacial acetic acid. The amount of acetic acid can vary, but a common approach is to use it as a solvent or in a significant excess. Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water. The crude 1,2,3,4-tetrahydrocarbazole will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.[2]

Data Presentation: Reaction Parameters for THCz Synthesis
ParameterValueReference
Reactants Phenylhydrazine, Cyclohexanone[1],[2]
Catalyst Glacial Acetic Acid[3]
Solvent Glacial Acetic Acid or other[3]
Reaction Time 2.5 - 5 hours[4],[3]
Temperature Reflux[3]
Reported Yield 27% - 81%[3],[2]
Melting Point 116-118 °C[4]

Part B: Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

With the 1,2,3,4-tetrahydrocarbazole core in hand, the next step is to introduce the propionic acid side chain at the nitrogen atom (N-9). This can be achieved through a nucleophilic substitution reaction, specifically an N-alkylation. A common strategy involves the reaction of the deprotonated THCz with a suitable three-carbon electrophile. An alternative approach is the Michael addition to an acrylic acid derivative.

Reaction Pathway: N-Alkylation of 1,2,3,4-Tetrahydrocarbazole

The N-alkylation of 1,2,3,4-tetrahydrocarbazole can be accomplished by reacting it with a 3-halopropionic acid ester followed by hydrolysis, or directly with acrylic acid via a Michael addition.

N-Alkylation_of_THCz THCz 1,2,3,4-Tetrahydro- carbazole Intermediate_ester Ethyl 3-(1,2,3,4-tetrahydro- carbazol-9-yl)propanoate THCz->Intermediate_ester + Base (e.g., NaH) + Electrophile (SN2 or Michael Addition) Propionic_acid_ester Ethyl 3-bromopropanoate or Ethyl acrylate Final_product 3-(1,2,3,4-Tetrahydro- carbazol-9-yl)propionic acid Intermediate_ester->Final_product Hydrolysis (e.g., NaOH, H2O)

Caption: N-Alkylation Pathways to the Target Compound.

Experimental Protocol: N-Alkylation via Michael Addition

This protocol describes a plausible method for the N-alkylation of 1,2,3,4-tetrahydrocarbazole using ethyl acrylate, followed by hydrolysis of the resulting ester. This approach is based on general procedures for the Michael addition of N-heterocycles to acrylates.

Materials:

  • 1,2,3,4-Tetrahydrocarbazole

  • Ethyl acrylate

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3,4-tetrahydrocarbazole in anhydrous DMF or THF. Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated period to ensure complete deprotonation.

  • Michael Addition: Cool the reaction mixture back to 0 °C and add ethyl acrylate dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up of the Ester Intermediate: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude ethyl 3-(1,2,3,4-tetrahydro-carbazol-9-yl)propanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Isolation of the Final Product: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material. Acidify the aqueous layer with hydrochloric acid until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Alternative N-Alkylation using β-Propiolactone

An alternative and more direct route involves the use of β-propiolactone. This reagent can react with nucleophiles to introduce a 3-carboxyethyl group.[5] The reaction of 1,2,3,4-tetrahydrocarbazole with β-propiolactone would likely proceed via alkylation at the nitrogen atom.[5]

Caution: β-Propiolactone is a hazardous and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is a multi-step process that is well within the capabilities of a standard organic chemistry laboratory. The Fischer indole synthesis provides a robust and reliable method for constructing the core tetrahydrocarbazole scaffold. Subsequent N-alkylation, achievable through methods such as the Michael addition to an acrylate or reaction with β-propiolactone, allows for the introduction of the desired propionic acid side chain. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.

References

  • Organic Syntheses. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Org. Synth., 78, 36. [Link]

  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World J Adv Res Rev, 13(01), 160-171. [Link]

  • Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 213-219. [Link]

  • Sarhan, A. A., et al. (2014). Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1059-1073. [Link]

  • Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]

  • van Uittenbogaard, J. P. M., et al. (2011). Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. Journal of Biological Chemistry, 286(43), 37447-37455. [Link]

  • Graduation Escoffier. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. [Link]

  • Royal Society of Chemistry. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Abstract This technical guide provides a comprehensive framework for the structural elucidation and purity confirmation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a molecule of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and purity confirmation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a molecule of interest in medicinal chemistry and synthetic research. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active compounds, making rigorous characterization of its derivatives essential for reproducible research and development.[1] This document details the application and interpretation of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (THC-PA) is a derivative of tetrahydrocarbazole, featuring a propionic acid chain N-alkylated onto the pyrrole nitrogen. Its definitive characterization is paramount for any downstream application, from biological screening to materials science. The identity, structure, and purity of a given batch are established not by a single technique, but by the convergence of evidence from multiple orthogonal spectroscopic methods.

Key Molecular Properties:

  • Molecular Formula: C₁₅H₁₇NO₂

  • Molecular Weight: 243.30 g/mol [2]

  • Exact Mass: 243.1259 Da[2]

  • IUPAC Name: 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid[2]

Caption: Chemical structure of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.

The Analytical Workflow: An Integrated Approach

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Synthesized THC-PA (Purified) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-TOF) Prep->MS IR FTIR Spectroscopy (ATR) Prep->IR UV UV-Vis Spectroscopy Prep->UV NMR_data C-H Framework Connectivity NMR->NMR_data MS_data Molecular Weight & Formula MS->MS_data IR_data Functional Groups (C=O, O-H) IR->IR_data UV_data Conjugated System UV->UV_data Final Final Structure Confirmation NMR_data->Final MS_data->Final IR_data->Final UV_data->Final

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. The chemical shifts, signal integrations, and coupling patterns reveal the precise connectivity of atoms.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, and side-chain protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HCarboxylic Acid (-COOH )Acidic proton, highly deshielded. Signal is broad due to hydrogen bonding and exchange; disappears with D₂O shake.
~7.0 - 7.5m4HAromatic (-Ar -H )Protons on the benzene ring of the carbazole core. Complex splitting is expected due to mutual coupling.
~4.3 - 4.5t2HN-Methylene (-N-CH₂ -CH₂COOH)Deshielded by the adjacent electronegative nitrogen atom. Appears as a triplet due to coupling with the adjacent CH₂.
~2.7 - 3.0t2HBenzylic Methylene (-Ar-CH₂ -CH₂)Protons adjacent to the aromatic ring.
~2.6 - 2.9t2HAcid Methylene (-CH₂-CH₂ -COOH)Deshielded by the adjacent carbonyl group. Appears as a triplet.
~1.8 - 2.0m4HAliphatic Methylene (-CH₂-CH₂ -CH₂ -CH₂-)Protons on the C2 and C3 positions of the saturated ring, typically appearing as complex multiplets.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon backbone and the presence of key functional groups. A total of 15 distinct carbon signals are expected, confirming the molecular asymmetry.

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180Carbonyl (C =O)The carboxylic acid carbonyl carbon is highly deshielded and appears far downfield.
~110 - 140Aromatic Carbons (8 C)Six signals for the benzene ring and two for the pyrrole fusion carbons.
~40 - 50N-Methylene (-N-C H₂)Carbon attached to nitrogen.
~20 - 40Aliphatic Carbons (5 C)Includes the remaining four carbons of the tetrahydro ring and one from the side chain.
Standard NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in the solvent (0 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H spectrum using a standard single-pulse experiment (e.g., 'zg30'). Typically 16-64 scans are sufficient.

    • Acquire a ¹³C spectrum using a proton-decoupled experiment (e.g., 'zgpg30'). This may require several hundred to several thousand scans for adequate signal-to-noise.

    • (Optional) Perform 2D NMR experiments like COSY and HSQC to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its elemental composition. The fragmentation pattern observed can further validate the proposed structure.

Predicted Mass Spectrometric Data (ESI+)

Electrospray Ionization in positive mode (ESI+) is a soft ionization technique ideal for this molecule, as it will likely produce the protonated molecular ion with minimal fragmentation.

m/z ValueIon SpeciesFormulaInterpretation
244.1332 [M+H]⁺[C₁₅H₁₈NO₂]⁺Base Peak/Molecular Ion. Confirms the molecular weight and elemental composition via high-resolution MS.
198.1226[M-COOH+H]⁺[C₁₄H₁₆N]⁺Fragment corresponding to the loss of the carboxyl group (45 Da). A common fragmentation pathway for carboxylic acids.[3][4]
171.0964[C₁₂H₁₃N]⁺Tetrahydrocarbazole fragmentFragment corresponding to the cleavage of the entire propionic acid side chain.
Standard MS Experimental Protocol (LC-ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer equipped with an ESI source and a Time-of-Flight (TOF) analyzer.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. Operate in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The TOF analyzer will provide high-resolution mass data, allowing for elemental composition determination.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Predicted IR Absorption Bands

The IR spectrum of THC-PA will be dominated by absorptions from the carboxylic acid and the carbazole core.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibration Mode
2500 - 3300BroadO-H (Carboxylic Acid)Stretch
2850 - 2960MediumC-H (Aliphatic)Stretch
1700 - 1725 Strong C=O (Carboxylic Acid) Stretch
1450 - 1600MediumC=C (Aromatic)Stretch
1200 - 1350MediumC-NStretch

Reference data for functional group regions can be found in standard spectroscopy texts and databases.[5][6][7]

Standard IR Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. For THC-PA, the spectrum is defined by the carbazole chromophore.

Predicted UV-Vis Absorption Data

The tetrahydrocarbazole core is expected to exhibit strong absorption in the UV region. The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent.

λ_max Range (nm)SolventElectronic Transition
225 - 325Acetonitrileπ → π*

This prediction is based on typical absorption ranges for carbazole derivatives.[8][9][10]

Standard UV-Vis Experimental Protocol
  • Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile). Further dilute to obtain a final concentration where the maximum absorbance is between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline (blank). Then, fill the cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-600 nm.

Conclusion: A Self-Validating System

The definitive structural confirmation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is achieved through the synergistic integration of multiple spectroscopic techniques. No single method is sufficient, but together they form a self-validating system.

G center_node Confirmed Structure NMR NMR (C-H Skeleton) center_node->NMR Connectivity MS MS (Molecular Weight) center_node->MS Mass IR IR (Functional Groups) center_node->IR Bonds UV UV-Vis (Conjugated System) center_node->UV Chromophore

Caption: Convergence of evidence from complementary techniques.

NMR spectroscopy elucidates the precise atom-to-atom connectivity. Mass spectrometry confirms the exact molecular weight and elemental formula. IR spectroscopy verifies the presence of critical functional groups, particularly the carboxylic acid moiety. Finally, UV-Vis spectroscopy confirms the integrity of the carbazole aromatic system. When the data from all four techniques are consistent with the proposed structure, the identity and purity of the compound can be asserted with a high degree of confidence.

References

  • UV-visible absorption spectra of the carbazole derivatives in acetonitrile. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Lee, C. H., Kim, J. H., Lee, J., et al. (2002). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. Organometallics, 21(14), 2979–2984. [Link]

  • Chemek, M., Mahfoudh, A., Hleli, G., et al. (2022). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. [Link]

  • Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Supporting Information for C–H oxidation of 1,2,3,4-tetrahydrocarbazoles. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 3-methyl-1,2,3,4-tetrahydrocarbazole-9-propionic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 21, 2026, from [Link]

  • FTIR Spectrum of THCYP. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Tutar, A., & Kılıç, F. (2011). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Asian Journal of Chemistry, 23(11), 4901-4905. [Link]

  • Spectra data of substituted carbazole-9-acetic/propionic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid,23690-80-4. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sangeetha, M., & Pitchumani, K. (2005). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry, 44B, 1493-1496. [Link]

  • NIST. (n.d.). Propanoic acid, TMS derivative. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Rodriguez, J. A., et al. (2020). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Chemical Education, 8(2), 79-85. [Link]

  • Sharma, A., & Kumar, V. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Chemistry & Biology Interface, 12(1), 1-15. [Link]

  • Sarhan, A. A., & Fadda, A. A. (2014). Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1056-1067. [Link]

  • Ghorab, M. M., & Abdel-Hamide, S. G. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Kumar, T. O. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. SciSpace. [Link]

  • FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • TIC and respective mass spectra of carboxylic acids for SA007. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Zajac, M., et al. (2023). Investigation of the Influence of Process Parameters on the Physicochemical and Functional Properties of Oil-Based Composites. MDPI. [Link]

  • NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

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Foundational

A Technical Guide to 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (CAS: 23690-80-4): Synthesis, Characterization, and Therapeutic Potential

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. It details the synthesis, purification, and chara...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. It details the synthesis, purification, and characterization of this compound and explores the therapeutic promise of the tetrahydrocarbazole scaffold.

Introduction and Significance

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid belongs to the tetrahydrocarbazole (THC) class of compounds, which are noted for their privileged structural scaffold based on the indole moiety.[1][2] This structural framework is prevalent in many naturally occurring and synthetic molecules, granting them a wide spectrum of pharmacological activities.[3] The core structure, a tricyclic system with a pyrrole ring fused to a benzene and a cyclohexane ring, serves as a versatile backbone for chemical modifications to develop novel therapeutic agents.[1][4]

Tetrahydrocarbazole derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] Their mechanisms of action are diverse, including the induction of apoptosis in cancer cells, inhibition of cyclooxygenase (COX) enzymes in inflammation, and modulation of pathways implicated in neurodegenerative diseases.[3][5] The propionic acid side chain on the carbazole nitrogen of the title compound introduces a carboxylic acid functional group, which can significantly influence its pharmacokinetic properties and potential for further derivatization.

Synthesis and Purification

The synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is typically achieved via N-alkylation of 1,2,3,4-tetrahydrocarbazole. This foundational precursor can be synthesized through methods like the well-established Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine and cyclohexanone.[1][4] Modern variations of this synthesis utilize microwave assistance or palladium catalysis for improved yields and conditions.[4][6]

N-Alkylation Protocol

A reliable method for synthesizing the title compound involves the reaction of 1,2,3,4-tetrahydrocarbazole with a suitable three-carbon electrophile, such as ethyl 3-bromopropionate, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of 1,2,3,4-Tetrahydrocarbazole

A solution of 1,2,3,4-tetrahydrocarbazole and a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF is treated with ethyl 3-bromopropionate. The reaction mixture is stirred at an elevated temperature to facilitate the SN2 reaction.

Step 2: Saponification of the Ester Intermediate

The crude ethyl ester is then hydrolyzed using a base such as sodium hydroxide in an aqueous alcohol solution. Acidification of the reaction mixture precipitates the desired carboxylic acid.

Experimental Protocol: Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid
  • Preparation of the Precursor: Synthesize 1,2,3,4-tetrahydrocarbazole using a standard Fischer indole synthesis or procure from a commercial supplier.[7]

  • N-Alkylation:

    • To a stirred solution of 1,2,3,4-tetrahydrocarbazole (1 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add ethyl 3-bromopropionate (1.1 eq.) dropwise and heat the reaction to 60-70 °C for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Ester Isolation:

    • Cool the reaction mixture and quench with cold water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

    • Reflux the mixture for 2-3 hours.

    • Cool the solution and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with 2M HCl to precipitate the product.

  • Purification:

    • Filter the solid precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.[8]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
CAS Number 23690-80-4[9][10][11][12]
Molecular Formula C₁₅H₁₇NO₂[9]
Molecular Weight 243.30 g/mol [9]
Physical Form Solid[12]
Purity Typically >95%[12]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring, as well as the aliphatic protons of the tetrahydro- portion and the propionic acid side chain.

  • ¹³C NMR: The carbon NMR will display distinct peaks for the aromatic and aliphatic carbons, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands will include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic moieties.[13]

Potential Therapeutic Applications

The tetrahydrocarbazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1] While specific biological data for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is not extensively published, the activities of related derivatives provide strong indications of its therapeutic potential.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3][5] Their anticancer mechanisms often involve:

  • Induction of Apoptosis: Triggering programmed cell death through the modulation of Bcl-2 family proteins and activation of caspases.[3]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[5]

  • Enzyme Inhibition: Targeting key enzymes like topoisomerases, which are crucial for DNA replication.[3][5]

Neuroprotective Effects

Derivatives of tetrahydrocarbazole are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. Potential mechanisms include:

  • Reduction of Aβ Peptide Production: Inhibiting enzymes such as β-secretase (BACE1) to reduce the formation of amyloid-beta plaques.[3]

  • Modulation of Calcium Homeostasis: Normalizing intracellular calcium signaling, which is often dysregulated in Alzheimer's.[3]

Anti-inflammatory Properties

The anti-inflammatory action of many tetrahydrocarbazoles is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing pro-inflammatory prostaglandins.[3]

Other Potential Activities

The carbazole nucleus is also found in compounds with antidiabetic, antimicrobial, and antifungal properties.[1][2] Recent research has also identified carbazole-propionic acid derivatives as promising inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme in cancer development.[14]

Visualizations

Synthesis Workflow

Synthesis Workflow Reactants 1,2,3,4-Tetrahydrocarbazole + Ethyl 3-bromopropionate Base_Solvent NaH in DMF Reactants->Base_Solvent N_Alkylation N-Alkylation Reactants->N_Alkylation Base_Solvent->N_Alkylation Ester_Intermediate Ethyl 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoate N_Alkylation->Ester_Intermediate Hydrolysis Saponification Ester_Intermediate->Hydrolysis Hydrolysis_Reagents NaOH / EtOH, H₂O Hydrolysis_Reagents->Hydrolysis Final_Product 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Hydrolysis->Final_Product

Caption: General synthesis workflow for the target compound.

Potential Anticancer Mechanisms

Anticancer Mechanisms cluster_0 Tetrahydrocarbazole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Outcome THC_Derivative 3-(...)-propionic acid Apoptosis Apoptosis Induction (Bcl-2/Bax modulation) THC_Derivative->Apoptosis Cell_Cycle Cell Cycle Arrest THC_Derivative->Cell_Cycle Enzyme_Inhibition Enzyme Inhibition (Topoisomerase, DNMT1) THC_Derivative->Enzyme_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of tetrahydrocarbazoles.

Conclusion

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is a compound of significant interest due to the established therapeutic potential of its core tetrahydrocarbazole scaffold. This guide provides a foundational understanding of its synthesis, characterization, and the broad pharmacological activities associated with its chemical class. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential in drug discovery and development, particularly in the areas of oncology, neuroprotection, and anti-inflammatory applications.

References

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). ResearchGate. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2025). ResearchGate. [Link]

  • Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2024). Bentham Science. [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]

  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | C15H17NO2 | CID 778449. PubChem. [Link]

  • Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. (2024). PubMed. [Link]

  • 3-CARBAZOL-9-YLPROPANOIC ACID. (n.d.). gsrs. [Link]

  • Spectra data of substituted carbazole-9-acetic/propionic acid. (n.d.). ResearchGate. [Link]

  • (PDF) 3-(9H-Carbazol-9-yl)propanoic acid. (2016). ResearchGate. [Link]

  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (n.d.). Oklahoma State University. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). ResearchGate. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][9]naphthyrin-5(6H)-one. (n.d.). PMC - NIH. [Link]

  • 1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses Procedure. [Link]

  • 3-(1,2,3,4,-Tetrahydro-carbazol-9-yl)-propionic acid. (n.d.). Amerigo Scientific. [Link]

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664. PubChem. [Link]

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Exploratory

A Technical Guide to the Molecular Structure of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid: Synthesis, Characterization, and Therapeutic Context

Executive Summary: This guide provides an in-depth examination of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a derivative of the therapeutically significant tetrahydrocarbazole scaffold. We will dissect its mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth examination of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a derivative of the therapeutically significant tetrahydrocarbazole scaffold. We will dissect its molecular architecture, outline robust methodologies for its synthesis and structural verification, and discuss its relevance within the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound class, grounded in established analytical techniques and field-proven insights.

The Tetrahydrocarbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a tricyclic aromatic structure comprising a pyrrole ring fused with both a benzene and a cyclohexane ring.[1] This unique framework is not merely a synthetic curiosity; it is a "privileged scaffold" that appears in a multitude of naturally occurring alkaloids and pharmacologically active compounds.[1][2] The inherent structural rigidity and three-dimensionality of the THCz system allow its derivatives to effectively interact with the active sites of various biological targets.

Derivatives of THCz are renowned for an exceptionally broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, antipsychotic, and neuroprotective properties.[1][3][4][5] The specific compound of interest, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, functionalizes the core THCz structure at the N-9 position with a propionic acid side chain. This modification is a deliberate design choice aimed at modulating the molecule's physicochemical properties, such as solubility and its ability to form specific interactions with target proteins, potentially enhancing its therapeutic profile.

Molecular Architecture and Physicochemical Properties

Core Structural Features

The molecule is defined by two primary components:

  • The 1,2,3,4-Tetrahydrocarbazole Core: This rigid, tricyclic system provides the foundational structure for biological interaction.

  • The N-9 Propionic Acid Side Chain: The flexible propionic acid group is attached to the nitrogen atom of the central pyrrole ring. This chain introduces a carboxylic acid functional group, a key feature for forming hydrogen bonds and salt bridges, which are critical for aqueous solubility and receptor binding.

Caption: 2D structure of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.

Physicochemical Data Summary

The fundamental properties of the molecule are summarized below for reference in experimental design and data interpretation.

PropertyValueSource
IUPAC Name 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid[6]
CAS Number 23690-80-4[6][7]
Molecular Formula C₁₅H₁₇NO₂[6]
Molecular Weight 243.30 g/mol [6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Topological Polar Surface Area 42.2 Ų[6]
XLogP3-AA (Computed) 2.7[6]

Synthesis and Derivatization Strategy

The synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is a two-stage process: first, the construction of the core scaffold, followed by the functionalization of the N-9 position.

Stage 1: Synthesis of the 1,2,3,4-Tetrahydrocarbazole Core

Causality: The Fischer indole synthesis is the most robust and widely adopted method for constructing the tetrahydrocarbazole core.[5] It involves an acid-catalyzed reaction between a phenylhydrazine and a cyclic ketone (cyclohexanone), proceeding through a hydrazone intermediate that undergoes a[2][2]-sigmatropic rearrangement. For enhanced efficiency and sustainability, modern protocols often employ ionic liquids, which can act as both the solvent and the catalyst and are often recyclable.[8]

G A Phenylhydrazine D Condensation A->D B Cyclohexanone B->D C Acid Catalyst (e.g., [bmim(BF4)]) C->D Catalyzes E Phenylhydrazone Intermediate D->E F [3,3]-Sigmatropic Rearrangement (Fischer Cyclization) E->F G 1,2,3,4-Tetrahydrocarbazole (THCz Core) F->G

Caption: Workflow for the Fischer Indole Synthesis of the THCz core.

Experimental Protocol: Green Synthesis of 1,2,3,4-Tetrahydrocarbazole [8]

  • Reactant Charging: In a 100 mL round-bottom flask equipped with a reflux condenser, combine phenylhydrazine hydrochloride (10 mmol), cyclohexanone (12 mmol), and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (3 mL).

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (eluent: 8:2 petroleum ether:ethyl acetate). The reaction is typically complete within 30-60 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of methanol to dissolve the product.

  • Isolation: The ionic liquid is immiscible with methanol and will form a separate layer. Decant the methanol layer containing the product. The ionic liquid can be washed, dried under vacuum, and reused.

  • Purification: Evaporate the methanol under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel (60-120 mesh) using a petroleum ether:ethyl acetate (8:2 v/v) eluent to afford pure 1,2,3,4-tetrahydrocarbazole.

Stage 2: N-Alkylation with the Propionic Acid Moiety

Causality: With the THCz core synthesized, the propionic acid side chain is introduced via N-alkylation. The nitrogen atom of the pyrrole ring is nucleophilic and will attack an electrophilic three-carbon chain. A common and effective method is the Michael addition of the THCz nitrogen to an acrylate ester, followed by hydrolysis to yield the carboxylic acid. This approach avoids the use of harsh alkyl halides.

Experimental Protocol: Synthesis of the Final Compound

  • Reactant Charging: To a solution of 1,2,3,4-tetrahydrocarbazole (5 mmol) in 25 mL of tert-butanol, add potassium tert-butoxide (6 mmol).

  • Addition: Stir the mixture at room temperature for 20 minutes. Add ethyl acrylate (5.5 mmol) dropwise to the solution.

  • Reaction (Michael Addition): Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting THCz is consumed. This forms the ethyl ester intermediate.

  • Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (10 mmol) in 10 mL of water/ethanol (1:1). Heat the mixture to reflux for 2 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction mixture and reduce the volume by half using a rotary evaporator. Dilute with 50 mL of water and wash with 20 mL of diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 2M HCl. A precipitate of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an ethanol/water mixture can be performed for higher purity if needed.

Structural Elucidation: A Multi-Technique Approach

Causality: Unambiguous confirmation of the molecular structure requires a combination of spectroscopic techniques. Each method provides complementary information, and together they create a self-validating system that confirms connectivity, molecular formula, and the presence of key functional groups.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation A Purified Compound B NMR Spectroscopy (¹H, ¹³C, COSY) A->B C Mass Spectrometry (ESI-MS) A->C D IR Spectroscopy (FTIR) A->D E Structural Confirmation B->E Confirms C-H Framework C->E Confirms Molecular Weight D->E Confirms Functional Groups

Sources

Foundational

The Tetrahydrocarbazole Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Areas

Abstract The 1,2,3,4-tetrahydrocarbazole (THC) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique, rigid, tricyclic structure, which includes an indole nu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydrocarbazole (THC) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique, rigid, tricyclic structure, which includes an indole nucleus, serves as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of tetrahydrocarbazole compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity in neurodegenerative diseases, oncology, and metabolic disorders, supported by detailed experimental protocols and data-driven insights to facilitate the advancement of novel therapeutics based on this remarkable molecular architecture.

Introduction: The Significance of the Tetrahydrocarbazole Moiety in Drug Discovery

The tetrahydrocarbazole skeleton is a recurring motif in numerous naturally occurring alkaloids and pharmacologically active compounds.[1] Its structural rigidity and lipophilic nature allow for favorable interactions with the binding sites of various enzymes and receptors. The ability to readily modify the core structure at multiple positions enables the fine-tuning of physicochemical properties and biological activity, making it a "privileged scaffold" in drug discovery.[2] This guide will systematically explore the established and emerging therapeutic targets of tetrahydrocarbazole derivatives, providing both the theoretical framework and practical methodologies for their investigation.

Neurodegenerative Disorders: A Multi-Pronged Approach to Neuronal Protection

Tetrahydrocarbazole derivatives have shown considerable promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by engaging multiple pathological pathways.[3][4]

Cholinesterase Inhibition: Enhancing Cognitive Function

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[3] Several tetrahydrocarbazole derivatives have been identified as potent and selective inhibitors of these enzymes.[1][3]

Mechanism of Action: Tetrahydrocarbazole-based inhibitors typically interact with the catalytic and peripheral anionic sites of cholinesterases, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission in the brain. This can lead to improvements in cognitive function.[4]

Experimental Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibition using Ellman's Method [5]

This protocol outlines a colorimetric assay to measure the in vitro inhibition of AChE by test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test tetrahydrocarbazole compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by serial dilution in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water (freshly prepared).

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0).

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay in 96-Well Plate:

    • To triplicate wells, add 140 µL of phosphate buffer, 20 µL of the test compound working solution, and 20 µL of the AChE solution.

    • For the control (100% activity), add 140 µL of phosphate buffer, 20 µL of phosphate buffer (or DMSO vehicle), and 20 µL of the AChE solution.

    • For the blank, add 180 µL of phosphate buffer and 20 µL of the test compound working solution (at the highest concentration).

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Modulation of Amyloid-Beta Production: Targeting the Root of Pathology

A pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain.[4] Tetrahydrocarbazole compounds have been shown to reduce the production of Aβ peptides by inhibiting the activity of β-secretase (BACE1), the enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[6]

Mechanism of Action: By binding to the active site of BACE1, these inhibitors prevent the cleavage of APP, thereby reducing the formation of the Aβ40 and Aβ42 peptides that are prone to aggregation.[7]

Experimental Protocol 2: In Vitro BACE1 Inhibition Assay [8][9]

This protocol describes a fluorogenic assay to measure the inhibition of BACE1 activity.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 peptide substrate

  • BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test tetrahydrocarbazole compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in BACE1 assay buffer.

    • Dilute the BACE1 enzyme to the desired concentration in assay buffer.

    • Dilute the BACE1 substrate to the desired concentration in assay buffer.

  • Assay in 96-Well Plate:

    • To triplicate wells, add 92.5 µL of assay buffer, 2.5 µL of the test compound dilution, and 2.5 µL of the diluted BACE1 enzyme.

    • For the 100% activity control, add 92.5 µL of assay buffer, 2.5 µL of DMSO vehicle, and 2.5 µL of the diluted BACE1 enzyme.

    • For the background wells, add 95 µL of assay buffer and 2.5 µL of DMSO vehicle.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 2.5 µL of the diluted substrate to all wells.

    • Incubate the plate at room temperature for 40-60 minutes, protected from light.

    • Measure the fluorescence intensity using an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Determine the IC50 value.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[8][10] Inhibition of GSK-3 is therefore a promising therapeutic strategy.[11][12]

Mechanism of Action: Tetrahydrocarbazole derivatives can act as inhibitors of GSK-3, preventing the abnormal phosphorylation of tau and potentially halting the progression of neurofibrillary pathology.[10]

Experimental Protocol 3: In Vitro GSK-3β Kinase Assay [1][13]

This protocol details a luminescence-based assay to measure the inhibition of GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • Test tetrahydrocarbazole compound

  • Luminescence-based kinase activity detection kit (e.g., Kinase-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of GSK-3β enzyme in kinase assay buffer.

    • Prepare a substrate/ATP mixture in kinase assay buffer.

  • Assay in 96-Well Plate:

    • Add 2.5 µL of the test compound dilution or vehicle control to triplicate wells.

    • Add 5 µL of the diluted GSK-3β enzyme to each well (except "no enzyme" controls).

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value.

Oncology: A Multifaceted Assault on Cancer Cells

The tetrahydrocarbazole scaffold has proven to be a fertile ground for the development of anticancer agents, with derivatives demonstrating a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[7][14]

Topoisomerase Inhibition: Disrupting DNA Replication

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[15] Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly dividing cancer cells.[16] Carbazole derivatives, such as the clinical drug elliptinium, are known topoisomerase II inhibitors.[17][18]

Mechanism of Action: Tetrahydrocarbazole-based topoisomerase inhibitors can act as intercalating agents, inserting themselves between DNA base pairs, or as catalytic inhibitors that stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death.[9][18]

Experimental Protocol 4: Topoisomerase I and II DNA Relaxation/Decatenation Assay [6][19][20]

This protocol describes gel-based assays to assess the inhibition of topoisomerase I and II.

Materials:

  • Human topoisomerase I or II enzyme

  • Supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (kDNA) (for Topo II)

  • Topoisomerase reaction buffer

  • ATP (for Topo II)

  • Test tetrahydrocarbazole compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup (on ice):

    • For each reaction, combine the appropriate 10x reaction buffer, supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), and deionized water.

    • Add the test compound at various concentrations or a vehicle control.

    • Add the topoisomerase enzyme to initiate the reaction.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a loading dye containing SDS and proteinase K.

    • Load the samples onto an agarose gel.

    • Run the gel at an appropriate voltage until the DNA forms are separated.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize under UV light.

    • In the Topo I assay, active enzyme relaxes the supercoiled DNA, causing it to migrate slower. Inhibitors will prevent this relaxation.

    • In the Topo II assay, active enzyme decatenates the kDNA network, allowing the release of minicircles that migrate into the gel. Inhibitors will prevent decatenation, and the kDNA will remain in the well.

    • Determine the concentration of the compound that inhibits the enzyme activity.

Telomerase Inhibition: Targeting Cancer Cell Immortality

Telomerase is a reverse transcriptase that maintains telomere length, and its activity is upregulated in the vast majority of cancer cells, contributing to their immortality.[17][21] Inhibition of telomerase is a promising anticancer strategy.[22]

Mechanism of Action: Tetrahydrocarbazole-triazole derivatives have been shown to inhibit telomerase activity, leading to telomere shortening, cell cycle arrest, and apoptosis in cancer cells.[22][23]

Experimental Protocol 5: Telomeric Repeat Amplification Protocol (TRAP) Assay [21][23][24]

This PCR-based assay measures telomerase activity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell lysis buffer (e.g., NP-40 based)

  • TRAP assay kit (containing TS primer, ACX primer, control templates, and PCR reagents)

  • Test tetrahydrocarbazole compound

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Cell Lysate Preparation:

    • Treat cancer cells with the test compound for a specified time.

    • Harvest the cells and prepare cell lysates using an appropriate lysis buffer on ice.

  • Telomerase Extension:

    • In a PCR tube, combine the cell lysate with the TRAP reaction mixture containing the TS primer and dNTPs.

    • Incubate at a temperature suitable for telomerase extension (e.g., 25-30°C) for 30-40 minutes.

  • PCR Amplification:

    • Heat-inactivate the telomerase.

    • Add the ACX primer and Taq polymerase.

    • Perform PCR amplification for a set number of cycles.

  • Detection of Products:

    • Resolve the PCR products on a polyacrylamide gel.

    • Stain the gel (e.g., with SYBR Green) and visualize the characteristic ladder of telomeric repeats.

  • Data Analysis:

    • Quantify the intensity of the telomerase ladder. A decrease in ladder intensity in the presence of the test compound indicates telomerase inhibition.

Kinase Inhibition: Disrupting Cancer Signaling Pathways

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[25] Tetrahydrocarbazole derivatives have been identified as inhibitors of several important kinases.

  • VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][26] Tetrahydrocarbazole derivatives can inhibit VEGFR-2 kinase activity, thereby blocking tumor angiogenesis.[24]

  • pERK and pRb: The ERK/MAPK pathway and the retinoblastoma protein (Rb) are critical for cell proliferation.[27] Tetrahydrocarbazole compounds have been discovered as dual inhibitors of the phosphorylation of ERK (pERK) and Rb (pRb), leading to cell cycle arrest.[27]

Mechanism of Action: These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[25]

Experimental Protocol 6: In Vitro VEGFR-2 Kinase Assay [18][28][29]

This protocol describes a luminescence-based assay to measure VEGFR-2 inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test tetrahydrocarbazole compound

  • Luminescence-based kinase activity detection kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.

    • Add the diluted test inhibitor or vehicle control.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the recombinant VEGFR-2 enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection:

    • Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Metabolic Disorders: Targeting Key Metabolic Regulators

AMP-Activated Protein Kinase (AMPK) Activation: A Target for Hypoglycemic Agents

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[30][31][32] Activation of AMPK has therapeutic potential for the treatment of metabolic disorders like type 2 diabetes.[19]

Mechanism of Action: Certain aza-tetrahydrocarbazole derivatives have been shown to activate the AMPK pathway, leading to an increase in glucose consumption in liver cells (HepG2).[19] This suggests a potential mechanism for their hypoglycemic effects.

Experimental Protocol 7: Western Blot Analysis of AMPK Activation in HepG2 Cells [26][30][33]

This protocol is used to assess the phosphorylation status of AMPK as an indicator of its activation.

Materials:

  • HepG2 cells

  • Test tetrahydrocarbazole compound

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis:

    • Treat HepG2 cells with the test compound for a specified time.

    • Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities and determine the ratio of phosphorylated AMPK to total AMPK. An increase in this ratio indicates AMPK activation.

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassTherapeutic AreaTargetKey FindingsReference
6- and 9-substituted THCsNeurodegenerationAChE/BChESelective AChE inhibitors identified.[1][3]
THC DerivativesNeurodegenerationBACE1Reduction in Aβ40 and Aβ42 production.[6]
THC-triazole hybridsOncologyTelomeraseInhibition of telomerase activity, apoptosis induction.[22][23]
THC-dithioate hybridsOncology-Potent antitumor activity against MCF7 and HCT116 cells.[14]
Hexahydrocarbazol-2-aminesOncologypERK/pRbDual inhibitors of pERK and pRb phosphorylation.[27]
Aza-tetrahydrocarbazolesMetabolic DisordersAMPKIncreased glucose consumption in HepG2 cells.[19]
Signaling Pathway and Workflow Diagrams

G cluster_0 Alzheimer's Disease Pathogenesis cluster_1 THC Intervention APP APP Abeta Aβ Peptides APP->Abeta BACE1 Plaques Amyloid Plaques Abeta->Plaques Neuron Neuronal Dysfunction Plaques->Neuron Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau GSK-3β NFTs Neurofibrillary Tangles pTau->NFTs NFTs->Neuron THC_BACE1 THC Derivative (BACE1 Inhibitor) THC_BACE1->Abeta Inhibits THC_GSK3 THC Derivative (GSK-3β Inhibitor) THC_GSK3->pTau Inhibits

Caption: THC intervention in Alzheimer's disease pathways.

G cluster_0 Cancer Cell Signaling cluster_1 THC Intervention GF Growth Factors Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Angiogenesis Angiogenesis Receptor->Angiogenesis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation THC_Kinase THC Derivative (Kinase Inhibitor) THC_Kinase->Receptor Inhibits THC_Kinase->RAS_RAF Inhibits

Caption: THC inhibition of cancer cell signaling pathways.

Conclusion and Future Directions

The tetrahydrocarbazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a diverse range of therapeutic targets. This guide has provided a comprehensive overview of the key molecular targets in neurodegenerative diseases, oncology, and metabolic disorders, along with detailed experimental protocols to facilitate further research. The multi-target potential of some tetrahydrocarbazole derivatives is particularly noteworthy, offering the possibility of developing single-molecule therapies for complex diseases. Future research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development.

References

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  • Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 60B(1), 152-160. [Link]

  • Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

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  • Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kin. (2024). Assiut University. [Link]

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  • Uppar, P. M., Ravish, A., Xi, Z., Kumar Harish, K., Kumar, A. M., Poonacha, L. K., Swaroop, T. R., Somu, C., Gaonkar, S. L., Madegowda, M., Lobie, P. E., Pandey, V., & Basappa. (2024). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. [Link]

  • Uppar, P. M., Ravish, A., Xi, Z., et al. (2024). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. ResearchGate. [Link]

  • Zhang, J., Wang, T., Li, J., Wang, Y., Zhang, J., & Lei, T. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • Uppar, P. M., Ravish, A., Xi, Z., et al. (2024). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. [Link]

  • El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308-315. [Link]

  • Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. [Link]

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Exploratory

An In-depth Technical Guide to Carbazole Alkaloids and Their Derivatives: From Natural Sources to Therapeutic Applications

A Senior Application Scientist's Review for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Allure of the Carbazole Scaffold Carbazole alkaloids, a diverse class of nitrogen-contain...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Carbazole Scaffold

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long captivated the attention of natural product chemists, pharmacologists, and medicinal chemists. Characterized by a tricyclic aromatic system consisting of a central pyrrole ring fused to two benzene rings, these molecules are endowed with a unique structural rigidity and electronic properties that make them privileged scaffolds in drug discovery.[1][2][3] Found in a variety of natural sources, from higher plants of the Rutaceae family to bacteria and fungi, carbazole alkaloids exhibit a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[3][4][5] This guide provides a comprehensive technical overview of carbazole alkaloids, delving into their origins, synthesis, multifaceted biological actions, and the experimental methodologies crucial for their investigation. It is designed to serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this fascinating class of natural products.

I. The Genesis of Carbazole Alkaloids: Biosynthesis and Chemical Synthesis

A fundamental understanding of how these complex molecules are constructed, both by nature and in the laboratory, is paramount for their effective exploitation in drug development.

Nature's Blueprint: The Biosynthesis of Carbazole Alkaloids

The biosynthesis of carbazole alkaloids is a testament to nature's intricate chemical machinery. In higher plants, the prevailing hypothesis suggests that 3-methylcarbazole serves as a key intermediate.[6] The biosynthesis is thought to proceed via the shikimate pathway, a primary metabolic route for the production of aromatic amino acids.[6]

In contrast, the biosynthesis of carbazoles in actinomycetes has been more extensively studied, revealing a distinct pathway. Tracer experiments have shown that the carbazole skeleton in bacteria is derived from tryptophan, pyruvate, and two molecules of acetate.[4] A key step involves an unprecedented enzymatic formation of the tricyclic carbazole skeleton, followed by various modifications such as prenylation and hydroxylation.[4] For instance, in the biosynthesis of carquinostatin A, a potent neuroprotective carbazole alkaloid, a crucial cyclization is catalyzed by the enzyme CqsB2.[4][7] This enzyme facilitates the formation of the ortho-quinone-containing A ring of the carbazole intermediate, a pivotal step in the biosynthesis of this class of compounds.[4]

The elucidation of these biosynthetic pathways not only provides insights into the natural diversity of carbazole alkaloids but also opens avenues for their biotechnological production through metabolic engineering.

Laboratory Artistry: The Chemical Synthesis of Carbazole Alkaloids

The chemical synthesis of carbazole alkaloids is a vibrant area of organic chemistry, driven by the need to access larger quantities of these compounds for biological evaluation and to generate novel derivatives with improved therapeutic properties. A variety of synthetic strategies have been developed, ranging from classical methods to modern transition-metal-catalyzed reactions.[2]

Classical Synthetic Approaches:

  • Fischer-Borsche Synthesis: This method involves the reaction of a phenylhydrazine with a cyclohexanone derivative to form a tetrahydrocarbazole, which is then aromatized to the carbazole.

  • Graebe-Ullmann Synthesis: This involves the reductive cyclization of an o-nitro-diphenylamine derivative.

  • Oxidative Cyclization of Diarylamines: This is a common strategy for the formation of the carbazole ring system.

Modern Synthetic Methodologies:

  • Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki coupling are powerful tools for the construction of the diarylamine precursor, which can then be cyclized to the carbazole core.[2]

  • Allene-Mediated Electrocyclic Reactions: This elegant approach allows for the construction of highly substituted carbazole rings.[8]

  • One-Pot Annulation Reactions: These methods offer an efficient route to pyranocarbazoles, a significant subclass of carbazole alkaloids.[9]

The choice of synthetic route is often dictated by the desired substitution pattern on the carbazole nucleus, highlighting the versatility and ingenuity of modern organic synthesis in accessing this important class of molecules. A recent review provides a comprehensive analysis of the synthesis of natural carbazole alkaloids since 2014, summarizing over 90 studies.[2]

II. The Therapeutic Promise: Biological Activities and Mechanisms of Action

Carbazole alkaloids have emerged as a treasure trove of bioactive molecules with potential applications in a wide range of diseases.

The Fight Against Cancer: Anticancer Properties of Carbazole Alkaloids

The anticancer activity of carbazole alkaloids is one of their most extensively studied biological properties.[10] These compounds exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes.

Key Anticancer Mechanisms:

  • Induction of Apoptosis: Many carbazole alkaloids, such as mahanine and girinimbine, have been shown to induce apoptosis in various cancer cell lines.[11] This programmed cell death is often mediated through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[12]

  • Inhibition of Topoisomerases: Topoisomerases are essential enzymes that regulate DNA topology and are crucial for DNA replication and transcription. Carbazole alkaloids can act as topoisomerase inhibitors, leading to DNA damage and cell death.[10] Both topoisomerase I and topoisomerase II have been identified as targets for these compounds.

  • DNA Intercalation: The planar aromatic structure of carbazoles allows them to intercalate between the base pairs of DNA, disrupting its normal function and leading to cell cycle arrest and apoptosis.[10]

  • Regulation of Signaling Pathways: Carbazole alkaloids can modulate various signaling pathways involved in cancer cell proliferation and survival. For example, girinimbine has been shown to inhibit the MEK/ERK and STAT3 signaling pathways in breast cancer cells.

Quantitative Data on Anticancer Activity:

The cytotoxic efficacy of carbazole alkaloids is often quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Carbazole AlkaloidCancer Cell LineIC50 (µM)Reference
MahanineU937 (Leukemia)3.5[11]
GirinimbineHepG2 (Liver Cancer)16.5[11]
Compound 1dPANC-1 (Pancreatic)1.8[13]
Compound 1dA549 (Lung)2.5[13]
Combating Infections: Antimicrobial Activity of Carbazole Alkaloids

With the rise of antibiotic resistance, the search for novel antimicrobial agents is of paramount importance. Carbazole alkaloids have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[14][15]

Key Antimicrobial Mechanisms:

  • Inhibition of DNA Gyrase: In bacteria, DNA gyrase (a type II topoisomerase) is a key enzyme involved in DNA replication. Carbazole alkaloids can inhibit this enzyme, leading to bacterial cell death.

  • Disruption of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate their behavior. Some carbazole derivatives have been shown to disrupt quorum sensing, thereby inhibiting biofilm formation and virulence.

  • Inhibition of Fungal Plasma Membrane H+-ATPase: In fungi, the plasma membrane H+-ATPase is essential for maintaining the electrochemical gradient across the cell membrane. N-substituted carbazole derivatives can inhibit this enzyme, leading to fungal cell death.

Quantitative Data on Antimicrobial Activity:

The antimicrobial potency of carbazole alkaloids is typically expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Carbazole Alkaloid/DerivativeMicroorganismMIC (µg/mL)Reference
MahanineStaphylococcus aureus25.0-175.0[14]
MahanimbicineEscherichia coli25.0-175.0[14]
MahanimbinePseudomonas aeruginosa25.0-175.0[14]
Carbazole derivative 56cMRSA0.5[16]
Carbazole derivative 44gCryptococcus neoformans3.125[16]
Protecting the Brain: Neuroprotective Effects of Carbazole Alkaloids

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Carbazole alkaloids have emerged as promising neuroprotective agents due to their ability to combat oxidative stress and inflammation, key pathological features of these diseases.[6][17]

Key Neuroprotective Mechanisms:

  • Antioxidant Activity: Many carbazole alkaloids possess potent antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage.[8]

  • Activation of the Nrf2 Pathway: The Nrf2 pathway is a major cellular defense mechanism against oxidative stress. Some carbazoles can activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes.

  • Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative diseases. Carbazole alkaloids can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).

  • Inhibition of Acetylcholinesterase (AChE): In Alzheimer's disease, the breakdown of the neurotransmitter acetylcholine is accelerated by AChE. Certain carbazole alkaloids have been found to inhibit this enzyme, thereby enhancing cholinergic neurotransmission.[17]

Quantitative Data on Neuroprotective Activity:

The neuroprotective efficacy of carbazole alkaloids is often assessed by their half-maximal effective concentration (EC50) in cellular models of neurotoxicity.

Carbazole AlkaloidNeuroprotective AssayEC50 (µM)Reference
Clauselansiumine A6-OHDA-induced apoptosis in SH-SY5Y cells0.48-12.36[18]
Clausenalansine A6-OHDA-induced apoptosis in SH-SY5Y cells0.36-10.69[19]
Clausenalenine A6-OHDA-induced apoptosis in SH-SY5Y cells0.68-18.76[20]

III. The Researcher's Toolkit: Experimental Protocols and Methodologies

To harness the therapeutic potential of carbazole alkaloids, robust and reliable experimental methodologies are essential. This section provides an overview of key protocols for the extraction, purification, and biological evaluation of these compounds.

From Plant to Pure Compound: Extraction and Purification

The isolation of carbazole alkaloids from their natural sources, such as the leaves of Murraya koenigii, is the first crucial step in their investigation.

Step-by-Step Extraction and Purification Protocol:

  • Drying and Grinding: The plant material (e.g., leaves) is first air-dried and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is then extracted with a suitable organic solvent, such as acetone, ethanol, or chloroform, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using various chromatographic techniques, including:

    • Column Chromatography: Using stationary phases like silica gel or alumina.

    • High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds.

  • Structural Elucidation: The structure of the purified carbazole alkaloids is then determined using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Workflow for the extraction and purification of carbazole alkaloids.

Unraveling Biological Activity: Key In Vitro Assays

A variety of in vitro assays are employed to evaluate the biological activities of carbazole alkaloids and to elucidate their mechanisms of action.

Topoisomerase II Inhibition Assay (Decatenation Assay):

This assay is used to determine if a compound can inhibit the decatenating activity of topoisomerase II.

  • Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, topoisomerase II enzyme, and the test compound (carbazole alkaloid) at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to decatenate the kDNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.

Caption: Workflow for the Topoisomerase II decatenation assay.

Caspase-3/9 Activity Assay:

This fluorometric assay is used to measure the activity of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic pathway.

  • Cell Treatment: Cancer cells are treated with the carbazole alkaloid for a specified period.

  • Cell Lysis: The cells are lysed to release the cellular contents, including caspases.

  • Substrate Addition: A specific fluorogenic substrate for caspase-3 or caspase-9 (e.g., DEVD-AFC for caspase-3) is added to the cell lysate.

  • Incubation: The reaction is incubated in the dark.

  • Fluorescence Measurement: The fluorescence of the cleaved substrate is measured using a fluorometer. An increase in fluorescence intensity indicates an increase in caspase activity.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1:

This assay is used to assess changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Cell Staining: Cells treated with the carbazole alkaloid are incubated with the JC-1 dye.

  • Fluorescence Measurement: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The fluorescence is measured using a fluorescence microscope, flow cytometer, or a microplate reader.

  • Data Analysis: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Nrf2 Activation Assay:

This assay is used to determine if a compound can activate the Nrf2 antioxidant response pathway.

  • Cell Transfection: Cells are transfected with a reporter plasmid containing an antioxidant response element (ARE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with the carbazole alkaloid.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of the Nrf2 pathway.

IV. Conclusion and Future Perspectives

Carbazole alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their multifaceted biological activities, particularly in the areas of cancer, infectious diseases, and neurodegeneration, have made them a focal point of intensive research. The continued exploration of their mechanisms of action, coupled with advancements in synthetic chemistry and biotechnology, will undoubtedly pave the way for the development of novel carbazole-based drugs.

As we move forward, a deeper understanding of the structure-activity relationships of these compounds will be crucial for the rational design of more potent and selective derivatives. Furthermore, the application of modern drug delivery systems could enhance the bioavailability and therapeutic efficacy of these promising natural products. The in-depth technical knowledge presented in this guide aims to empower researchers to further unravel the complexities of carbazole alkaloids and translate their therapeutic promise into tangible clinical benefits.

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Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydrocarbazoles

Foreword: The Enduring Significance of the Tetrahydrocarbazole Scaffold The 1,2,3,4-tetrahydrocarbazole (THC) moiety, a tricyclic system featuring a pyrrole ring fused to a benzene and a cyclohexane ring, represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) moiety, a tricyclic system featuring a pyrrole ring fused to a benzene and a cyclohexane ring, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its unique three-dimensional structure provides a versatile framework for developing a wide range of pharmacologically active agents, including anti-cancer, anti-inflammatory, antimicrobial, and antipsychotic drugs.[1][2][4][5] Notable pharmaceuticals like the antiemetic drug Ondansetron and the antiplatelet agent Ramatroban incorporate this core structure, underscoring its therapeutic importance.[6] This guide provides a comprehensive exploration of the seminal synthetic routes to this vital heterocyclic system, tracing their historical development, delving into their reaction mechanisms, and providing field-tested experimental protocols for their execution.

Chapter 1: The Genesis of a Scaffold: The Borsche–Drechsel Cyclization

The story of tetrahydrocarbazole synthesis begins in the late 19th and early 20th centuries. The foundational reaction, now known as the Borsche–Drechsel cyclization, was first described by Edmund Drechsel in 1888 and later refined by Walther Borsche in 1908.[7][8][9] This reaction involves the acid-catalyzed cyclization and rearrangement of a cyclohexanone arylhydrazone to form the tetrahydrocarbazole core.[7][10]

The Borsche–Drechsel reaction is mechanistically analogous to the more broadly known Fischer indole synthesis.[7][10] The critical insight was recognizing that the phenylhydrazone of cyclohexanone could undergo an intramolecular rearrangement to forge the key carbon-carbon bond, ultimately leading to the fused heterocyclic system.

Mechanism of the Borsche–Drechsel Cyclization

The causality behind this transformation lies in a sequence of acid-catalyzed steps culminating in a key sigmatropic rearrangement.

  • Hydrazone Tautomerization: The reaction commences with the acid-catalyzed tautomerization of the arylhydrazone (I) to its corresponding enehydrazine form (II). This step is crucial as it generates the necessary olefinic component for the subsequent rearrangement.

  • [11][11]-Sigmatropic Rearrangement: The enehydrazine (II) then undergoes a concerted, thermally allowed[11][11]-sigmatropic rearrangement. This is the core bond-forming step, where a new C-C bond is created between the aromatic ring and the cyclohexane ring, yielding a di-imine intermediate (III).

  • Rearomatization and Cyclization: The unstable di-imine (III) rapidly undergoes rearomatization. The resulting amino group then acts as a nucleophile, attacking one of the imine carbons in an intramolecular cyclization to form a five-membered aminal intermediate (IV).

  • Elimination of Ammonia: Finally, under the acidic conditions, this aminal intermediate (IV) eliminates a molecule of ammonia, driven by the formation of the stable, aromatic pyrrole ring, to yield the final 1,2,3,4-tetrahydrocarbazole product (V).[7]

Borsche_Drechsel_Mechanism Borsche-Drechsel Cyclization Mechanism cluster_start Step 1: Tautomerization cluster_rearrange Step 2: [3,3]-Sigmatropic Rearrangement cluster_cyclize Step 3: Rearomatization & Cyclization cluster_eliminate Step 4: Elimination I Arylhydrazone (I) II Enehydrazine (II) I->II H+ III Di-imine Intermediate (III) II->III Heat IV Aminal Intermediate (IV) III->IV H+ V Tetrahydrocarbazole (V) IV->V -NH3

Caption: Experimental workflow for the Fischer indole synthesis of THC.

Chapter 3: The Bucherer Carbazole Synthesis: An Alternative Pathway

The Bucherer carbazole synthesis provides another route to carbazole derivatives, though it is more commonly associated with the synthesis from naphthols. [12]The reaction utilizes sodium bisulfite to facilitate the reaction between an aryl hydrazine and a naphthol or naphthylamine. [12][13][14]While not the primary method for simple tetrahydrocarbazoles, it becomes relevant in the synthesis of more complex, fused carbazole systems.

The mechanism is distinct from the Fischer synthesis and proceeds through the addition of bisulfite to the naphthol, which then facilitates nucleophilic substitution by the hydrazine. [14][15]

Chapter 4: Modern Advancements and Catalytic Systems

While the classic acid-catalyzed Fischer synthesis is robust, modern organic chemistry has driven the development of more efficient and milder methods. The primary motivations for these advancements are to improve yields, reduce reaction times, and expand the substrate scope.

Lewis Acid Catalysis

Lewis acids have emerged as powerful catalysts for the Fischer indole synthesis. Ceric Ammonium Nitrate (CAN), for example, has been shown to effectively catalyze the reaction between phenylhydrazine hydrochlorides and ketones like cyclohexanone, often leading to high yields (85-95%). [1][16]The proposed role of the Lewis acid is to facilitate both the initial hydrazone formation and the subsequent cyclization step. [16]

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated the synthesis of tetrahydrocarbazoles. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. [1]For instance, the reaction of phenylhydrazine with cyclohexanone in acetic acid under microwave irradiation can yield the product in over 95% yield in just a few minutes. [1]This efficiency is a major advantage in high-throughput and discovery chemistry settings.

Palladium-Catalyzed Annulation

A more recent and elegant approach involves the palladium-catalyzed annulation of o-iodoanilines with ketones. [17]This method avoids the use of hydrazines and strong acids, offering a milder alternative. The reaction between o-iodoaniline and cyclohexanone in the presence of a palladium acetate catalyst and a base like DABCO provides 1,2,3,4-tetrahydrocarbazole in good yields (e.g., 65%). [17]This strategy showcases the power of modern cross-coupling chemistry in constructing complex heterocyclic frameworks.

Comparative Data of Synthetic Methods
MethodCatalyst / ConditionsTypical YieldReaction TimeReference
Classic Fischer Glacial Acetic Acid, Reflux76-85%2 hours[11]
Lewis Acid (CAN) Ceric Ammonium Nitrate, MeOH, Reflux85-95%1-2 hours[16]
Microwave-Assisted Acetic Acid, MW (100-325 W)80-96%5-10 minutes[1]
Pd-Catalyzed Pd(OAc)₂, DABCO, DMF, 105°C~65%3-5 hours[17]

Conclusion

The synthesis of tetrahydrocarbazoles has evolved significantly from the pioneering work of Drechsel and Borsche. The Fischer indole synthesis remains the cornerstone methodology, valued for its simplicity and reliability. However, the drive for greater efficiency, milder conditions, and broader functional group tolerance has led to important modern innovations, including the use of Lewis acids, microwave energy, and palladium catalysis. This historical and technical progression provides researchers, scientists, and drug development professionals with a powerful and versatile toolkit for accessing the vital tetrahydrocarbazole scaffold, paving the way for future discoveries in medicine and materials science.

References

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171. [Link]

  • Chen, C., & Larsen, R. D. (2002). Indole Synthesis by Pd-Catalyzed Annulation of Ketones with o-Iodoaniline: 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 78, 36. [Link]

  • Rogers, C. U., & Corson, B. B. (1947). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 27, 88. [Link]

  • Cambridge Core. (n.d.). Bucherer Carbazole Synthesis. Cambridge University Press.[Link]

  • Kumar, N., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2095–2106. [Link]

  • Kim, J. N., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(8), 1369-1377. [Link]

  • Fvs. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. fvs.vnpal.org. [Link]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. [Link]

  • Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-426. [Link]

  • Bohrium. (2023). The Borsche - Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper. [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Wikipedia. [Link]

  • Kavala, V., et al. (2011). Efficient and Straightforward Synthesis of Tetrahydrocarbazoles and 2,3-Dimethyl Indoles Catalyzed by CAN. Synthetic Communications, 41(8), 1126-1136. [Link]

  • Wikipedia. (n.d.). Bucherer reaction. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2,3,4-Tetrahydrocarbazole in Modern Pharmaceutical R&D. inno-pharmchem.com. [Link]

  • Li, J. J. (2006). Bucherer carbazole synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tetrahydrocarbazole. Wikipedia. [Link]

  • Wikipedia. (n.d.). Bucherer carbazole synthesis. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Bucherer reaction. Chemistry LibreTexts. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

  • Luthra, P. M., et al. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Mini-Reviews in Medicinal Chemistry, 23(10), 1083-1108. [Link]

  • Wikiwand. (n.d.). Borsche–Drechsel cyclization. Wikiwand. [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. Wiley Online Library. [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. Wiley Online Library. [Link]

  • ACS Publications. (1947). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 69(11), 2910-2911. [Link]

  • Google Patents. (n.d.). CN102249983A - Method for synthesizing tetrahydrocarbazoles compound.
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Protocols & Analytical Methods

Method

Application Note & Protocols: A Strategic In Vitro Assay Cascade for Characterizing 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Abstract This guide provides a comprehensive, strategy-driven framework for the in vitro characterization of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. The structural features of this molecule, specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, strategy-driven framework for the in vitro characterization of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. The structural features of this molecule, specifically the carbazole nucleus and the N-substituted propionic acid side chain, suggest a strong potential for anti-inflammatory activity. Carbazole derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1][2][3] The propionic acid moiety is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines a multi-tiered assay cascade, beginning with primary biochemical screens against key enzymes in the inflammatory pathway, followed by secondary cell-based functional assays to confirm mechanism of action and assess cellular effects. Each protocol is designed with internal validation points and controls to ensure data integrity and trustworthiness.

Introduction: Rationale and Proposed Screening Strategy

The discovery of novel therapeutic agents requires a logical and efficient screening process to identify and validate biological activity. For 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, its chemical architecture strongly implies a potential interaction with pathways that mediate inflammation. The primary enzymatic targets for many anti-inflammatory drugs are cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[4][5]

Therefore, our proposed screening cascade is designed to first establish direct enzymatic inhibition, then to confirm this activity in a relevant cellular context, and finally, to rule out non-specific effects such as cytotoxicity. This hierarchical approach ensures that resources are focused on compounds with a validated and specific mechanism of action.

Experimental Workflow Diagram

The following diagram illustrates the proposed decision-making workflow for characterizing the test compound.

G cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Secondary Cellular Assays cluster_2 Tier 3: Safety & Specificity T1_COX COX-1 & COX-2 Inhibition Assay Decision1 Active in Tier 1? T1_COX->Decision1 T1_LOX 5-LOX Inhibition Assay T1_LOX->Decision1 T2_NfkB NF-κB Nuclear Translocation Assay (High-Content Imaging) T3_Viability Cell Viability Assay (e.g., MTT) T2_NfkB->T3_Viability T2_Cytokine Pro-Inflammatory Cytokine Quantification (ELISA) T2_Cytokine->T3_Viability Decision2 Active & Non-Toxic? T3_Viability->Decision2 Start Test Compound: 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Start->T1_COX Start->T1_LOX Decision1->T2_NfkB Yes Decision1->T2_Cytokine Stop End Analysis: Low Priority Decision1->Stop No Decision2->Stop No Proceed End Analysis: High Priority Candidate Decision2->Proceed Yes

Caption: A tiered approach for in vitro characterization of the test compound.

Tier 1: Primary Biochemical Assays

The initial step is to determine if the compound directly interacts with and inhibits key enzymes in the arachidonic acid inflammatory pathway. We will utilize high-throughput compatible biochemical assays.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Rationale: Differentiating between COX-1 and COX-2 inhibition is critical. COX-1 is constitutively expressed and plays a role in gastric mucosa protection, while COX-2 is inducible during inflammation. Selective COX-2 inhibitors are often sought to minimize gastrointestinal side effects.[4] This assay measures the peroxidase activity of COX, which is coupled to the generation of a fluorescent product.[6]

Protocol: Fluorometric COX Inhibitor Screening

ParameterDescription
Principle The assay measures the peroxidase component of COX activity. The intermediate product, Prostaglandin G2 (PGG2), generated by the COX enzyme from arachidonic acid, oxidizes a probe to produce a highly fluorescent signal (Ex/Em = 535/587 nm).
Enzymes Human Recombinant COX-1 and Human Recombinant COX-2.
Substrate Arachidonic Acid.
Positive Control Celecoxib (Selective COX-2 inhibitor), Indomethacin (Non-selective COX inhibitor).[7]
Vehicle Control DMSO (or the solvent used for the test compound).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per manufacturer's instructions.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in sterile water and store on ice. Avoid repeated freeze-thaw cycles.

    • Prepare a working solution of the COX Probe and Cofactor in Assay Buffer.

    • Prepare a stock solution of Arachidonic Acid.

  • Compound & Control Plating:

    • Use a 96-well white opaque plate.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM final concentration). Add 10 µL of each 10X concentrated dilution to the respective wells.

    • Add 10 µL of 10X positive control dilutions to their wells.

    • Add 10 µL of vehicle (e.g., 1% DMSO in Assay Buffer) to "Enzyme Control" (100% activity) and "Blank" wells.

  • Enzyme Addition & Incubation:

    • Prepare a Master Mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Master Mix to each well.

    • Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the "Blank" wells.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid substrate solution to all wells.

    • Immediately begin kinetic measurement on a fluorescence plate reader (Ex/Em = 535/587 nm), reading every minute for 15-20 minutes. Alternatively, perform an endpoint reading after a fixed time (e.g., 10 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the "Blank" wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[8] This assay provides a complementary view of the compound's effect on the arachidonic acid pathway.

Protocol: Fluorometric 5-LOX Inhibitor Screening

ParameterDescription
Principle The assay detects the hydroperoxides produced by the 5-LOX-catalyzed oxygenation of a fatty acid substrate. A specific probe reacts with the hydroperoxide to generate a fluorescent product (Ex/Em = 500/536 nm).
Enzyme Human Recombinant 5-Lipoxygenase (5-LOX).
Substrate Arachidonic Acid or Linoleic Acid.[9]
Positive Control Zileuton or Nordihydroguaiaretic acid (NDGA).[9]
Vehicle Control DMSO (or the solvent used for the test compound).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Warm LOX Assay Buffer to room temperature. Keep all other components on ice.

    • Prepare working solutions of the LOX Probe and LOX Substrate according to the kit protocol.

  • Compound & Control Plating:

    • Using a 96-well white plate, add 2 µL of the test compound at various concentrations to the sample wells.

    • Add 2 µL of the positive control (e.g., Zileuton) to its designated wells.

    • Add 2 µL of vehicle to the Enzyme Control and Blank wells.

  • Reaction Mix Preparation & Incubation:

    • Prepare a Master Mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

    • Add 78 µL of this Master Mix to each well.

    • Incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 20 µL of the 1X LOX Substrate solution to all wells.

    • Measure fluorescence immediately in kinetic mode for 20-30 minutes or as an endpoint reading after 20 minutes (Ex/Em = 500/536 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Tier 2: Secondary Cellular Assays

If the compound shows promising activity in the primary biochemical screens, the next logical step is to validate its efficacy in a more physiologically relevant cell-based model.

NF-κB Nuclear Translocation Assay

Rationale: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[10][11] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (like those generated by COX/LOX products), it translocates to the nucleus to activate gene expression.[11][12] Visualizing this translocation provides direct evidence of anti-inflammatory activity at a key downstream checkpoint.

Simplified NF-κB Activation Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Receptor Cell Surface Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocates Complex->NFkB Releases DNA DNA NFkB_Nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Inhibitor Test Compound Inhibitor->IKK Inhibits?

Caption: NF-κB translocation from cytoplasm to nucleus upon stimulation.

Protocol: High-Content Imaging of NF-κB Translocation

ParameterDescription
Principle Immunofluorescence staining of the NF-κB p65 subunit and the nucleus in stimulated cells. Automated microscopy and image analysis quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[12]
Cell Line RAW 264.7 (mouse macrophages) or HeLa cells.
Stimulant Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
Antibodies Primary: Anti-NF-κB p65 antibody. Secondary: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
Nuclear Stain DAPI or Hoechst 33342.

Step-by-Step Methodology:

  • Cell Plating: Seed RAW 264.7 cells into a 96-well, black-walled, clear-bottom imaging plate and culture overnight.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include vehicle control and a known inhibitor (e.g., a proteasome inhibitor like MG-132) as controls.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the "unstimulated" control. Incubate for 30-60 minutes.

  • Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 3% BSA in PBS.

    • Incubate with anti-p65 primary antibody.

    • Wash, then incubate with the fluorescent secondary antibody and a Hoechst nuclear stain.

  • Imaging & Analysis:

    • Acquire images on a high-content imaging system, capturing both the nuclear (blue) and p65 (green) channels.

    • Use image analysis software to define nuclear and cytoplasmic compartments based on the Hoechst stain.

    • Calculate the ratio of nuclear to cytoplasmic p65 fluorescence intensity for each cell.

    • Plot the average ratio against inhibitor concentration to determine the IC₅₀ for translocation inhibition.

Tier 3: Safety & Specificity Assays

A critical control is to ensure that the observed inhibitory effects are not a result of the compound simply being toxic to the cells.

Cell Viability (MTT) Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] This assay is essential to run in parallel with the cell-based functional assays.

Protocol: MTT Cell Viability Assay

ParameterDescription
Principle Metabolically active cells reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring absorbance at ~570 nm.[13]
Cell Line The same cell line used in the Tier 2 assays (e.g., RAW 264.7).
Reagent MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Positive Control A known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

Step-by-Step Methodology:

  • Cell Plating & Treatment:

    • Seed cells in a standard 96-well plate and allow them to adhere overnight.

    • Treat the cells with the same concentrations of the test compound used in the functional assays. Incubate for the same duration (e.g., 24 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization:

    • Carefully remove the media.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement & Analysis:

    • Gently shake the plate to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the CC₅₀ (cytotoxic concentration 50%) if significant toxicity is observed.

Data Interpretation & Next Steps

An ideal candidate will exhibit potent and selective inhibition of COX-2 and/or 5-LOX in biochemical assays. This activity should translate to the functional inhibition of the NF-κB pathway in a cellular model at non-toxic concentrations. A significant window between the functional IC₅₀ and the cytotoxicity CC₅₀ is a hallmark of a promising and specific therapeutic agent. Compounds demonstrating this profile would be prioritized for further investigation, including more complex in vitro models (e.g., primary human cells) and subsequent in vivo efficacy studies.

References

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

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  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]

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  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • A Concise Review on Carbazole Derivatives and its Biological Activities. PharmaInfo. [Link]

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Application

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in cancer cell lines

An Application Guide for the Investigation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in Cancer Cell Line Models Authored by Gemini, Senior Application Scientist Abstract The tetrahydrocarbazole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Investigation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in Cancer Cell Line Models

Authored by Gemini, Senior Application Scientist

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several with demonstrated anticancer properties.[1][2] This document provides a comprehensive guide for researchers to investigate the potential anticancer efficacy and mechanism of action of a specific derivative, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. While direct studies on this particular molecule are nascent, research on structurally related carbazole and tetrahydrocarbazole compounds suggests potential activity through the induction of apoptosis and cell cycle arrest.[3][4] This guide presents a logical, multi-phase experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies, complete with detailed, field-proven protocols.

Introduction: The Scientific Rationale

Tetrahydrocarbazoles (THCz) are a significant class of heterocyclic compounds found in many natural alkaloids and synthetic molecules with broad biological activities.[5] Their rigid, planar structure allows for effective interaction with various biological targets. In oncology, THCz derivatives have been reported to exert anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth.[1][2]

The target molecule, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (THC-PA), combines the THCz scaffold with a propionic acid side chain. While the propionic acid moiety itself has been shown to induce cell death in some cancer models[6], its role as a linker or pharmacophore in this conjugate is a key area for investigation.

Given the established bioactivity of its parent scaffold, we hypothesize that THC-PA may exhibit cytotoxic effects on cancer cells. This guide outlines a systematic approach to test this hypothesis, starting with broad screening and progressively focusing on the molecular mechanisms.

Proposed Investigational Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) + Normal Cell Line (e.g., MCF-10A) B Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo®) A->B C Calculate IC50 Values (Concentration for 50% Inhibition) B->C D Cell Cycle Analysis (Flow Cytometry with PI Staining) C->D If IC50 is potent & selective E Apoptosis Confirmation (Caspase-3/7 Activity Assay) C->E If IC50 is potent & selective F Western Blot Analysis for Apoptotic & Cell Cycle Markers (Cleaved PARP, Caspases, Bcl-2, Cyclins) D->F If cell cycle arrest is observed E->F If apoptosis is detected

Caption: Proposed experimental workflow for characterizing THC-PA.

Phase 1 Protocol: Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid across various cancer cell lines and to assess its selectivity against non-cancerous cells.

Causality Behind Experimental Choices:

  • Assay Choice: We will detail the protocol for a luminescence-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolic activity and cell viability.[7][8] This method is generally more sensitive and has a wider dynamic range than colorimetric assays like MTT, making it ideal for high-throughput screening.[8]

  • Cell Line Panel: Using a panel of cell lines from different cancer types (e.g., breast, colon, lung) provides a broader understanding of the compound's potential spectrum of activity. Including a non-tumorigenic cell line (e.g., MCF-10A for breast) is crucial for evaluating cancer-specific toxicity, a desirable attribute for any potential therapeutic.

Protocol 3.1: Luminescence-Based Cell Viability Assay
  • Cell Seeding:

    • Culture selected cancer and normal cell lines to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of THC-PA in sterile DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the 96-well plate and add 100 µL of the respective compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for 48 or 72 hours.

  • Assay Execution (Using a kit like Promega CellTiter-Glo®):

    • Equilibrate the 96-well plate and the assay reagent to room temperature for ~30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[7]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control luminescence as 100% viability.

    • Plot the percentage of cell viability against the log-transformed compound concentration.

    • Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).

Data Presentation: Example IC₅₀ Values for Related Compounds

To illustrate how data can be presented, the following table summarizes reported IC₅₀ values for other novel β-carboline derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeReported IC₅₀ (µM)Reference
3-(1H-tetrazol-5-yl)-β-carbolinesHCT116Colorectal3.3 - 9.6[9]
3-(1H-tetrazol-5-yl)-β-carbolinesHT29Colorectal3.3 - 9.6[9]
Tetrahydroquinolinone DerivativeA549LungPotent Cytotoxicity[10]
Indole-3-CarbinolH1299LungDose-dependent apoptosis[11]

Phase 2 Protocols: Elucidating the Mechanism of Cell Death

If THC-PA demonstrates potent cytotoxicity, the next critical step is to determine how it induces cell death. The two most common mechanisms for anticancer agents are apoptosis and cell cycle arrest.

Apoptosis Induction

Causality Behind Experimental Choices: Apoptosis is executed by a family of proteases called caspases.[12] A robust method to screen for apoptosis is to measure the activity of the primary executioner caspases, Caspase-3 and Caspase-7.[13][14] A positive result from this assay strongly indicates an apoptotic mechanism.

Protocol 4.1.1: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white, clear-bottom 96-well plate as described in Protocol 3.1.

    • Treat cells with THC-PA at its 1x and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM).

  • Assay Execution (Using a kit like Promega Caspase-Glo® 3/7):

    • Follow the steps outlined in Protocol 3.1 for equilibration and reagent addition. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[13]

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to the vehicle control. A fold-increase in luminescence indicates caspase activation and apoptosis.

Cell Cycle Arrest

Causality Behind Experimental Choices: Many anticancer compounds function by disrupting the cell division cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M) before undergoing apoptosis. Flow cytometry with propidium iodide (PI) staining is the gold-standard method to analyze DNA content and, consequently, the cell cycle distribution of a cell population.[15][16]

Protocol 4.2.1: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with THC-PA at its IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Cell Preparation and Fixation:

    • Harvest cells, including any floating cells in the supernatant (which may be apoptotic).

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves the DNA.[15]

    • Incubate at 4°C for at least 30 minutes (or up to several days).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17] RNase A is critical to prevent the staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit) to gate the cell population and model the cell cycle phases (G0/G1, S, G2/M) based on PI fluorescence intensity.[17]

Phase 3 Protocol: Molecular Pathway Confirmation

Objective: To confirm the results from Phase 2 by detecting key protein markers associated with apoptosis and cell cycle regulation.

Causality Behind Experimental Choices: Western blotting is a powerful technique that allows for the detection of specific proteins.[18] To confirm apoptosis, we look for the cleavage of PARP, a substrate of activated Caspase-3, and the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.[19][20] This provides definitive molecular evidence and can offer insights into whether the intrinsic or extrinsic apoptotic pathway is involved.

Protocol 5.1: Western Blot for Apoptosis Markers
  • Protein Extraction:

    • Seed and treat cells in 6-well or 10 cm plates with THC-PA at the IC₅₀ concentration for 24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Cleaved Caspase-3 (to confirm executioner caspase activation)

      • Cleaved PARP (a key substrate of Caspase-3, a hallmark of apoptosis)[21]

      • Bcl-2 (anti-apoptotic)

      • Bax (pro-apoptotic)

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.

Visualizing the Target Pathway

The following diagram illustrates the intrinsic apoptosis pathway, highlighting the key markers that can be interrogated using Western blotting.

G THCPA THC-PA Treatment (Hypothesized) Stress Cellular Stress THCPA->Stress Bax Bax (Pro-apoptotic) (Upregulation) Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) Stress->Bcl2 Mito Mitochondria Bax->Mito Promotes permeabilization Bcl2->Bax Inhibits CytC Cytochrome c Release Mito->CytC aCasp9 Activated Caspase-9 CytC->aCasp9 Activates via Apoptosome Casp9 Pro-Caspase-9 Casp9->aCasp9 aCasp3 Activated Caspase-3 (Cleaved) aCasp9->aCasp3 Cleaves Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP aCasp3->cPARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis PARP PARP PARP->cPARP cPARP->Apoptosis

Caption: Intrinsic apoptosis pathway with key Western Blot targets.

References

  • CUSABIO. (n.d.). Caspase-3 activity assay. [Link]

  • Bentham Science. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. [Link]

  • Bentham Science. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. [Link]

  • Taylor & Francis Online. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Innovative Journal. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7: Unit 7.7. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 275. [Link]

  • University of Calgary. (n.d.). Cell Cycle Tutorial Contents. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • PubMed. (2017). Determination of Caspase Activation by Western Blot. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

  • PubMed. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. [Link]

  • ResearchGate. (2020). Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. [Link]

  • PubChem. (n.d.). 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. [Link]

  • Amerigo Scientific. (n.d.). 3-(1,2,3,4,-Tetrahydro-carbazol-9-yl)-propionic acid. [Link]

  • PubMed. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]

  • Scientific Reports. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. [Link]

  • MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]

  • ResearchGate. (2019). Molecular Targets, Anti-cancer Properties and Potency of Synthetic Indole-3-carbinol Derivatives. [Link]

  • PubMed. (2013). Synthesis and in-vitro antitumor activities of some mannich bases of 9-alkyl-1,2,3,4-tetrahydrocarbazole-1-ones. [Link]

  • PubMed. (2012). (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells. [Link]

  • PubMed. (2020). Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. [Link]

  • National Institutes of Health. (2020). 3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines as Potent Anticancer Agents against Colorectal Cancer. [Link]

  • Hilaris Publisher. (2014). The Anti-Carcinogenic Effect of Indole-3-Carbinol and 3,3'-Diindolylmethane and their Mechanism of Action. [Link]

Sources

Method

Antimicrobial activity screening of tetrahydrocarbazole derivatives

An Application Guide for Researchers and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to global hea...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. To combat this growing crisis, the discovery and development of new chemical entities with potent antimicrobial activity are paramount. Among the vast number of heterocyclic scaffolds explored in medicinal chemistry, the carbazole framework and its derivatives have garnered significant attention for their broad spectrum of biological activities.[1][2][3] The 1,2,3,4-tetrahydrocarbazole (THCz) moiety, in particular, serves as a crucial structural subunit in many biologically active molecules and natural alkaloids, making it a promising starting point for the design of novel therapeutic agents.[4][5]

This application note provides a comprehensive, structured guide for the systematic screening of novel tetrahydrocarbazole derivatives to identify and characterize their antimicrobial properties. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, offering a field-proven workflow from initial qualitative screening to quantitative assessment and preliminary safety profiling.

Section 1: Foundational Steps - Preparing for a Successful Screen

A robust screening campaign begins with meticulous preparation. The quality of the foundational work directly impacts the reliability and reproducibility of the subsequent data.

Synthesis and Preparation of Tetrahydrocarbazole Derivatives

The journey of a candidate molecule begins with its synthesis. Tetrahydrocarbazoles are commonly prepared using established methods like the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[4][6] Once synthesized and purified, the derivatives must be prepared for biological testing.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh 1-5 mg of each purified THCz derivative using an analytical balance.

  • Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mg/mL). Rationale: DMSO is a common aprotic solvent capable of dissolving a wide range of organic molecules. Its use at low final concentrations (<1%) is generally non-toxic to most microbial and mammalian cells.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store stock solutions at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Solvent Control: Prepare a sterile stock of 100% DMSO to be used as a negative control in all subsequent assays to ensure that any observed antimicrobial effect is due to the compound and not the solvent.

Selection of a Diverse Microbial Panel

The choice of microorganisms is critical for determining the spectrum of activity. A well-curated panel should include representatives from key bacterial and fungal groups.

Recommended Strains:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate). Rationale: S. aureus is a major human pathogen responsible for a range of infections, and the inclusion of an MRSA strain is vital for identifying compounds that overcome common resistance mechanisms.

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853). Rationale: These organisms represent significant challenges in clinical settings. The outer membrane of Gram-negative bacteria presents a formidable barrier that many potential drugs fail to penetrate.

  • Fungi: Candida albicans (e.g., ATCC 90028). Rationale: C. albicans is the most common human fungal pathogen, allowing for an initial assessment of antifungal potential.

These strains are recommended for initial screening by the Clinical and Laboratory Standards Institute (CLSI) and provide a standardized baseline for activity.[7]

Section 2: Primary Screening - The Agar Diffusion Assay

The first step in evaluating a library of novel compounds is often a qualitative or semi-quantitative assay that is rapid, cost-effective, and can handle multiple samples. The agar diffusion method is ideal for this purpose.[8]

Principle of Action

This method relies on the diffusion of the test compound from a point source (a well or a saturated disk) through a solid agar medium that has been uniformly seeded with a test microorganism.[9] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the surrounding area, creating a clear "zone of inhibition." The diameter of this zone provides a semi-quantitative measure of the compound's potency and its ability to diffuse through the agar.[8][10]

Detailed Protocol: Agar Well Diffusion
  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Rationale: Standardizing the inoculum density is crucial for reproducibility and ensures that the resulting microbial lawn is confluent and uniform.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Rotate the plate approximately 60° between streaks to ensure even coverage.[8]

  • Well Creation: Aseptically puncture the agar with a sterile cork borer (e.g., 6 mm in diameter) to create uniform wells.[9]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the THCz derivative solution (prepared in an appropriate broth from the DMSO stock) into each well.

  • Controls:

    • Negative Control: Add the same volume of broth containing the corresponding percentage of DMSO into one well.

    • Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) into another well.[11]

  • Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit some diffusion of the compound before microbial growth begins.[9]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for C. albicans.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm) using calipers.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension B Inoculate Agar Plate (e.g., Mueller-Hinton) A->B C Aseptically Create Wells (6 mm) B->C D Add THCz Derivatives & Controls to Wells C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F G Identify Active Compounds F->G

Fig. 1: Experimental workflow for the Agar Well Diffusion assay.

Section 3: Quantitative Analysis - Determining Potency

Compounds that show promising activity in the primary screen must be advanced to quantitative assays to determine their precise potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13]

Principle of Action: Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid growth medium.[12] This assay involves challenging a standardized inoculum of the microorganism with serial two-fold dilutions of the test compound in a 96-well microtiter plate format. This high-throughput method provides a quantitative value (e.g., in µg/mL) that is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.

Detailed Protocol: MIC Determination (CLSI-based)

This protocol is harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • In well 1, add 100 µL of the THCz derivative at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Result: Wells 1-10 now contain 50 µL of the compound in decreasing concentrations. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[12]

MIC_Workflow A Prepare 2-fold serial dilutions of THCz derivative in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized inoculum (final conc. 5x10^5 CFU/mL) B->C D Include Growth (GC) and Sterility (SC) Controls C->D E Incubate plate (e.g., 37°C, 18h) C->E F Read plate visually or with a plate reader (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation: Summarizing Quantitative Results

Organizing MIC data in a clear, tabular format is essential for comparing derivatives and identifying trends.

Table 1: Example Antimicrobial Activity Data for THCz Derivatives

Compound ID S. aureus (MIC, µg/mL) MRSA (MIC, µg/mL) E. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL) C. albicans (MIC, µg/mL)
THCz-001 8 16 >64 >64 32
THCz-002 4 4 32 64 16
THCz-003 64 >64 >64 >64 >64
THCz-004 2 2 16 32 8
Ciprofloxacin 0.5 1 0.25 1 N/A

| Fluconazole | N/A | N/A | N/A | N/A | 2 |

Section 4: Assessing the Safety Profile - Cytotoxicity

A potent antimicrobial compound is only useful if it is not toxic to the host. Therefore, assessing the cytotoxicity of lead candidates against a mammalian cell line is a non-negotiable step in the screening cascade.[16][17]

Principle of Action: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[18] Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in purple color formation indicates a reduction in cell viability due to the cytotoxic effects of the test compound.[19]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the THCz derivatives in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a "cells only" control and a "vehicle control" with the highest concentration of DMSO.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Prioritizing Compounds with the Selectivity Index

The true therapeutic potential of a compound lies in its ability to harm microbes at concentrations that are safe for host cells. The Selectivity Index (SI) quantifies this relationship.

SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value is desirable, as it indicates greater selectivity for the microbial target over host cells.

Table 2: Example Cytotoxicity and Selectivity Index Data

Compound ID MIC vs. MRSA (µg/mL) IC₅₀ vs. Vero Cells (µg/mL) Selectivity Index (SI)
THCz-001 16 100 6.25
THCz-002 4 >200 >50
THCz-004 2 25 12.5

| Doxorubicin (Control) | N/A | 0.8 | N/A |

Based on this data, THCz-002 would be prioritized for further development due to its potent anti-MRSA activity and high selectivity index.

Section 5: Advanced Characterization and Future Outlook

Exploring the Mechanism of Action

For high-priority candidates, understanding the mechanism of action (MOA) is a key step. While exhaustive MOA studies are beyond the scope of initial screening, preliminary insights can be gained. For other carbazole derivatives, inhibition of essential enzymes like dihydrofolate reductase (DHFR) has been identified as a potential mechanism.[2][20][21] Biochemical assays targeting key bacterial pathways (e.g., cell wall synthesis, protein synthesis, DNA replication) can provide valuable clues.[22]

Bacterial_Targets cluster_cell Bacterial Cell A Cell Wall Synthesis (e.g., Penicillins) B DNA Gyrase (e.g., Fluoroquinolones) C Folate Synthesis (e.g., Sulfonamides) D Protein Synthesis (Ribosome) (e.g., Macrolides) E Membrane Integrity (e.g., Daptomycin) THCz THCz Derivative (Hypothetical MOA) THCz->A ? THCz->B ? THCz->C ? THCz->D ? THCz->E ?

Fig. 3: Potential molecular targets for antimicrobial agents within a bacterial cell.
Transition to In Vivo Models

The ultimate test of an antimicrobial agent is its efficacy in a living system. Promising compounds identified through this in vitro screening cascade, possessing both high potency and a strong safety profile, should be advanced to preclinical in vivo models.[23][24] Standard models, such as the murine sepsis, pneumonia, or skin infection models, are used to evaluate a compound's pharmacokinetics, safety, and ability to clear an infection in a complex biological environment.[25][26][27]

Conclusion

The systematic screening workflow detailed in this guide provides a robust framework for the identification and evaluation of novel tetrahydrocarbazole derivatives as potential antimicrobial agents. By progressing from high-throughput qualitative assays to quantitative potency determination and essential safety profiling, researchers can efficiently identify lead candidates for further preclinical development. This structured approach, grounded in established scientific principles and methodologies, is critical for navigating the complex path of drug discovery and contributing to the global fight against antimicrobial resistance.

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  • Design, synthesis, molecular docking studies and anti-microbial activity of novel 1,2,3,4-tetrahydrocarbazole derivatives. ResearchGate.
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Application

Molecular docking studies of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

An Application Guide to the Molecular Docking of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Abstract Molecular docking is a cornerstone of structure-based drug discovery (SBDD), providing critical insights into...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Molecular Docking of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Abstract

Molecular docking is a cornerstone of structure-based drug discovery (SBDD), providing critical insights into the interaction between a ligand and its macromolecular target. This application note presents a comprehensive, step-by-step protocol for conducting a molecular docking study on 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active compounds, suggesting its potential as a basis for novel therapeutics.[1] This guide is designed for researchers in computational chemistry and drug development, offering not just a methodology, but the scientific rationale behind each phase of the process—from target selection and system preparation to simulation and results validation. By integrating field-proven best practices, this document serves as a self-validating framework for generating robust and reliable in silico hypotheses.

Introduction: The Rationale for Docking

Structure-based drug design aims to predict and optimize the binding of a small molecule to a specific biological target, a process that has been revolutionized by computational methods like molecular docking.[2][3] Docking algorithms explore the conformational space of a ligand within a target's binding site and use a scoring function to estimate the binding affinity, ranking potential poses.[3] This process allows for the rapid screening of virtual libraries and provides a structural hypothesis for ligand-receptor interactions, guiding further lead optimization.[2]

The subject of this protocol, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, belongs to the tetrahydrocarbazole class of compounds, which are known for a wide range of pharmacological activities.[1] While the specific biological target for this exact molecule is not extensively documented, structurally related carbazole derivatives have shown inhibitory activity against key therapeutic targets. For instance, certain 3-(9H-carbazol-9-yl)-propanoic acid derivatives have been identified as potent inhibitors of DNA Methyltransferase 1 (DNMT1), an enzyme implicated in cancer through the epigenetic silencing of tumor suppressor genes.[4]

For the purpose of this instructional protocol, we will proceed with Human DNMT1 as the putative biological target. This choice provides a scientifically relevant context to demonstrate a complete and rigorous docking workflow. The principles and steps outlined herein are broadly applicable to other protein-ligand systems.

Pre-Docking Phase: Foundational Preparation for Accuracy

The quality of a docking result is fundamentally dependent on the meticulous preparation of the input molecules. Garbage in, garbage out is a well-known axiom in computational science, and it is particularly true for molecular docking.

Protocol: Receptor Preparation

The three-dimensional coordinates of the target protein are the starting point. These are typically obtained from the RCSB Protein Data Bank (PDB). A high-resolution crystal structure (<2.5 Å) is preferred as it provides greater atomic detail.[5]

Objective: To clean and prepare the raw PDB structure of DNMT1 (e.g., PDB ID: 4WXX) to make it suitable for docking. This involves correcting structural defects and assigning correct chemical properties.[2]

Methodology:

  • Obtain Protein Structure: Download the PDB file for Human DNMT1 from the .

  • Initial Cleaning:

    • Rationale: PDB files often contain non-essential molecules like crystallization agents, redundant protein chains, and bulk solvent (water) that can interfere with the docking process.[6][7]

    • Action: Using a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), remove all crystallographic water molecules, co-solvents, and any co-crystallized ligands.

    • Expert Insight: While most water molecules are removed, some may be structurally important, mediating protein-ligand interactions.[8] If prior knowledge suggests a specific water molecule is critical for binding, it should be retained and treated as part of the receptor.[8]

  • Structural Correction:

    • Rationale: Crystal structures may have missing atoms, especially in flexible side chains or loops. These must be added to ensure a complete and chemically correct model.[2]

    • Action: Use tools like the Protein Preparation Wizard in Schrödinger Maestro or the Dock Prep tool in UCSF Chimera to add missing side-chain atoms and loops.[9][10]

  • Hydrogen Addition and Protonation State Assignment:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for calculating interactions like hydrogen bonds and for defining the correct ionization states of residues.[7] The protonation states of ionizable residues like Histidine, Aspartate, and Glutamate can significantly impact binding and must be correctly assigned for the physiological pH (typically ~7.4).[8]

    • Action: Add polar hydrogens and assign protonation states using automated tools, which often predict pKa values. Visually inspect key active site residues to confirm their states are biochemically plausible.[11]

  • Charge Assignment and Energy Minimization:

    • Rationale: Assigning partial atomic charges (e.g., using AMBER or OPLS force fields) is necessary for the scoring function to calculate electrostatic interactions. A brief, constrained energy minimization can relieve any steric clashes introduced during preparation without significantly altering the crystallographic coordinates.[6]

    • Action: Assign charges and perform a short, restrained minimization of the added hydrogens and corrected side chains, keeping the protein backbone fixed.

  • Final Output: Save the prepared receptor structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[12]

Protocol: Ligand Preparation

The ligand, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, must be converted into a 3D structure with correct chemical properties.

Objective: To generate a low-energy, 3D conformation of the ligand with appropriate atom types, bond orders, and charges.

Methodology:

  • Obtain 2D Structure: The structure can be obtained from databases like PubChem (CID 778449) as a SMILES string or SDF file.[13]

  • Generate 3D Conformation:

    • Rationale: The 2D representation must be converted into a realistic three-dimensional structure.[9]

    • Action: Use a tool like Open Babel or the ligand preparation modules in commercial software (e.g., LigPrep) to generate a 3D structure from the 2D input.[14][15]

  • Hydrogen Addition and Ionization:

    • Rationale: Similar to the protein, the ligand must have a complete set of hydrogen atoms. The ionization state of functional groups (like the propionic acid) is pH-dependent and crucial for electrostatic interactions.

    • Action: Add hydrogens and determine the likely protonation state at physiological pH. The carboxylic acid group on the ligand will likely be deprotonated (carboxylate). Generate possible tautomers and stereoisomers if relevant.

  • Charge Calculation:

    • Rationale: Atomic partial charges are needed for the scoring function.

    • Action: Calculate partial charges using a suitable method, such as Gasteiger-Marsili or AM1-BCC.[9]

  • Define Rotatable Bonds:

    • Rationale: Docking programs treat the ligand as flexible. The software needs to know which bonds can rotate to explore different conformations during the simulation.[15]

    • Action: The software will typically auto-detect rotatable bonds. Confirm that these are chemically sensible (e.g., amide bonds should not be set as freely rotatable).

  • Final Output: Save the prepared ligand in the appropriate file format (e.g., PDBQT).

The Docking Workflow: Simulating the Interaction

With the receptor and ligand prepared, the next step is to perform the docking simulation.

G cluster_prep Part 1: Pre-Docking Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation PDB Select Target PDB (e.g., DNMT1) PrepReceptor Receptor Preparation (Clean, Add H, Assign Charges) PDB->PrepReceptor Ligand2D Define Ligand Structure (e.g., from PubChem) PrepLigand Ligand Preparation (3D, Add H, Assign Charges) Ligand2D->PrepLigand Grid Define Binding Site (Grid Generation) PrepReceptor->Grid PrepLigand->Grid Dock Run Docking Algorithm (Generate Poses & Scores) Grid->Dock Analyze Analyze Results (Scores, Poses, Interactions) Dock->Analyze Validate Protocol Validation (Re-docking, Controls) Analyze->Validate Feedback Hypothesis Generate Structural Hypothesis Analyze->Hypothesis

Caption: Molecular Docking Workflow from Preparation to Analysis.

Protocol: Grid Generation and Execution

Objective: To define the search space for the docking simulation and run the calculation.

Methodology:

  • Define the Binding Site:

    • Rationale: To make the search computationally tractable, docking is typically confined to a specific region of the protein known as the binding site or active site. This is defined by a "grid box".[16]

    • Action: If a co-crystallized ligand was present in the original PDB structure, define the center of the grid box based on its coordinates. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, typically with a 3-6 Å buffer around the known binder.[2] If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface, but this is computationally more demanding.[2]

  • Configure Docking Parameters:

    • Rationale: The docking algorithm has several parameters that control the thoroughness of the search.

    • Action: Set the number of binding modes (poses) to generate (e.g., 10-20). The exhaustiveness parameter (in AutoDock Vina) controls the computational effort; higher values increase the chance of finding the true energy minimum but take longer.

  • Launch the Simulation:

    • Rationale: The docking program will now systematically place the ligand in the grid box, evaluating thousands to millions of possible conformations and orientations.

    • Action: Execute the docking command using the prepared receptor, prepared ligand, and grid configuration files.[17]

Post-Docking Phase: Analysis and Validation

Analyzing the output of a docking simulation requires careful interpretation of scores, poses, and interactions. A raw docking score is not, by itself, proof of binding.[18][19]

Protocol: Interpretation of Results

Objective: To evaluate the generated binding poses and select the most plausible candidate(s) for further investigation.

Methodology:

  • Analyze Docking Scores (Binding Affinity):

    • Rationale: The scoring function provides an estimated free energy of binding (ΔG), typically in kcal/mol. More negative values indicate stronger predicted binding affinity.[20]

    • Action: Rank the generated poses by their docking score. The top-ranked pose is the one with the most favorable (lowest) score.[19]

  • Examine the Binding Pose:

    • Rationale: The 3D orientation and conformation of the ligand in the binding site is the primary output. A plausible pose should exhibit chemically sensible interactions with the protein.[18]

    • Action: Visually inspect the top-ranked poses in a molecular viewer. The ligand should fit snugly into the binding pocket without steric clashes. Look for key interactions.

  • Characterize Molecular Interactions:

    • Rationale: Understanding the specific non-covalent interactions that stabilize the complex is the ultimate goal. These interactions explain why the ligand binds.

    • Action: Use visualization tools to identify and measure key interactions.[21][22] Common interactions include:

      • Hydrogen Bonds: Between donor and acceptor atoms (e.g., the ligand's carboxylate with a protein's lysine or arginine).

      • Hydrophobic Interactions: Between nonpolar groups (e.g., the ligand's carbazole ring system and protein residues like Leucine, Valine, or Phenylalanine).

      • Pi-Stacking: Aromatic ring interactions (e.g., between the ligand's carbazole and a Phenylalanine or Tyrosine residue).

      • Electrostatic Interactions: Salt bridges between charged groups.

Data Presentation

Quantitative results should be summarized for clarity.

Table 1: Example Docking Results for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid with DNMT1

Pose IDBinding Affinity (kcal/mol)RMSD from Reference Pose (Å)Key Interacting Residues
1-9.81.35Arg1312, Cys1226, Tyr1223
2-9.52.89Arg1310, Ser1230, Glu1266
3-9.23.15Arg1312, Pro1224, Trp1233

Table 2: Detailed Interaction Analysis for the Top-Ranked Pose (Pose 1)

Protein ResidueLigand Atom(s)Interaction TypeDistance (Å)
Arg1312Oxygen (Carboxylate)Hydrogen Bond / Salt Bridge2.8
Cys1226Carbazole RingPi-Sulfur4.1
Tyr1223Tetrahydro-CarbazolePi-Pi T-Shaped4.9
Val1580Propyl LinkerHydrophobic3.8
Protocol: Self-Validation for Trustworthiness

To ensure the docking protocol is reliable for the specific target, it must be validated.[23]

G PDB Start: PDB Complex (Receptor + Native Ligand) Separate Separate Receptor and Native Ligand PDB->Separate Prep Prepare Receptor and Ligand Individually Separate->Prep Redock Re-Dock Native Ligand into Receptor's Binding Site Prep->Redock Compare Compare Docked Pose to Crystal Pose Redock->Compare RMSD Calculate RMSD Compare->RMSD Result Result: RMSD < 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Fail Protocol Needs Refinement Result->Fail No

Caption: Workflow for Protocol Validation via Re-docking.

Methodology:

  • Re-docking of a Co-crystallized Ligand:

    • Rationale: The "gold standard" for validation is to check if the docking protocol can reproduce the experimentally determined binding mode of a known ligand.[23]

    • Action: Select a high-resolution PDB structure of your target that contains a co-crystallized inhibitor (a native ligand). Extract the native ligand and "re-dock" it into the binding site using the exact same protocol.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the experimental crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation.[23]

  • Screening of Known Binders and Decoys:

    • Rationale: A reliable protocol should not only find the correct pose but also be able to distinguish known active compounds from inactive ones (decoys).

    • Action: Dock a small set of known inhibitors and a set of decoy molecules with similar physicochemical properties but different topology. The protocol is considered robust if it consistently scores the known inhibitors more favorably than the decoys.[24]

  • Cross-Protocol Comparison:

    • Rationale: To minimize bias from a single algorithm, results can be cross-validated using a different docking program or scoring function.[25]

    • Action: If a high-confidence pose is found, re-score it using an alternative method. Consistent ranking across different methods increases confidence in the prediction.[25]

Conclusion and Future Directions

This application note has detailed a rigorous and self-validating protocol for the molecular docking of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid against a putative target, DNMT1. The procedure emphasizes meticulous preparation, controlled simulation, and critical analysis of the results.

The output of this workflow is not a final answer but a compelling, structurally-backed hypothesis. The predicted binding mode and interactions for the top-ranked pose provide a clear rationale for the molecule's potential activity. These in silico findings should be used to guide the next phase of drug discovery, which must involve experimental validation, such as in vitro enzymatic assays to confirm the inhibition of DNMT1 and determine an IC50 value.[26] The synergy between computational prediction and experimental validation remains the most powerful strategy in the modern search for novel therapeutics.

References

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • gvernonce. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Martis, E. A. F., et al. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Tahir, T. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • Bio-concept. (2021). Analysis of Docking results by Autodock. YouTube. Retrieved from [Link]

  • gvernonce. (2021). How can I validate docking result without a co-crystallized ligand? Matter Modeling Stack Exchange. Retrieved from [Link]

  • The Drug Discovery Initiative. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS. YouTube. Retrieved from [Link]

  • Paul, B. K. (2021). How to validate molecular docking results with no proper crystal structure? ResearchGate. Retrieved from [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Retrieved from [Link]

  • University of Messina. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Dr. Gene Quest. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina. YouTube. Retrieved from [Link]

  • Barril, X., & Morley, S. D. (2013). Best Practices in Docking and Activity Prediction. ResearchGate. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

  • SF. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • Sledz, P., & Caflisch, A. (2018). Practical Considerations in Virtual Screening and Molecular Docking. Current Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Q., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. Retrieved from [Link]

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Method

Application Note: Comprehensive Analytical Characterization of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a molecule of interest in synthetic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a molecule of interest in synthetic chemistry and potential drug development pipelines. Ensuring the identity, purity, and stability of such compounds is paramount. This guide offers field-proven protocols and theoretical explanations for a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Thermal Analysis (TGA/DSC). The methodologies are designed to be self-validating, providing researchers and quality control professionals with a robust framework for analysis.

Introduction and Rationale

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid features a unique combination of a saturated heterocyclic system fused to an aromatic carbazole core and a carboxylic acid functional group. This structure presents specific analytical challenges and opportunities. The tetrahydrocarbazole moiety is a common scaffold in pharmacologically active compounds, and the propionic acid side chain offers a handle for further chemical modification or influences solubility and pharmacokinetic properties.

A multi-faceted analytical approach is non-negotiable for unambiguous characterization. While chromatography assesses purity, it does not confirm identity. Conversely, while spectroscopy confirms structure, it may not detect low-level impurities. The synergy of these techniques, as detailed herein, provides a complete profile of the molecule. This note moves beyond simple procedural lists to explain the causality behind methodological choices, empowering the scientist to adapt and troubleshoot effectively.

Physicochemical Properties Summary

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂[1]
Molecular Weight 243.31 g/mol
CAS Number 23690-80-4[1][2]
IUPAC Name 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid[1]
Physical Form Solid

Chromatographic Purity Assessment: Reverse-Phase HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. For a moderately nonpolar molecule like this, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte and its impurities are separated based on their differential partitioning between the two phases. More nonpolar compounds are retained longer on the column.

Causality of Method Design:

  • Stationary Phase (C18): A C18 (octadecylsilane) column provides excellent hydrophobic retention for the carbazole ring system.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. Water is the weak solvent.

  • Acid Modifier (Formic Acid): The addition of a small amount of acid (e.g., 0.1% formic acid) serves two purposes: it suppresses the ionization of the carboxylic acid group, preventing peak tailing, and it provides protons for positive-ion mode mass spectrometry if an LC-MS system is used.[3]

  • Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is crucial. It ensures that any more polar impurities elute early with good resolution, while more nonpolar (greasier) impurities are still eluted from the column in a reasonable time, preventing carryover and providing sharp peaks.[4]

  • UV Detection: The conjugated carbazole system possesses a strong chromophore, making UV detection highly sensitive for this class of compounds. A wavelength near one of the absorption maxima (e.g., ~290 nm) is typically chosen.[4]

Experimental Protocol: HPLC Purity
  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh ~5 mg of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.

    • Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm
Run Time 30 minutes (including re-equilibration)
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (290 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report

Caption: HPLC analysis workflow from sample preparation to final purity report.

Structural Confirmation: Mass Spectrometry

Principle: Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a synthesized compound. When coupled with HPLC (LC-MS), it can provide molecular weight information for the main peak as well as any separated impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.

Causality of Method Design:

  • Ionization Mode: The molecule has two key sites for ionization. The nitrogen atom on the carbazole ring is basic and readily accepts a proton in positive ion mode to form the [M+H]⁺ adduct. The carboxylic acid is acidic and readily loses a proton in negative ion mode to form the [M-H]⁻ adduct. Both modes should be investigated for comprehensive analysis.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragments provide a "fingerprint" that confirms the molecular structure. Expected fragmentation includes the loss of the propionic acid side chain or cleavage within the tetrahydro- portion of the ring system.[5][6]

Experimental Protocol: LC-MS
  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., Quadrupole or Ion Trap) equipped with an ESI source.

  • MS Parameters:

ParameterPositive Ion ModeNegative Ion Mode
Ionization Source ESIESI
Scan Range (m/z) 100 - 500100 - 500
Capillary Voltage 3.5 - 4.5 kV-3.0 to -4.0 kV
Nebulizer Gas (N₂) Flow 5 L/min5 L/min
Drying Gas (N₂) Temp 300 °C300 °C
  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the expected molecular ion.

    • Perform MS/MS on the molecular ion and propose structures for the major fragment ions.

Expected Mass Spectral Data
Ion TypeCalculated m/zModeNotes
[M+H]⁺244.13PositiveProtonated molecular ion
[M+Na]⁺266.11PositiveSodium adduct
[M-H]⁻242.12NegativeDeprotonated molecular ion
[M-C₃H₄O₂]⁺170.10PositiveLoss of propionic acid side chain
[M-COOH]⁺198.12PositiveLoss of carboxyl group
Proposed Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z = 244.13 Frag1 [M-C₂H₄O₂ + H]⁺ m/z = 170.10 M_H->Frag1 Loss of C₃H₄O₂ (Propionic Acid) Frag2 [M-COOH + H]⁺ m/z = 198.12 M_H->Frag2 Loss of COOH (Carboxyl radical) Overall_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_physical Physicochemical Properties Compound Test Compound: 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid HPLC HPLC-UV (Purity Assay) Compound->HPLC LCMS LC-MS (Molecular Weight) Compound->LCMS NMR NMR (¹H, ¹³C) (Connectivity) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR UVVIS UV-Vis (Electronic Structure) Compound->UVVIS Thermal TGA / DSC (Melting Point, Stability) Compound->Thermal Report Comprehensive Certificate of Analysis HPLC->Report LCMS->Report NMR->Report FTIR->Report UVVIS->Report Thermal->Report

Caption: Integrated workflow for the comprehensive characterization of the target molecule.

References

  • UV-visible absorption spectra of the carbazole derivatives in acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra (1600–800 cm⁻¹) of 3,6‐diphenyl‐9H‐carbazole (Red) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Jadir, T., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • FT-IR spectra of 1,3,6,8-tetrabromocarbazole (black), and polymers N 4 CMP-1-5. (n.d.). ResearchGate. Retrieved from [Link]

  • Favi, G., et al. (2016).
  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Co
  • UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. (n.d.). ResearchGate. Retrieved from [Link]

  • Combined mass spectra of the samples containing 3,6‐diiodo‐9H‐carbazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Fourier transform infrared spectroscopy (FTIR) spectra of carbazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). (2018). AIP Publishing.
  • 9H-Carbazole, 9-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Combined mass spectra of the samples containing 3,6‐diiodo‐9H‐carbazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information for... (2013). The Royal Society of Chemistry.
  • 3-methyl-1,2,3,4-tetrahydrocarbazole-9-propionic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (n.d.). Indian Journal of Chemistry.
  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, 23690-80-4. (n.d.). NXY Chemical. Retrieved from [Link]

  • Kumar, T. O. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol.
  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (1966). Proceedings of the Oklahoma Academy of Science.
  • Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. (2024). European Journal of Medicinal Chemistry.
  • 1,2,3,4-Tetrahydrocarbazole. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole deriv
  • Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. (2021). MDPI.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2021). MDPI.
  • Synthesis, structure, thermal and NLO properties of a novel organic 2-(1,2,3,4-tetrahydro-9H-carbazol-1-ylidene)propanedinitrile crystal. (n.d.). ResearchGate. Retrieved from [Link]

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Application

Application Notes and Protocols for the Evaluation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating Novel Carbazole Derivatives in Neurodegenerative Disease Alzheimer's disease (AD) is a progressive neurodegene...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Carbazole Derivatives in Neurodegenerative Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain, primarily due to its hydrolysis by the enzyme acetylcholinesterase (AChE). Inhibition of AChE is a clinically validated therapeutic strategy to manage the symptoms of mild to moderate AD. The carbazole scaffold has emerged as a promising pharmacophore in the design of new AChE inhibitors.[1][2] Its rigid, planar structure allows for effective interactions within the active site of the AChE enzyme. This document provides a comprehensive guide for the investigation of a specific carbazole derivative, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid , as a potential AChE inhibitor.

The tetrahydrocarbazole moiety is of particular interest as it provides a three-dimensional structure that can be further functionalized to enhance binding affinity and selectivity.[3] The propionic acid side chain introduces a carboxylic acid group, which could potentially form additional interactions with the enzyme's active site and improve the pharmacokinetic properties of the molecule. These application notes will detail the necessary protocols to characterize the inhibitory potential and neuronal cell cytotoxicity of this compound, providing a framework for its preclinical evaluation.

Part 1: Enzymatic Characterization of Acetylcholinesterase Inhibition

The initial assessment of a potential AChE inhibitor involves determining its ability to inhibit the purified enzyme in a cell-free system. This allows for the quantification of its inhibitory potency (IC50) and provides insights into its mechanism of inhibition.

Principle of the In-Vitro AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman.[4] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity. When an inhibitor is present, the rate of this colorimetric reaction is reduced.

Experimental Workflow for Enzymatic Assay

G cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis Reagents Prepare Buffers, Enzyme, Substrate, DTNB, and Inhibitor Stock Solutions Serial_Dilutions Perform Serial Dilutions of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Add_Components Add Buffer, Inhibitor (or Vehicle), and AChE Enzyme Serial_Dilutions->Add_Components Pre_incubation Pre-incubate at Room Temperature for 15 min Add_Components->Pre_incubation Start_Reaction Initiate Reaction by Adding DTNB and Acetylthiocholine Pre_incubation->Start_Reaction Kinetic_Reading Measure Absorbance at 412 nm Kinetically in a Plate Reader Start_Reaction->Kinetic_Reading Calculate_Rates Calculate Reaction Rates (ΔAbs/min) Kinetic_Reading->Calculate_Rates Calculate_Inhibition Determine % Inhibition for each Concentration Calculate_Rates->Calculate_Inhibition IC50_Determination Plot % Inhibition vs. log[Inhibitor] and Calculate IC50 Calculate_Inhibition->IC50_Determination

Caption: Workflow for the in-vitro AChE inhibition assay.

Detailed Protocol: In-Vitro AChE Inhibition Assay

Materials:

  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light.

  • ATChI Solution (14-15 mM): Dissolve ATChI in deionized water. Prepare this solution fresh daily.

  • Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in DMSO.

  • Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-Well Plate Format, 200 µL final volume):

  • Plate Setup:

    • Blank: 150 µL Assay Buffer + 50 µL DTNB Solution (No enzyme or inhibitor).

    • Negative Control (100% Activity): 140 µL Assay Buffer + 10 µL DMSO/Buffer (vehicle) + 10 µL AChE Solution.

    • Positive Control: 140 µL Assay Buffer + 10 µL of a known AChE inhibitor (e.g., Donepezil) + 10 µL AChE Solution.

    • Test Wells: 140 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL AChE Solution.

  • Pre-incubation: Add the assay buffer, inhibitor (or vehicle), and AChE solution to the respective wells. Mix gently and incubate for 15 minutes at room temperature.

  • Reaction Initiation: To all wells (except the blank), add 40 µL of the ATChI substrate solution. To the blank well, add 40 µL of assay buffer.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

Data Analysis:

  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Calculate Percentage Inhibition: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Kinetic Studies of Inhibition Mechanism

To understand how 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid interacts with AChE, kinetic studies can be performed. By measuring the enzyme kinetics at various substrate concentrations in the presence of different inhibitor concentrations, a Lineweaver-Burk plot can be generated. This plot helps to distinguish between competitive, non-competitive, and mixed-type inhibition, providing valuable information about the inhibitor's binding site on the enzyme.[5]

G cluster_mech Mechanism of AChE Inhibition Enzyme Acetylcholinesterase (AChE) Active_Site Catalytic Active Site (CAS) Enzyme->Active_Site contains PAS Peripheral Anionic Site (PAS) Enzyme->PAS contains Substrate Acetylcholine (Substrate) Substrate->Active_Site binds to Inhibitor Carbazole Inhibitor Inhibitor->Active_Site can bind to (Competitive) Inhibitor->PAS can bind to (Non-competitive/Mixed)

Caption: Potential binding sites for a carbazole inhibitor on AChE.

Part 2: Cell-Based Evaluation of AChE Inhibition and Cytotoxicity

While in-vitro enzymatic assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity in a cellular environment. The human neuroblastoma cell line, SH-SY5Y, is a widely used model for such studies as it endogenously expresses AChE.[6][7]

Protocol: Cell-Based AChE Inhibition Assay in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Reagents from the in-vitro assay (DTNB, ATChI, inhibitor)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Treatment: Remove the culture medium and wash the cells gently with PBS. Add fresh medium containing various concentrations of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (and vehicle controls). Incubate for a predetermined time (e.g., 1-3 hours).[6]

  • Assay:

    • Wash the cells twice with PBS.

    • Add the DTNB/ATChI reaction mix to each well.

    • Immediately measure the absorbance at 412 nm kinetically in a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and IC50 value as described for the in-vitro assay.

Protocol: Neuronal Cytotoxicity Assessment (MTT Assay)

It is essential to evaluate whether the inhibitory effect of the compound is due to specific enzyme inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[8]

Materials:

  • SH-SY5Y cells and culture reagents

  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate and treat them with a range of concentrations of the test compound for 24 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well.[8]

  • Absorbance Measurement: Incubate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm.

Data Analysis:

  • Calculate Cell Viability: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine CC50 Value: Plot the % cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Part 3: Data Interpretation and Summary

The collected data should be summarized to provide a clear profile of the compound's activity.

Quantitative Data Summary
ParameterValueDescription
Enzymatic IC50 To be determinedConcentration of the compound that inhibits 50% of purified AChE activity.
Cell-Based IC50 To be determinedConcentration of the compound that inhibits 50% of AChE activity in SH-SY5Y cells.
Neuronal CC50 To be determinedConcentration of the compound that reduces the viability of SH-SY5Y cells by 50%.
Selectivity Index (SI) CC50 / Cell-Based IC50A measure of the compound's therapeutic window. A higher SI is desirable.
Inhibition Mechanism To be determinede.g., Competitive, Non-competitive, Mixed.
Concluding Remarks

This document outlines a systematic approach to evaluate the potential of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid as an acetylcholinesterase inhibitor. By following these protocols, researchers can obtain critical data on its enzymatic and cellular activity, mechanism of action, and neuronal cytotoxicity. A compound with a potent IC50 value, a favorable inhibition mechanism (e.g., mixed-type inhibitors can be advantageous), and a high selectivity index would be a promising candidate for further preclinical development as a potential therapeutic agent for Alzheimer's disease.

References

  • Tharamak, S., et al. (2023). Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. ChemistrySelect. [Link]

  • Kukreja, S., et al. (2019). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry - Section B. [Link]

  • Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie. [Link]

  • Neumann, T., et al. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry. [Link]

  • George, K. M., et al. (2009). Differential Localization of Acetylcholinesterase in Neuronal and Non-Neuronal Cells. Journal of Neuroscience Research. [Link]

  • Çavaş, L., & Karabay, A. (2019). Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones. Interdisciplinary Sciences: Computational Life Sciences. [Link]

  • Sahu, P., et al. (2024). Novel Carbazoles as AChE Inhibitors: Synthesis, Molecular Docking and Dynamic Simulation Studies. Asian Journal of Chemistry. [Link]

  • protocols.io. (2023). MTT assay. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic Acid Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid, a key scaffold in the development of novel therapeutic agents. The 1,2,3,4-tetrahydrocarbazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid, a key scaffold in the development of novel therapeutic agents. The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This guide details a robust, two-stage synthetic strategy, beginning with the construction of the THCz nucleus via the classic Fischer indole synthesis, followed by a targeted N-alkylation to introduce the propionic acid side chain. We provide detailed, step-by-step protocols, mechanistic insights, and data interpretation to ensure reproducibility and success for researchers in drug discovery and organic synthesis.

Strategic Overview: A Two-Stage Approach

The synthesis of the target compound is logically divided into two primary stages. This approach allows for clear checkpoints and purification of intermediates, ensuring a high-quality final product.

  • Stage 1: Formation of the Tricyclic Core. The foundational 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is assembled using the Fischer indole synthesis, a reliable and time-honored method for constructing indole rings.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from phenylhydrazine and cyclohexanone.[4]

  • Stage 2: N-Alkylation and Hydrolysis. The propionic acid moiety is introduced via N-alkylation of the pre-formed THCz core. This is achieved by reacting the THCz with an ethyl 3-halopropionate, followed by saponification of the resulting ester to yield the final carboxylic acid. This intermediate is primed for further derivatization.

The overall synthetic workflow is illustrated below.

G cluster_0 Stage 1: THCz Core Synthesis cluster_1 Stage 2: Side Chain Installation A Phenylhydrazine + Cyclohexanone B Phenylhydrazone Intermediate A->B Condensation C 1,2,3,4-Tetrahydrocarbazole (THCz) B->C Fischer Indole Synthesis (Acid-Catalyzed Cyclization) E Ethyl 3-(THCz-9-yl)-propionate C->E Base, Solvent D Ethyl 3-bromopropionate D->E N-Alkylation F 3-(THCz-9-yl)-propionic acid E->F Ester Hydrolysis

Figure 1: Overall synthetic workflow.

Part I: Synthesis of the 1,2,3,4-Tetrahydrocarbazole (THCz) Core

Principle and Mechanistic Insight

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3] The mechanism involves three key phases:

  • Phenylhydrazone Formation: A simple condensation between phenylhydrazine and cyclohexanone.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the phenylhydrazone tautomerizes to its ene-hydrazine form. This intermediate undergoes a concerted, thermally allowed[5][5]-sigmatropic rearrangement, which forms a new carbon-carbon bond and is the crucial ring-forming step.

  • Aromatization: The resulting di-imine intermediate rapidly loses a molecule of ammonia, driven by the formation of the stable, aromatic indole ring system.[4]

Expertise & Experience Insight: The choice of acid is critical. While strong acids like sulfuric or polyphosphoric acid can be used, glacial acetic acid is often preferred as it acts as both the catalyst and a solvent, simplifying the reaction setup and often leading to cleaner product formation with fewer side reactions.[3][4]

Detailed Experimental Protocol

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid (50 mL).

  • Carefully add phenylhydrazine (5.4 g, 0.05 mol), followed by cyclohexanone (4.9 g, 0.05 mol).

  • Heat the reaction mixture to reflux gently for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, and then further cool in an ice bath. The product will begin to precipitate.

  • Pour the cooled mixture into cold water (200 mL) to ensure complete precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form pure crystals of 1,2,3,4-tetrahydrocarbazole.

  • Dry the crystals under vacuum. Record the final mass and determine the melting point.

Trustworthiness - Self-Validation: A successful synthesis should yield a crystalline solid with a melting point of 116-118°C.[4] The yield should be in the range of 30-60%, though this can vary based on reaction scale and reflux time.[4]

Data Summary
ParameterDescription
Reactants Phenylhydrazine, Cyclohexanone
Catalyst/Solvent Glacial Acetic Acid
Reaction Type Fischer Indole Synthesis
Typical Yield 30-60%[4]
Appearance Off-white to light brown crystalline solid
Melting Point 116-118 °C[4]

Part II: Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic Acid

This stage involves two sequential steps: N-alkylation of the THCz nitrogen followed by ester hydrolysis.

Step A: N-Alkylation to Ethyl 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionate

The nitrogen atom at position 9 of the THCz ring is weakly acidic (pKa in the mid-teens) and can be deprotonated by a suitable base.[6] The resulting carbazolide anion is a potent nucleophile that readily attacks electrophilic carbons, such as the one in ethyl 3-bromopropionate, in an SN2 reaction.

Causality Behind Experimental Choices:

  • Why use a base? The neutral nitrogen of THCz is only moderately nucleophilic. Deprotonation with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) generates the highly nucleophilic anion, dramatically increasing the reaction rate.[6][7]

  • Why use an ester (ethyl 3-bromopropionate)? Direct alkylation with 3-bromopropionic acid is problematic. The acidic proton of the carboxylic acid would be deprotonated by the base, neutralizing it and preventing the desired N-H deprotonation of the carbazole. The ester group acts as a protecting group for the carboxylic acid, which can be easily removed in the next step.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it highly reactive for the SN2 displacement.

Figure 2: N-Alkylation via SN2 displacement. (Note: Image placeholders used)

Materials:

  • 1,2,3,4-Tetrahydrocarbazole (THCz)

  • Ethyl 3-bromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Ethyl Acetate

  • Brine

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve THCz (3.42 g, 0.02 mol) in anhydrous acetone (80 mL).

  • Add anhydrous potassium carbonate (5.52 g, 0.04 mol, 2 equivalents).

  • Add ethyl 3-bromopropionate (4.34 g, 0.024 mol, 1.2 equivalents) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting THCz is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

  • Rinse the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Step B: Ester Hydrolysis to the Final Acid

The final step is a standard saponification reaction. The ethyl ester is hydrolyzed under basic conditions (using NaOH or KOH) to form the carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the desired 3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid.

Materials:

  • Crude or purified Ethyl 3-(THCz-9-yl)-propionate

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric Acid (HCl) solution (e.g., 2M)

Procedure:

  • Dissolve the ethyl ester from the previous step in ethanol (50 mL) in a round-bottom flask.

  • Add 2M aqueous NaOH solution (20 mL) to the flask.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Wash the aqueous solution with a small amount of diethyl ether or ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify carefully by adding 2M HCl dropwise with stirring until the pH is ~2-3.

  • The final product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization Data Summary
CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
THCz ~3400 (N-H stretch)7.0-7.5 (aromatic protons), ~8.0 (broad s, N-H)
Ethyl Ester Intermediate ~1730 (C=O, ester)7.0-7.5 (aromatic), 4.1 (q, -OCH₂CH₃), 1.2 (t, -OCH₂CH₃)
Final Propionic Acid 3300-2500 (broad, O-H), ~1700 (C=O, acid)10-12 (broad s, -COOH), 7.0-7.5 (aromatic)

Applications and Future Directions

The synthesized 3-(1,2,3,4-tetrahydro-carbazol-9-yl)-propionic acid is a versatile intermediate. The carboxylic acid handle allows for straightforward derivatization to a wide array of functional groups, including:

  • Amides: Coupling with various amines to explore structure-activity relationships.

  • Esters: Reaction with different alcohols.

  • Acid Chlorides: Conversion to the highly reactive acid chloride for further functionalization.

This enables the creation of large libraries of novel carbazole derivatives for screening in various biological assays, such as those for anti-inflammatory, antimicrobial, or anticancer activity.[5][8]

References

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives.
  • Tetrahydrocarbazole Synthesis via Fischer Indole.Scribd.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.Google.
  • Synthesis, Characterization and biological evaluation of some newer carbazole deriv
  • A review on the biological potentials of carbazole and its derived products.Google.
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.World Journal of Advanced Research and Reviews.
  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.Taylor & Francis Online.
  • Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids.
  • PTC N-Alkylation of Carbazole Deriv
  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.Taylor & Francis Online.

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Application

Application Notes and Protocols for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (TCPPA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Carbazole Derivatives Carbazole and its derivatives are a significant c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Carbazole Derivatives

Carbazole and its derivatives are a significant class of heterocyclic compounds, widely found in nature and recognized for their broad spectrum of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a fertile ground for drug discovery.[1][2] The core tetrahydrocarbazole scaffold, in particular, is a privileged structure in medicinal chemistry, known to be a key component in various pharmacologically active compounds.[3]

This document provides a comprehensive guide for the in vitro evaluation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (TCPPA) , a specific carbazole derivative. While detailed protocols for this exact molecule are not widely published, this guide synthesizes established methodologies for analogous compounds and general best practices for characterizing novel chemical entities in a cell culture setting.

Structurally related carbazole derivatives have demonstrated potent anti-proliferative effects on cancer cell lines. For instance, compounds like 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids have been identified as DNA methyltransferase 1 (DNMT1) inhibitors, leading to apoptosis and cell cycle arrest in tumor cells.[4] This suggests that TCPPA may exert its effects through similar mechanisms, making the investigation of its impact on cell viability, proliferation, and apoptosis a critical first step. These application notes will guide the researcher through a logical, step-by-step process to elucidate the cellular effects of TCPPA.

I. Initial Compound Handling and Stock Solution Preparation

Prior to any cell-based assay, proper handling and solubilization of TCPPA are paramount to ensure reproducible results.

Protocol 1: Preparation of TCPPA Stock Solution

  • Solubility Testing : Begin by determining the optimal solvent for TCPPA. Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a likely candidate. Test solubility by dissolving a small, known amount of TCPPA in a minimal volume of DMSO. Other organic solvents such as ethanol or methanol can also be tested. For cell culture applications, the final concentration of the solvent in the culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation : Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10-100 mM). For example, to prepare a 10 mM stock solution in DMSO:

    • Weigh out the required amount of TCPPA.

    • Add the calculated volume of sterile DMSO.

    • Vortex or gently warm (if necessary) to ensure complete dissolution.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

II. Determining the Cytotoxic Profile of TCPPA

The first critical step in evaluating a novel compound is to determine its effect on cell viability and establish a dose-response curve. This will allow for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[5]

Key Experimental Workflow: From Cell Seeding to Viability Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assay A Select and culture appropriate cancer cell lines B Trypsinize and count cells A->B C Seed cells in 96-well plates at optimal density (e.g., 5,000-20,000 cells/well) B->C D Prepare serial dilutions of TCPPA from stock solution C->D E Add TCPPA dilutions to the cells (including vehicle control) D->E F Incubate for 24, 48, or 72 hours E->F G Add viability reagent (e.g., MTT, Resazurin) F->G H Incubate for required time G->H I Measure absorbance or fluorescence H->I J Calculate cell viability and determine IC50 I->J

Caption: Workflow for determining the IC50 of TCPPA.

Protocol 2: Cell Viability Assay (MTT or Resazurin)

This protocol outlines the use of two common colorimetric assays to measure cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Selected cancer cell lines (e.g., A2780, HeLa, K562, SiHa as used for similar carbazole derivatives)[4]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • TCPPA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding :

    • Culture the chosen cell lines to ~80% confluency.

    • Harvest the cells using trypsin and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-20,000 cells per well in 100 µL of medium).[7]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare a series of dilutions of TCPPA in complete culture medium from your stock solution. A common approach is to perform a 2-fold serial dilution.[7]

    • If testing for the first time, a broad concentration range is recommended (e.g., 1 µM, 10 µM, 100 µM).[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TCPPA.

    • Include wells with medium containing the vehicle (e.g., DMSO) at the same concentration as the highest TCPPA dose as a negative control.

    • Incubate the plate for 24, 48, or 72 hours.

  • Viability Measurement :

    • For MTT Assay :

      • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a plate reader.

    • For Resazurin Assay :

      • Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.

      • Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the TCPPA concentration and use a non-linear regression analysis to determine the IC50 value.

ParameterRecommendationRationale
Cell Lines Start with a panel of diverse cancer cell lines (e.g., from different tissue origins).[8]The effect of a compound can be cell-type specific.
Seeding Density 5,000 - 20,000 cells/wellThis should be optimized for each cell line to ensure they are in the exponential growth phase during the assay.[7]
TCPPA Concentration Initial broad range (e.g., 0.1 µM to 100 µM), followed by a narrower range around the estimated IC50.To efficiently determine the potency of the compound.[7]
Incubation Time 24, 48, and 72 hoursTo assess both acute and long-term effects on cell viability.[7]

III. Investigating the Mechanism of Cell Death: Apoptosis Assays

If TCPPA demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Many carbazole derivatives induce apoptosis, or programmed cell death.[4][9]

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[10]

Materials:

  • Cells treated with TCPPA (at concentrations around the IC50) and vehicle control.

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting :

    • Seed cells in 6-well plates and treat with TCPPA (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells with cold PBS.

  • Staining :

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis :

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • The cell population will be distinguished into four quadrants:

      • Lower-left (Annexin V-/PI-) : Live cells.

      • Lower-right (Annexin V+/PI-) : Early apoptotic cells.

      • Upper-right (Annexin V+/PI+) : Late apoptotic/necrotic cells.

      • Upper-left (Annexin V-/PI+) : Necrotic cells.

  • Data Interpretation : A significant increase in the percentage of cells in the Annexin V positive quadrants (lower-right and upper-right) in TCPPA-treated samples compared to the control indicates the induction of apoptosis.

IV. Elucidating the Molecular Mechanism: Signaling Pathway Analysis

To delve deeper into how TCPPA induces apoptosis, Western blotting can be employed to examine the expression and activation of key proteins in apoptotic signaling pathways.[11]

Potential Signaling Pathway for Investigation

Based on the known mechanisms of similar compounds, TCPPA might induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.[10]

G TCPPA TCPPA Upstream Upstream Targets (e.g., DNMT1, Kinases) TCPPA->Upstream Bcl2_family Modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) Upstream->Bcl2_family Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway affected by TCPPA.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol provides a general framework for analyzing protein expression changes following TCPPA treatment.[12]

Materials:

  • Cell lysates from TCPPA-treated and control cells.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation :

    • Treat cells with TCPPA as described for the apoptosis assay.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting :

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12]

    • Wash the membrane several times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection :

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis :

    • Analyze the band intensities to determine changes in protein expression or cleavage (e.g., an increase in cleaved Caspase-3 and cleaved PARP would confirm apoptosis).

V. Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. The results from these experiments will establish the cytotoxic potency of TCPPA and provide initial insights into its mechanism of action.

Further investigations could include:

  • Cell Cycle Analysis : To determine if TCPPA causes cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), which is a common effect of anti-proliferative compounds.[4]

  • Broader Screening : Testing TCPPA against a larger panel of cancer cell lines, including drug-resistant lines, to understand its spectrum of activity.[13]

  • Target Identification : Employing techniques such as molecular docking or proteomics to identify the specific molecular targets of TCPPA.

By following these detailed protocols and applying rigorous scientific principles, researchers can effectively elucidate the biological activity of TCPPA and evaluate its potential as a novel therapeutic agent.

References

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Zhang, L., et al. (2024, August 5). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry. [Link]

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Method

Application of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in Neuroprotective Studies: An In-Depth Technical Guide

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the neuroprotective potential of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the neuroprotective potential of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid and related carbazole derivatives. Carbazole compounds are emerging as promising therapeutic agents for mitigating neuronal damage in a range of neurological conditions, including traumatic brain injury and neurodegenerative diseases.[1][2] Their purported mechanisms of action, primarily centered on anti-oxidative and anti-apoptotic pathways, make them compelling candidates for further investigation.[1][2][3]

This document offers detailed, field-proven protocols for assessing the neuroprotective efficacy of these compounds in established in vitro models of neuronal injury. The experimental workflows are designed to be self-validating, providing robust and reproducible data to support mechanistic claims and guide further pre-clinical development.

Scientific Rationale: The Neuroprotective Promise of Carbazole Derivatives

Carbazole and its derivatives have demonstrated significant neuroprotective effects in various preclinical models.[1][2] The core hypothesis for the neuroprotective activity of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid lies in its potential to mitigate oxidative stress and inhibit apoptotic cell death, two key pathological processes in neuronal injury.[1][2][3]

Anticipated Mechanism of Action:

The proposed mechanism involves the modulation of key signaling pathways that govern cell survival and death. It is hypothesized that 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid may:

  • Reduce Oxidative Stress: By scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses.[1][3]

  • Inhibit Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins and inhibiting the activity of executioner caspases, such as caspase-3.[1]

  • Activate Pro-Survival Signaling: By promoting the phosphorylation and activation of kinases like Akt and ERK, which are central to cell survival and proliferation.

The following experimental protocols are designed to systematically investigate these hypotheses.

Experimental Workflow for Assessing Neuroprotection

A logical and stepwise approach is crucial for evaluating the neuroprotective effects of a novel compound. The following workflow provides a roadmap for a comprehensive in vitro assessment.

G cluster_0 Phase 1: Cytotoxicity & Optimal Concentration cluster_1 Phase 2: Efficacy in Neurotoxicity Models cluster_2 Phase 3: Mechanistic Elucidation A Determine Compound Cytotoxicity (MTT Assay) B Establish Non-Toxic Working Concentrations A->B D Co-treat with Test Compound B->D C Induce Neuronal Injury (e.g., H2O2, Glutamate) C->D E Assess Cell Viability (MTT Assay) D->E F Measure Oxidative Stress (ROS Assay) E->F G Quantify Apoptosis (TUNEL & Caspase-3 Assays) E->G H Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK) E->H G Compound 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Akt Akt Compound->Akt ERK ERK Compound->ERK pAkt p-Akt (Active) Akt->pAkt Survival Neuronal Survival pAkt->Survival pERK p-ERK (Active) ERK->pERK pERK->Survival

Figure 2: Proposed pro-survival signaling pathway activated by the test compound.

Protocol:

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. [4]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. [5]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt, total ERK, and phospho-ERK overnight at 4°C. [6]7. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system. [5]The membrane should be stripped and re-probed for total proteins to ensure equal loading. [5][7]

Concluding Remarks for the Researcher

The protocols and workflows detailed in this guide provide a robust starting point for the comprehensive evaluation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid as a potential neuroprotective agent. By systematically assessing its effects on cell viability, apoptosis, oxidative stress, and key pro-survival signaling pathways, researchers can build a strong evidence base to support its therapeutic potential. It is imperative to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Further investigations could expand to more complex in vitro models, such as co-cultures of neurons and glial cells, or move towards in vivo models of neurodegeneration. [8][9][10][11][12][13][14][15]

References

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  • Smirni, S., et al. (2020). In Vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 14, 254. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Welcome to the technical support guide for the synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimization pathways for this important synthetic procedure. Our goal is to provide actionable insights rooted in mechanistic understanding to help you improve your reaction yields, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for synthesizing 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid?

The synthesis is a classic N-alkylation reaction. It involves the deprotonation of the nitrogen atom in the 1,2,3,4-tetrahydrocarbazole (THC) ring, followed by a nucleophilic attack on an appropriate three-carbon electrophile, such as 3-bromopropionic acid or acrylic acid (via a Michael addition).

Q2: Why is the yield of my reaction consistently low?

Low yields can stem from several factors, including incomplete deprotonation of the THC nitrogen, side reactions involving the alkylating agent, or suboptimal reaction conditions (solvent, temperature, base). A systematic troubleshooting approach, as detailed below, is essential.

Q3: Is an inert atmosphere necessary for this reaction?

While not always strictly required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. This minimizes the risk of side reactions, particularly oxidation of the starting materials or intermediates, which can lead to colored impurities and reduced yield.

Q4: Can this synthesis be accelerated?

Yes. Modern techniques such as microwave-assisted organic synthesis have proven highly effective for the N-alkylation of carbazoles.[1][2][3] This method can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and concrete steps for resolution.

Problem Area 1: Low or No Product Yield

Q: My reaction shows very little conversion of the starting 1,2,3,4-tetrahydrocarbazole (THC). What is the likely cause?

A: The most common culprit is inefficient deprotonation of the THC nitrogen.

  • Causality: The N-H proton of the carbazole moiety has a pKa in the mid-teens.[4] For the N-alkylation to proceed, a sufficiently strong base is required to generate the nucleophilic carbazole anion. If the base is too weak or used in stoichiometric amounts, the equilibrium will favor the starting materials.

  • Troubleshooting Steps:

    • Evaluate Your Base: For conventional heating in solvents like DMF or DMSO, potassium carbonate (K₂CO₃) is common but may require higher temperatures.[1] Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions when using hydride bases.

    • Increase Base Equivalents: Use a moderate excess of the base (e.g., 2-3 equivalents) to drive the deprotonation equilibrium towards the formation of the anion.

    • Solvent Choice: Ensure your solvent is appropriate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices as they effectively solvate the cation of the base and do not interfere with the nucleophile.

    • Consider Phase-Transfer Catalysis (PTC): If using a solid base like K₂CO₃ in a less polar solvent, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the carbazole anion into the organic phase, significantly accelerating the reaction.[4]

Q: My starting material is consumed, but the desired product yield is still low, and I see multiple unidentified spots on my TLC plate. What's happening?

A: This points towards side reactions or decomposition of the alkylating agent.

  • Causality: 3-bromopropionic acid and acrylic acid (or their esters) can undergo side reactions under basic conditions. 3-bromopropionic acid can be dehydrohalogenated, while acrylic acid can polymerize, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the alkylating agent (e.g., 3-bromopropionic acid) slowly or dropwise to the reaction mixture containing the deprotonated THC. This keeps its instantaneous concentration low, minimizing self-reaction.

    • Temperature Management: Avoid excessively high temperatures. While heat is needed to drive the reaction, it can also accelerate decomposition. If using conventional heating, aim for the lowest temperature that gives a reasonable reaction rate. This is a key advantage of microwave synthesis, which can achieve high reaction rates at controlled temperatures.[5]

    • Verify Reagent Purity: Use high-purity starting materials. Impurities in the alkylating agent can initiate polymerization or other side reactions.

Problem Area 2: Product Purity and Isolation

Q: My final product is difficult to purify. It streaks on the silica gel column and appears oily or discolored.

A: This is often due to residual starting materials, baseline impurities, or the acidic nature of the product.

  • Causality: The carboxylic acid moiety in the product can interact strongly with the silica gel, causing streaking during column chromatography. Colored impurities often arise from oxidation or polymerization.

  • Troubleshooting Steps:

    • Aqueous Work-up: Perform a liquid-liquid extraction. After the reaction, quench with water and acidify the aqueous layer (e.g., with 1N HCl) to a pH of ~2-3. This protonates the product, which can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine will help remove water-soluble impurities.

    • Chromatography Modification: To reduce streaking on a silica column, add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent system.

    • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

    • Decolorization: If the product is colored, you can treat a solution of the crude product with activated charcoal before filtration and crystallization.

Visualized Reaction and Troubleshooting Workflow

General Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism following deprotonation.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation (SN2) THC 1,2,3,4-Tetrahydrocarbazole (THC) Anion THC Anion (Nucleophile) THC->Anion + Base Base Base (e.g., K₂CO₃, NaH) Base->Anion Product 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Anion->Product + 3-Bromopropionic Acid AlkylHalide 3-Bromopropionic Acid (Electrophile) AlkylHalide->Product Byproduct Byproducts (e.g., H-Base⁺, Br⁻)

Caption: General mechanism for the N-alkylation of THC.

Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and solve common synthesis issues.

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocols

Protocol 1: Standard Synthesis via Conventional Heating

This protocol describes a reliable baseline method for the synthesis.

Materials:

  • 1,2,3,4-Tetrahydrocarbazole (THC) (1.0 eq)

  • 3-Bromopropionic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, 1N Hydrochloric acid (HCl), Brine, Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,3,4-tetrahydrocarbazole and anhydrous potassium carbonate.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.

  • Add 3-bromopropionic acid to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 1% Acetic Acid).

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Optimized Microwave-Assisted Synthesis

This protocol offers a rapid and often higher-yielding alternative.[1][2]

Materials:

  • 1,2,3,4-Tetrahydrocarbazole (THC) (1.0 eq)

  • Acrylic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • A microwave reactor and appropriate reaction vessels.

Procedure:

  • In a microwave reaction vessel, combine 1,2,3,4-tetrahydrocarbazole, potassium carbonate, and acrylic acid. Note: This is a solvent-free reaction adsorbed on a solid support.[1][3]

  • Mix the solids thoroughly.

  • Place the vessel in the microwave reactor and irradiate at 120-140 °C for 10-20 minutes. Use power modulation to maintain a constant temperature.

  • After the reaction, cool the vessel to room temperature.

  • Add water and ethyl acetate to the solid residue.

  • Transfer the mixture to a separatory funnel and proceed with the acid/base work-up as described in Protocol 1 (Steps 7-10).

Data Summary: Comparison of Methods

The following table summarizes the typical differences between the conventional and microwave-assisted protocols.

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time 6 - 12 hours10 - 20 minutes
Temperature 80 - 90 °C120 - 140 °C
Typical Base K₂CO₃, NaHK₂CO₃
Solvent DMF, DMSOOften solvent-free
Typical Yield 50 - 70%75 - 95%
Key Advantage Simple equipment setupHigh speed, high yield, cleaner reaction[1]

References

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (2006). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. [Link]

  • ResearchGate. RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]

  • World Journal of Advanced Research and Reviews. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]

  • Oklahoma Academy of Science. Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. [Link]

  • PubChem. 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. [Link]

  • NISCAIR Online Periodicals Repository. Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. [Link]

  • JETIR. DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. [Link]

  • Organic Syntheses. INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. [Link]

  • MDPI. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. [Link]

  • ResearchGate. Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Welcome to the technical support guide for the purification of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (THCPA). This document is designed for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (THCPA). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges encountered during purification, providing detailed troubleshooting guides, step-by-step protocols, and the scientific rationale behind our recommendations.

The purity of THCPA is paramount for its application in drug development and scientific research, as impurities can significantly impact biological activity and lead to unreliable experimental results.[1] This guide consolidates field-proven techniques to help you navigate the purification process effectively.

Physicochemical Properties and Data

A thorough understanding of the compound's properties is the foundation of any successful purification strategy. The table below summarizes key data for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.

ParameterValueSource
IUPAC Name 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid
CAS Number 23690-80-4[2]
Molecular Formula C₁₅H₁₇NO₂[2]
Molecular Weight 243.31 g/mol
Appearance Typically a solid; may range from off-white to light tan depending on purity.
pKa (estimated) ~4-5 (for the carboxylic acid group)General chemical knowledge
Solubility Soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in non-polar solvents like hexanes. Solubility in water is low but increases significantly at basic pH.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format.

Q1: What are the primary methods for purifying crude THCPA?

Answer: The two most effective and widely used techniques for purifying THCPA are recrystallization and flash column chromatography .

  • Recrystallization is often the preferred first-line method, especially for removing minor impurities and achieving a highly crystalline final product.[3] It leverages the difference in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[4] For carboxylic acids like THCPA, solvent systems like ethanol/water or ethyl acetate/hexanes are excellent starting points.[5][6]

  • Flash Column Chromatography is used when recrystallization is ineffective, particularly when impurities have similar solubility profiles to the product or when dealing with complex mixtures.[7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Q2: My product is oiling out or forming a gummy solid during recrystallization. What's wrong and how can I fix it?

Answer: Oiling out occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. This is a common issue that can often be resolved.

Causality:

  • High Impurity Load: A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil instead of a crystalline solid.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal lattice formation, favoring the separation of a supersaturated liquid phase (oil).[5]

  • Inappropriate Solvent Choice: The solvent may be too good a solubilizer, preventing the compound from precipitating effectively.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional hot solvent to ensure full dissolution.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath.[5]

  • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous pure batch can also be highly effective.

  • Change Solvent System: If the problem persists, the solvent system may need adjustment. Try using a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]

Q3: My compound streaks badly on a silica TLC plate. How can I get good separation for column chromatography?

Answer: Streaking or "tailing" on a silica gel TLC plate is a classic sign of strong interaction between an acidic compound and the stationary phase.[3]

Causality: The carboxylic acid group (-COOH) in THCPA is acidic, while the surface of standard silica gel is covered in acidic silanol groups (Si-OH). These can engage in strong hydrogen bonding or acid-base interactions with the analyte, causing it to elute slowly and unevenly, resulting in streaking.[3]

Solutions:

  • Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a volatile acid to the eluent.

    • Acetic Acid or Formic Acid: Add 0.5-2% acetic acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% Acetic Acid). The added acid protonates the carboxylate form of your compound and saturates the basic sites on the silica, leading to sharp, symmetrical spots on the TLC and peaks during column chromatography.

  • Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique can be very effective for purifying acidic compounds.

    • Deactivated Silica: Using silica gel that has been "deactivated" with a base like triethylamine is a common strategy for purifying basic compounds, but for acidic compounds, adding a volatile acid to the eluent is the standard and more effective approach.[5]

Q4: The color of my final product is yellow or brown. How can I obtain a colorless, white solid?

Answer: Discoloration typically arises from high-molecular-weight, polar, or polymeric impurities formed during the synthesis.[9] These are often present in small quantities but can be highly colored.

Solution: Activated Charcoal Treatment

  • Dissolve the Crude Product: Dissolve the impure THCPA in a suitable organic solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.

  • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Be cautious, as the solution may bump.

  • Heat Briefly: Heat the mixture at reflux for 5-10 minutes. The charcoal will adsorb the colored impurities.[10]

  • Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely.[5]

  • Crystallize: Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool slowly.

Q5: What are the most likely impurities in my sample?

Answer: The most common impurities originate from the synthetic route used to prepare THCPA. A frequent synthesis involves the N-alkylation of 1,2,3,4-tetrahydrocarbazole.[11][12]

Likely Impurities:

  • Unreacted 1,2,3,4-Tetrahydrocarbazole: The starting carbazole derivative.

  • Unreacted Alkylating Agent: Such as acrylic acid, ethyl acrylate, or a 3-halopropionic acid derivative.

  • Side-Products: Depending on the reaction conditions, side reactions such as O-alkylation (if a base is used with an ester) or polymerization of acrylic acid derivatives can occur.[8]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

These impurities often have different polarities and functional groups, making them separable by either chromatography or a combination of extraction and recrystallization.

Experimental Workflows & Protocols

Purification Strategy Workflow

The following diagram outlines a general strategy for purifying crude THCPA.

PurificationWorkflow Crude Crude THCPA Product TLC_NMR Initial Purity Analysis (TLC, ¹H NMR) Crude->TLC_NMR Is_Colored Is Product Colored? TLC_NMR->Is_Colored Charcoal Activated Charcoal Treatment Is_Colored->Charcoal Yes Recrystallize Recrystallization Is_Colored->Recrystallize No Charcoal->Recrystallize Purity_Check1 Assess Purity (TLC, mp, NMR) Recrystallize->Purity_Check1 Is_Pure1 Is Purity >98%? Purity_Check1->Is_Pure1 Column Flash Column Chromatography Is_Pure1->Column No Final_Product Pure THCPA Is_Pure1->Final_Product Yes Purity_Check2 Final Purity Analysis (HPLC, NMR, mp) Column->Purity_Check2 Purity_Check2->Final_Product

Caption: A logical workflow for the purification of crude THCPA.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective for obtaining high-purity crystalline THCPA.

  • Dissolution: Place the crude THCPA (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Add Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-solubilize: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate THCPA from impurities of similar solubility.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the THCPA an Rf value of ~0.3 and show clear separation from impurities. A common eluent is Hexanes:Ethyl Acetate (e.g., 70:30) + 1% Acetic Acid . The acetic acid is crucial to prevent tailing.[3]

  • Column Packing: Prepare a slurry of silica gel in the low-polarity component of your eluent (hexanes). Pack the column, ensuring no air bubbles are trapped. Equilibrate the packed column with at least 2-3 column volumes of the initial eluent mixture.[7]

  • Sample Loading: Dissolve the crude THCPA in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method generally results in better separation than loading the sample as a liquid.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC. If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate) to elute more tightly bound compounds.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator. To remove the residual acetic acid, the residue can be co-evaporated with a solvent like toluene or dissolved in ethyl acetate and washed with a brine solution before drying and final evaporation.

References

  • BenchChem. (2025).
  • JoVE. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
  • The Student Room. (2018).
  • BenchChem. (2025).
  • Google Patents. (1972).
  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
  • BenchChem. (2025).
  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
  • Proc. Okla. Acad. Sci. (1969).
  • University of Rochester.
  • Bioorganic Chemistry. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. PubMed.
  • Google Patents. (2003).
  • BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
  • Sigma-Aldrich.
  • Bioorganic & Medicinal Chemistry. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain.
  • ResearchGate. (2025).
  • PubChem. 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.
  • JETIR. (2019). DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES.
  • ResearchGate. (2025).
  • Organic Syntheses. * (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID*.
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
  • Sigma-Aldrich. 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.

Sources

Troubleshooting

Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Introduction: Navigating the Solubility Hurdle Welcome, researchers. You are likely here because you are working with 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a promising compound with a challenging physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Hurdle

Welcome, researchers. You are likely here because you are working with 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, a promising compound with a challenging physicochemical profile. Its tetrahydrocarbazole core lends it significant lipophilicity, while the propionic acid moiety offers a handle for potential pH-mediated solubility. However, as many of you have discovered, its poor aqueous solubility is a significant barrier to obtaining reliable and reproducible data in in vitro assays.

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions for your specific experimental system. We will address the most common points of failure and provide validated strategies to ensure your compound stays in solution and your results are sound.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most immediate questions researchers face when encountering solubility problems with this compound.

Q1: Why is this compound so difficult to dissolve in my aqueous cell culture medium or buffer?

A: The difficulty arises from its chemical structure. The core, 1,2,3,4-tetrahydrocarbazole, is a large, non-polar structure that is inherently insoluble in water.[1][2] While the propionic acid side chain is ionizable, the molecule's overall character is dominated by the hydrophobic carbazole ring system. Public database predictions estimate a partition coefficient (XLogP3) of around 2.7, indicating a strong preference for a lipid environment over an aqueous one.[3] When you introduce a stock solution (typically in an organic solvent) into your aqueous media, the abrupt change in solvent polarity causes the compound to crash out of solution, a phenomenon known as "solvent shock."[4][5]

Q2: I'm using DMSO as a solvent. What is the maximum concentration I can safely use in my cell-based assay?

A: This is a critical, cell-line-dependent question. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, it is not biologically inert.[6]

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[7] However, some sensitive cell lines may show stress or differentiation effects at concentrations as low as 0.1%.[6][8]

  • Assay-Specific Effects: Beyond overt toxicity, DMSO can influence experimental readouts. It has been shown to affect cell differentiation, membrane permeability, and the activity of certain enzymes.[9][10] For example, DMSO concentrations above 1% can significantly reduce the production of reactive oxygen species (ROS) or IL-6 in certain immune cell models.[11]

  • Best Practice: Always run a vehicle control experiment with the highest concentration of DMSO you intend to use to ensure it does not affect your assay's endpoint. We strongly recommend keeping the final DMSO concentration at or below 0.1% if possible.

Q3: My compound precipitates even when I add the DMSO stock to my media. What am I doing wrong?

A: This is the classic "solvent shock" problem. It's not about what you're doing, but how you're doing it. Rapidly pipetting a concentrated DMSO stock directly into a large volume of aqueous media creates localized areas of high compound concentration where the solvent polarity shifts too quickly for the compound to remain dissolved.

The solution lies in the dilution technique:

  • Pre-warm your media/buffer to the experimental temperature (e.g., 37°C). Solubility can be temperature-dependent.[4]

  • Add the DMSO stock solution dropwise to the vortexing or rapidly stirring media. This gradual introduction prevents localized supersaturation.

  • Never add media to your concentrated stock. Always add the small volume of stock to the large volume of media.

Q4: Can I use sonication or heat to get the compound into solution?

A: Gentle warming (e.g., to 37°C) can be beneficial and is recommended. However, aggressive heating or sonication should be approached with caution. While these methods can help dissolve the initial stock solution in a pure solvent like DMSO, they can also degrade the compound. If you use these methods, you should ideally verify the compound's integrity afterward using an analytical technique like HPLC. They are generally not recommended for the final dilution step into protein-containing cell culture media, as heat can denature media components.

Part 2: Troubleshooting Guide - A Systematic Approach

When initial attempts fail, a structured approach is necessary. Follow this guide to systematically diagnose and solve solubility issues.

Workflow: Selecting a Solubilization Strategy

This decision tree illustrates the logical progression for selecting the appropriate method for your experiment.

start START: Solubility Issue with Compound in Aqueous Media check_dmso Is DMSO compatible with your assay system? start->check_dmso use_dmso Strategy 1: Optimize DMSO Use (Go to Protocol 1) check_dmso->use_dmso Yes explore_alt Strategy 2: Explore Alternatives check_dmso->explore_alt No/Interference check_precip Does compound precipitate upon dilution? use_dmso->check_precip check_toxicity Run vehicle controls. Is toxicity observed at required concentration? check_toxicity->explore_alt Yes success SUCCESS: Proceed with Experiment check_toxicity->success No check_precip->use_dmso Yes, refine technique check_precip->check_toxicity No ph_mod Strategy 2a: pH Modification (See FAQ Q1 & Advanced Section) explore_alt->ph_mod cyclo Strategy 2b: Use Cyclodextrins (Go to Protocol 2) ph_mod->cyclo Not Effective ph_mod->success Soluble cyclo->success Soluble fail FAIL: Consider compound derivatization or alternative formulation cyclo->fail Not Soluble cluster_stock Part A: Preparing 10 mM Stock Solution cluster_working Part B: Preparing 10 µM Working Solution weigh 1. Weigh 2.43 mg of compound add_dmso 2. Add 1 mL of 100% DMSO weigh->add_dmso dissolve 3. Vortex until fully dissolved. This is your 10 mM Stock. add_dmso->dissolve store 4. Aliquot and store at -20°C. dissolve->store thaw 5. Thaw one aliquot of stock solution. prep_media 6. Place 9.99 mL of pre-warmed media in a sterile tube. thaw->prep_media vortex_media 7. Place tube on vortex at medium speed. prep_media->vortex_media add_stock 8. Slowly add 10 µL of 10 mM stock dropwise into the vortexing media. vortex_media->add_stock inspect 9. Visually inspect for clarity. Solution is ready for use. add_stock->inspect

Caption: Standard workflow for stock and working solution preparation.

Step-by-Step Procedure:

  • Prepare 10 mM Stock Solution:

    • Accurately weigh 2.43 mg of the compound and place it in a sterile microcentrifuge tube. [12][13] * Aseptically add 1 mL of 100% DMSO.

    • Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can assist if needed. This is your 10 mM Master Stock .

    • Dispense into small-volume aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. [14]

  • Prepare 10 µM Final Working Solution (Example):

    • Thaw a single aliquot of the 10 mM Master Stock at room temperature.

    • In a sterile conical tube, place 9.99 mL of your pre-warmed (37°C) cell culture medium.

    • Place the tube on a vortex mixer set to a medium speed, creating a small funnel in the liquid.

    • Slowly pipette 10 µL of the 10 mM stock solution directly into the side of the vortex. This 1:1000 dilution results in a final DMSO concentration of 0.1%.

    • Allow the solution to mix for an additional 10-15 seconds.

    • Visually inspect the solution against a dark background. It should be clear. If you see any cloudiness or precipitate, the concentration may be too high for your specific medium. [15]If so, try a lower final concentration (e.g., 1 µM).

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is an alternative for DMSO-sensitive assays. It involves creating a drug-cyclodextrin complex.

Materials:

  • Compound and analytical balance

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, nuclease-free water

  • Vortex mixer and magnetic stirrer

Step-by-Step Procedure:

  • Prepare a 40% (w/v) HP-β-CD Solution:

    • Dissolve 4 g of HP-β-CD in 10 mL of sterile water. Warm gently (40-50°C) and stir until clear. This will be your stock vehicle.

  • Create the Drug-Cyclodextrin Complex:

    • Weigh out the desired amount of your compound.

    • Add a small amount of the 40% HP-β-CD solution. Create a paste by triturating (grinding together).

    • Gradually add more of the HP-β-CD solution until you reach the desired stock concentration (e.g., 1 mM).

    • Seal the vial and allow it to shake or stir overnight at room temperature to ensure maximum complexation.

    • The next day, filter the solution through a 0.22 µm sterile filter to remove any small amount of undissolved compound.

  • Dilution into Media:

    • This aqueous stock solution can now be diluted directly into your cell culture media without the risk of solvent shock.

    • Remember to run a parallel vehicle control using the HP-β-CD solution diluted to the same final concentration.

Part 4: Data Summary Tables

Table 1: Comparison of Common Solubilization Vehicles

VehicleMechanism of ActionRecommended Max. Concentration (in vitro)AdvantagesDisadvantages
DMSO Aprotic organic solvent0.1% - 0.5% (cell-type dependent) [6][11]High solubilizing power for non-polar compounds.Can be cytotoxic; may interfere with assay readouts. [10]
Ethanol Polar protic solvent< 0.5%Less toxic than DMSO for some cell lines.Lower solubilizing power for highly lipophilic compounds.
HP-β-CD Encapsulation (Inclusion Complex)1-5 mMLow cytotoxicity; directly increases aqueous solubility. [16]May not work for all compounds; can be a more complex preparation.
pH Adjustment Ionization of carboxylic acidpH 7.2 - 7.6 (for cell culture)Effective for ionizable compounds.Limited by pH tolerance of cells/assay; may alter compound activity.

Table 2: Reported Effects of DMSO on Various Cell Lines

Cell LineDMSO ConcentrationObserved EffectReference
Skin Fibroblasts> 0.5%Reduction in cell viability.[6]
Skin Fibroblasts0.01% - 0.1%No toxicity; slight proliferation increase.[6][8]
HeLa Cells> 2%Cytotoxic effect.[11]
Human Chondrocytes> 1%Reduced expression of IL-6 and IL-8.[10]
Leukocytes> 0.5%Significantly affected ROS production.[11]
Mono Mac 60.25% - 0.5%Increased IL-6 release (stimulatory effect).[11]
References
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • What effects does DMSO have on cell assays?. Quora.
  • Effect of various DMSO concentrations on cell viability.
  • Technical Support Center: Preventing Compound Precipit
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH.
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformul
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • 1,2,3,4-Tetrahydrocarbazole(942-01-8). ChemicalBook.
  • Technical Support Center: Troubleshooting Compound Precipit
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8. ChemicalBook.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Common Cell Culture Problems: Precipit
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • How to deal with the poor solubility of tested compounds in MTT assay?.
  • 3.3: Preparing Solutions. Chemistry LibreTexts.
  • How to Make Accur
  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. PubChem.

Sources

Optimization

Technical Support Center: Optimizing Tetrahydrocarbazole Synthesis

Welcome to the technical support center for tetrahydrocarbazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetrahydrocarbazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields of pure product.

The synthesis of the tetrahydrocarbazole core is a cornerstone in the preparation of numerous biologically active compounds and natural products. While classic methods like the Borsche–Drechsel cyclization and the Fischer indole synthesis are robust, they are not without their challenges. This guide provides practical, field-tested advice to overcome common hurdles and ensure the success of your experiments.

Core Synthetic Strategies: An Overview

The most prevalent method for synthesizing 1,2,3,4-tetrahydrocarbazoles is the acid-catalyzed reaction between a phenylhydrazine and cyclohexanone or its derivatives. This reaction is widely known as the Fischer indole synthesis, with the specific case using cyclohexanones often referred to as the Borsche–Drechsel cyclization.[1][2] The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final product.[4]

Modern approaches have expanded the synthetic chemist's toolkit to include palladium-catalyzed methods and asymmetric syntheses for accessing chiral tetrahydrocarbazoles.[5][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of tetrahydrocarbazoles, providing explanations and actionable solutions.

Question: My reaction is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?

Answer: Low yields in tetrahydrocarbazole synthesis are a frequent issue and can often be traced back to several key factors:

  • Purity of Starting Materials: Phenylhydrazine is prone to oxidation, which can introduce impurities that inhibit the reaction. It is crucial to use freshly purified starting materials. Old or discolored phenylhydrazine should be avoided.[7]

  • Sub-optimal Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to the formation of tar and other polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.[7][8] The ideal temperature is dependent on the specific substrates and the catalyst employed. Careful monitoring of the reaction's progress using Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal temperature and reaction time.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are vital. Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[4][9] The optimal catalyst is substrate-dependent. If one acid is giving poor results, screening a panel of different acids is a logical next step.

  • Solvent Effects: The choice of solvent can significantly influence the reaction outcome. While some reactions can be run neat, polar solvents like acetic acid or ethanol are commonly used.[10][11] The solubility of reactants and intermediates in the chosen solvent is important for efficient reaction.

Question: I'm observing a significant amount of tar-like side products in my reaction mixture. How can I minimize their formation?

Answer: Tar formation is typically a sign of product or starting material decomposition under harsh reaction conditions. Here's how to address it:

  • Reduce Reaction Temperature: High temperatures, especially in the presence of strong acids, can lead to degradation. Try lowering the reaction temperature and compensating with a longer reaction time.[8]

  • Use a Milder Acid Catalyst: If you are using a strong acid like sulfuric or polyphosphoric acid, consider switching to a milder catalyst such as glacial acetic acid or p-toluenesulfonic acid.[12]

  • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step procedure. First, synthesize and isolate the phenylhydrazone intermediate under milder conditions. Then, subject the purified hydrazone to the acid-catalyzed cyclization.[13] This can prevent the decomposition of the sensitive phenylhydrazine starting material.

Question: My final product is a dark, impure oil that is difficult to purify. What are the best purification strategies?

Answer: Purifying crude tetrahydrocarbazoles can be challenging due to the presence of colored impurities and byproducts.

  • Recrystallization: This is often the most effective method for purifying solid tetrahydrocarbazoles. Methanol is a commonly used solvent for recrystallization.[7][14] Using decolorizing carbon during the hot filtration step can help remove colored impurities.[7]

  • Column Chromatography: For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is a viable option.[15][16] A typical eluent system is a mixture of heptane and ethyl acetate.[16] It has been noted that for colored products, a column packed with a lower layer of silica gel and an upper layer of alumina can be effective, eluting with toluene to leave colored byproducts adsorbed on the column.[15]

Question: I am trying to synthesize a substituted tetrahydrocarbazole using a substituted cyclohexanone, and I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: The use of unsymmetrical ketones can lead to the formation of regioisomers. Controlling the regioselectivity is a known challenge in Fischer indole synthesis.

  • Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the transition state energies of the competing reaction pathways. Experimenting with different Brønsted and Lewis acids, as well as varying the solvent polarity, may favor the formation of one isomer over the other.[8]

  • Modern Synthetic Methods: For specific regiochemical outcomes, consider alternative synthetic strategies. For instance, palladium-catalyzed methods, such as the annulation of o-iodoanilines with ketones, can offer high regioselectivity.[16]

Experimental Protocols & Data

Protocol 1: Classical Borsche–Drechsel Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

  • Decolorizing Carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 mole equivalent) and glacial acetic acid.[14]

  • Heat the mixture to reflux with stirring.[12]

  • Slowly add phenylhydrazine (1.0 mole equivalent) dropwise to the refluxing solution over a period of 30 minutes.[12]

  • Continue to heat the mixture at reflux for an additional hour after the addition is complete.[14]

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.[12]

  • Collect the crude solid by vacuum filtration. Wash the filter cake with water and then with 75% ethanol.[14]

  • Air-dry the crude product.[7]

  • Recrystallize the crude solid from methanol. The use of decolorizing carbon during hot filtration is recommended to remove colored impurities. A heated funnel is advisable for the hot filtration to prevent premature crystallization.[7][14]

  • Cool the methanol solution to induce crystallization, collect the purified 1,2,3,4-tetrahydrocarbazole by filtration, and dry under vacuum.[7]

Data Summary: Impact of Reaction Conditions

The following table summarizes the effects of various catalysts and solvents on the yield of tetrahydrocarbazole synthesis, based on literature reports.

Phenylhydrazine DerivativeKetone DerivativeCatalystSolventTemperature (°C)Yield (%)Reference
PhenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux76-85[14]
PhenylhydrazineCyclohexanonep-TSA2-EthoxyethanolMicrowave (325W)84[3]
Substituted PhenylhydrazinesCyclohexanoneCeric Ammonium NitrateNot specifiedNot specified85-95[3]
PhenylhydrazineCyclohexanone[bmim(BF4)] (Ionic Liquid)[bmim(BF4)]Not specifiedHigh[3]
o-IodoanilineCyclohexanonePd(OAc)₂ / DABCODMF10565[16]

Visualizing the Process

Workflow for Tetrahydrocarbazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Phenylhydrazine and Cyclohexanone in Solvent B Add Acid Catalyst A->B C Heat to Reflux (Monitor by TLC) B->C D Cool and Isolate Crude Product (Filtration/Extraction) C->D E Purify Product (Recrystallization or Chromatography) D->E F Characterize Pure Tetrahydrocarbazole E->F

Caption: General experimental workflow for tetrahydrocarbazole synthesis.

Mechanism of the Fischer Indole Synthesis

G Start Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Intramolecular Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination H⁺ End Tetrahydrocarbazole Elimination->End

Caption: Key steps in the Fischer indole synthesis mechanism.

References

  • Wikipedia. (2023). Borsche–Drechsel cyclization. Retrieved from [Link]

  • Kumar, N., & Kumar, V. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Retrieved from [Link]

  • Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1926-1939. Retrieved from [Link]

  • Ask this paper. (2023). The Borsche-Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]

  • Wang, Y., et al. (2013). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 15(18), 4858–4861. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Retrieved from [Link]

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

  • ResearchGate. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]

  • ResearchGate. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2003). FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT. Retrieved from [Link]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]

  • Chemical Communications. (2019). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Retrieved from [Link]

  • Organic Letters. (2013). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Retrieved from [Link]

  • Semantic Scholar. (2019). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. Retrieved from [Link]

  • YouTube. (2020). 1 2 3 4-tetrahydrocarbazole synthesis - Example of Fischer Indole synthesis -Reactions and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249983A - Method for synthesizing tetrahydrocarbazoles compound.
  • ResearchGate. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

  • Proceedings of the Oklahoma Academy of Science. (1968). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Retrieved from [Link]

  • RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • YouTube. (2020). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. Retrieved from [Link]

  • Organic Syntheses. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydrocarbazole (1). Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of carbazole derivatives

Technical Support Center: Synthesis of Carbazole Derivatives This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions encount...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Carbazole Derivatives

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions encountered during the synthesis of carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent synthetic routes for constructing the carbazole core?

The primary methods for synthesizing the carbazole skeleton include:

  • Borsche–Drechsel Cyclization : This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1]

  • Graebe-Ullmann Reaction : This synthesis involves the diazotization of an N-phenyl-1,2-diaminobenzene, which then forms a triazole that releases nitrogen upon heating to yield the carbazole.[2]

  • Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction that can be utilized for intramolecular C-N bond formation to form carbazoles.[3]

  • Suzuki-Miyaura Coupling : This reaction is used to form a biaryl precursor which can then undergo cyclization to form the carbazole ring.[4][5]

Q2: I'm observing significant byproduct formation in my Borsche–Drechsel cyclization. What are the likely side reactions?

In the Borsche–Drechsel cyclization, which proceeds similarly to the Fischer indole synthesis, several side reactions can occur, especially under harsh acidic conditions.[1][3] These can include:

  • Aldol Condensation : The ketone starting material can self-condense.[3]

  • Friedel-Crafts Type Reactions : The acidic catalyst may promote unwanted aromatic substitution on the phenylhydrazine or the product.[3]

  • Incomplete Cyclization : The reaction may stall at intermediate stages, leaving uncyclized hydrazones or enamines in the final product.[3]

Q3: How can I minimize homocoupling of my boronic acid reagent during a Suzuki coupling to form a carbazole precursor?

Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen.[6][7] To minimize this:

  • Rigorous Deoxygenation : Deoxygenate the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[6][8]

  • Catalyst and Ligand Choice : Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling.[6]

  • Reaction Temperature : Lowering the reaction temperature can sometimes disfavor homocoupling.[6]

  • Mild Reducing Agents : The addition of a mild reducing agent, like potassium formate, can help suppress homocoupling.[8][9]

Troubleshooting Guides for Common Side Reactions

Issue 1: Formation of Dimer Impurities in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction to synthesize a biaryl precursor for carbazole synthesis is plagued by the formation of a homocoupled dimer of the boronic acid, significantly reducing my yield of the desired cross-coupled product.

Root Cause Analysis: The homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura coupling.[6] It is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[7][8] The mechanism involves the reaction of two boronic acid molecules, leading to a symmetrical biaryl byproduct.

Troubleshooting Workflow:

G start Homocoupling Observed in Suzuki Coupling deoxygenate Implement Rigorous Deoxygenation (N2/Ar sparging, freeze-pump-thaw) start->deoxygenate reagent_order Optimize Reagent Addition Order (Add boronic acid last) deoxygenate->reagent_order temp_control Lower Reaction Temperature reagent_order->temp_control reducing_agent Add Mild Reducing Agent (e.g., potassium formate) temp_control->reducing_agent ligand_opt Screen Bulky, Electron-Rich Ligands reducing_agent->ligand_opt end Homocoupling Minimized ligand_opt->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki-Miyaura coupling.

Detailed Solutions:

StrategyDetailed Protocol & Explanation
1. Rigorous Deoxygenation Before adding the palladium catalyst, thoroughly deoxygenate the solvent and reaction vessel. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by performing several freeze-pump-thaw cycles.[6][8] This minimizes the dissolved oxygen that can promote the homocoupling side reaction.[7]
2. Reagent Addition Order Pre-heating the mixture of the palladium catalyst, base, and aryl halide before the addition of the boronic acid can be an effective strategy to minimize homocoupling.[7]
3. Temperature Control Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.[6] This needs to be balanced against a potential decrease in the overall reaction rate.
4. Addition of Mild Reducing Agents The inclusion of a mild reducing agent, such as potassium formate, has been shown to suppress the undesired homocoupling reaction significantly.[8][9] This is thought to minimize the concentration of free Pd(II) in the reaction mixture.[8]
5. Ligand Optimization The choice of phosphine ligand can have a substantial impact. Bulky and electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling

  • To a dry reaction flask, add the aryl halide (1.0 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) for 15-20 minutes.

  • Add the boronic acid (1.1 mmol) dissolved in a minimum amount of degassed solvent.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: N-Alkylation vs. O-Alkylation in Hydroxycarbazole Derivatives

Problem: I am attempting to perform an O-alkylation on a 4-hydroxycarbazole, but I am observing a significant amount of N-alkylation as a side product.

Root Cause Analysis: The carbazole proton on the nitrogen is acidic and can be deprotonated by a strong base, creating a nucleophilic anion that can compete with the phenoxide in reacting with the alkylating agent.[10] The selectivity between O- and N-alkylation is influenced by the reaction conditions, including the choice of base and solvent.[10]

Troubleshooting Workflow:

G start N-Alkylation Side Product Observed base_choice Use a Weaker Base (e.g., K2CO3 instead of NaOH) start->base_choice solvent_effect Optimize Solvent System (Biphasic system can favor O-alkylation) base_choice->solvent_effect temp_control Control Reaction Temperature (Avoid high temperatures) solvent_effect->temp_control protecting_group Consider N-H Protection temp_control->protecting_group end Selective O-Alkylation Achieved protecting_group->end

Caption: Troubleshooting workflow for selective O-alkylation of hydroxycarbazoles.

Detailed Solutions:

StrategyDetailed Protocol & Explanation
1. Base Selection While a strong base like sodium hydroxide is commonly used to form the phenoxide, a weaker base may favor O-alkylation by not significantly deprotonating the carbazole nitrogen.[10] Experiment with bases like potassium carbonate.
2. Solvent System A biphasic reaction system, with an organic solvent and an aqueous solution of the base, can sometimes mitigate N-alkylation by keeping the concentration of the alkylating agent in the aqueous phase low.[10]
3. Temperature Control Higher temperatures can sometimes promote the less-favored N-alkylation.[10] Maintaining a controlled, moderate temperature (e.g., 20-30°C) is advisable.[10]
4. N-H Protection If other methods fail, protecting the carbazole nitrogen with a suitable protecting group before performing the O-alkylation is a reliable strategy.[11] Common protecting groups for carbazoles include Boc, Ts, and SEM.[11]

Experimental Protocol: General Procedure for Selective O-Alkylation of 4-Hydroxycarbazole

  • Dissolve 4-hydroxycarbazole (1.0 mmol) in a suitable solvent (e.g., DMSO or isopropyl alcohol).[10]

  • Add the base (e.g., powdered K₂CO₃, 2.0 mmol).

  • Stir the mixture for a period to allow for the formation of the phenoxide.

  • Add the alkylating agent (e.g., epichlorohydrin, 1.5-1.9 molar equivalents) dropwise, maintaining the reaction temperature.[10]

  • Monitor the reaction by TLC until the starting material is consumed.[10]

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.[10]

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography.

Issue 3: Incomplete Cyclization and Side Products in Graebe-Ullmann Synthesis

Problem: My Graebe-Ullmann reaction is giving a low yield of the desired carbazole, with a significant amount of unreacted starting material and other byproducts.

Root Cause Analysis: The Graebe-Ullmann synthesis involves the thermal decomposition of a 1-aryl-1,2,3-benzotriazole.[2][12] Incomplete conversion or decomposition can lead to low yields. The high temperatures required can also lead to the formation of secondary amines and other degradation products.[12] The presence of certain substituents can also adversely affect the reaction.[4]

Troubleshooting Workflow:

G start Low Yield in Graebe-Ullmann Synthesis temp_opt Optimize Decomposition Temperature (High enough for N2 extrusion, but avoids degradation) start->temp_opt solvent_choice Consider High-Boiling Solvent (e.g., paraffin, PPA) temp_opt->solvent_choice microwave Explore Microwave Irradiation solvent_choice->microwave substituent_effects Evaluate Substituent Effects (Unsaturated groups can be problematic) microwave->substituent_effects end Improved Carbazole Yield substituent_effects->end

Caption: Troubleshooting workflow for optimizing the Graebe-Ullmann synthesis.

Detailed Solutions:

StrategyDetailed Protocol & Explanation
1. Optimization of Decomposition Temperature The temperature for the extrusion of nitrogen from the triazole intermediate is critical.[2] It needs to be high enough for the reaction to proceed but not so high as to cause significant degradation of the starting material or product.[12] A careful optimization of the reaction temperature is necessary.
2. Use of High-Boiling Solvents Performing the reaction in a high-boiling solvent like paraffin or polyphosphoric acid (PPA) can help to achieve and maintain the necessary high temperatures for the cyclization.[13]
3. Microwave Irradiation Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[12]
4. Consideration of Substituent Effects Be aware that certain substituents, particularly unsaturated groups, can negatively impact the Graebe-Ullmann reaction.[4] If possible, consider a synthetic route where such groups are introduced after the formation of the carbazole core.

Experimental Protocol: General Procedure for Graebe-Ullmann Synthesis

  • The N-phenyl-1,2-diaminobenzene (1.0 mmol) is diazotized to form the 1-phenyl-1,2,3-benzotriazole intermediate.[2]

  • The isolated and dried triazole is then subjected to thermal decomposition. This can be done neat or in a high-boiling solvent.

  • Heat the triazole to the optimized temperature (often in the range of 360°C, but can be lower with microwave irradiation or in certain solvents) until nitrogen evolution ceases.[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture.

  • If a solvent was used, it may be removed by distillation or extraction.

  • The crude carbazole product is then purified, typically by recrystallization or column chromatography.[14]

References

  • Carbazole - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007). Retrieved January 20, 2026, from [Link]

  • CN103880732A - Refined anthracene and carbazole purification method - Google Patents. (n.d.).
  • Computational analysis of the formation mechanisms of carbazoles - PubMed. (2022). Retrieved January 20, 2026, from [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives - PMC - NIH. (2024). Retrieved January 20, 2026, from [Link]

  • Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid - Googleapis.com. (n.d.).
  • Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai - Atlantis Press. (n.d.). Retrieved January 20, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Borsche–Drechsel cyclization - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • recent developments in c−h functionalization of carbazoles. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor–Acceptor Cyclopropanes | Organic Letters - ACS Publications. (2021). Retrieved January 20, 2026, from [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 20, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved January 20, 2026, from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). Retrieved January 20, 2026, from [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Retrieved January 20, 2026, from [Link]

  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE ... - YouTube. (2022). Retrieved January 20, 2026, from [Link]

  • Borsche–Drechsel cyclization - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Carbazoles - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C - Beaudry Research Group. (2021). Retrieved January 20, 2026, from [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications. (2023). Retrieved January 20, 2026, from [Link]

  • Synthesis of carbazole via Graebe‐Ullmann reaction. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with. (2023). Retrieved January 20, 2026, from [Link]

  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization - Der Pharma Chemica. (n.d.). Retrieved January 20, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Retrieved January 20, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 20, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in Solution

Welcome to the technical support center for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize chemical principles with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Anticipated Stability Profile

While specific degradation kinetics for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid are not extensively published, we can infer its stability profile by examining its core structural components: the 1,2,3,4-tetrahydrocarbazole moiety and the N-linked propionic acid side chain.

  • The Tetrahydrocarbazole Core: The partially saturated cyclohexane ring of the tetrahydrocarbazole is susceptible to oxidation, which can lead to aromatization to the more stable carbazole ring system. This process, a form of dehydrogenation, is a primary degradation pathway to consider, especially under oxidative or thermal stress.[1][2] Tetrahydrocarbazoles can be oxidized to hydroperoxides in the presence of singlet oxygen, which can be generated by a sensitizer and visible light.[3][4]

  • The N-Propionic Acid Side Chain: The bond between the carbazole nitrogen and the propionic acid's alkyl chain is a point of potential vulnerability. Under harsh acidic or basic conditions, this bond could undergo hydrolysis. Additionally, while carboxylic acids are generally stable, decarboxylation can occur under certain thermal or photochemical conditions, potentially leading to the loss of the carboxyl group.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid?

A1: For short-term use, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile are recommended. For aqueous buffers, the pH should be carefully considered. Given the pKa of propionic acid is approximately 4.87, the compound will be in its carboxylate form at neutral pH, which may enhance aqueous solubility.[7] However, prolonged storage in aqueous buffers is not recommended without prior stability testing.

Q2: What is the optimal pH range for solutions of this compound?

A2: To minimize potential hydrolysis of the N-propionic acid linkage, it is advisable to maintain the pH of aqueous solutions between 6.0 and 8.0. Strongly acidic or basic conditions should be avoided during prolonged storage or experimentation unless required by the protocol, in which case fresh solutions should be used.

Q3: How should I store stock solutions of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid?

A3: Stock solutions in anhydrous aprotic solvents like DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent photolytic degradation.[3][8]

Q4: Can I expect this compound to be sensitive to light?

A4: Yes, carbazole derivatives can be photosensitive.[8] It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or unexpected experimental results over time. Degradation of the compound in solution. Perform a stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) using an appropriate analytical method like HPLC to quantify the parent compound and detect degradation products.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products. Characterize the new peaks using LC-MS to identify their mass-to-charge ratio and propose potential structures. Common degradants may include the aromatized carbazole derivative or the cleaved tetrahydrocarbazole.
Precipitation of the compound from aqueous solution. Poor solubility at the experimental pH or concentration. Ensure the pH of the buffer is appropriate for maintaining solubility. For compounds with carboxylic acid groups, a pH above the pKa generally improves solubility. If solubility is still an issue, consider the use of a co-solvent, but verify its compatibility and potential impact on compound stability.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions as mandated by ICH guidelines.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][8]

Preparation of Stock and Working Solutions
  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

Stress Conditions
  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Separately, incubate a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be kept in the dark under the same conditions.

Sample Analysis
  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.[11]

  • Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) for the identification of degradation products.

Data Interpretation
  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control.

  • Analyze the mass spectra of the degradation products to propose their structures.

Visualizations

Potential Degradation Pathways

G cluster_main 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid cluster_oxidation Oxidative Stress (e.g., H₂O₂, Heat) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photolysis Photolytic/Thermal Stress THC_Acid Parent Compound Carbazole_Acid 3-(Carbazol-9-yl)-propionic acid (Aromatization) THC_Acid->Carbazole_Acid Oxidation THC 1,2,3,4-Tetrahydrocarbazole (N-C Bond Cleavage) THC_Acid->THC Hydrolysis Decarboxylated N-ethyl-1,2,3,4-tetrahydrocarbazole (Decarboxylation) THC_Acid->Decarboxylated Decarboxylation

Caption: Potential degradation pathways for the target compound.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Dilute Dilute to 100 µg/mL with Stressor Start->Dilute Acid Acidic (0.1M HCl, 60°C) Dilute->Acid Base Basic (0.1M NaOH, 60°C) Dilute->Base Oxidative Oxidative (3% H₂O₂) Dilute->Oxidative Thermal Thermal (60-105°C) Dilute->Thermal Photo Photolytic (ICH Q1B) Dilute->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity ID) HPLC->Data

Caption: Workflow for a forced degradation study.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Hu, L., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 671, 622-631. [Link]

  • Grayson, J. D., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(4), 2894-2899. [Link]

  • Neubauer, A., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51656. [Link]

  • Baran, P. S., et al. (2018). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. ACS Central Science, 4(1), 89-103. [Link]

  • ICH guidelines: Stress degradation study. (2020). International Journal of Creative Research Thoughts, 8(6), 3348-3358. [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Anodic Dehydrogenative Aromatization of Tetrahydrocarbazoles Leading to Carbazoles. (2023). Organic Letters, 25(29), 5480-5484. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(10). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(3), 159-167. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia, 68(2), 431-436. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles. (2023). Chemical Communications, 59(16), 2175-2178. [Link]

  • A new protocol for the aromatization of tetrahydrocarbazoles using a catalytic amount of iodine. (2016). Organic & Biomolecular Chemistry, 14(3), 963-970. [Link]

  • Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2015). Russian Journal of General Chemistry, 85(8), 1930-1936. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2023). Quotient Sciences. [Link]

  • Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). (2014). PubMed, 24998595. [Link]

  • LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. ResearchGate. [Link]

  • PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 1642-1653. [Link]

  • Properties, environmental fate and biodegradation of carbazole. (2017). Environmental Science and Pollution Research, 24(27), 21467-21484. [Link]

  • Basic strength of carbazole. Estimate of the nitrogen basicity of pyrrole and indole. (1989). Journal of the American Chemical Society, 111(23), 8631-8634. [Link]

  • Hoffmann bromamide degradation reaction. Organic Chemistry – Specific Name Reactions. [Link]

  • Asymmetric N-alkylation of Carbazoles by Cooperative Potassium-Hydrogen-Bond-Aryloxide Catalysis. (2025). Angewandte Chemie International Edition, e202513667. [Link]

  • Tetrahydrocarbazole. Wikipedia. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). Molecules, 28(14), 5484. [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. (2021). Bioorganic & Medicinal Chemistry, 49, 116439. [Link]

  • Propionic Acid. PubChem. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. (2022). Organic & Biomolecular Chemistry, 20(4), 743-747. [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. (2024). Scientific Reports, 14(1), 5585. [Link]

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (2000). Synthetic Communications, 30(10), 1767-1771. [https://www.researchgate.net/publication/250785089_New_Synthesis_Method_of_N-Alkylation_of_Carbazole_Under_Microwave_Irradiation_in_Dry_Media]([Link]_ Microwave_Irradiation_in_Dry_Media)

  • Propionic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1-9. [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Agilent Technologies. [Link]

  • Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. (2010). The ISME Journal, 4(10), 1286-1296. [Link]

  • Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation. (2019). Molecules, 24(18), 3384. [Link]

  • Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. (2018). ACS Central Science, 4(1), 89-103. [Link]

  • Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. (2023). Angewandte Chemie International Edition, 62(21), e202301841. [Link]

  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

Sources

Troubleshooting

Technical Support Center: Dose-Response Optimization for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in Cell Culture

Welcome to the technical support center for researchers working with 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (hereafter referred to as TCP Acid). This guide is designed to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (hereafter referred to as TCP Acid). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best practices for optimizing the dose-response of this novel compound in your cell culture experiments. As a Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to generate reproducible and reliable data.

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, featured in compounds with a wide range of biological activities, including antitumor and neurological properties.[1][2][3] Given the novelty of TCP Acid, a systematic approach to determining its optimal concentration range is paramount for elucidating its biological effects. This guide will walk you through the essential steps, from initial range-finding to definitive IC50 determination, ensuring the integrity and trustworthiness of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during dose-response optimization for novel compounds like TCP Acid.

Q1: My compound, TCP Acid, is precipitating in the cell culture medium. What can I do?

A1: Compound solubility is a frequent hurdle in cell-based assays.[4][5][6][7][8] Here’s a systematic approach to troubleshooting this issue:

  • Check DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not toxic to your cells, typically ≤ 0.5%.[9] While higher DMSO concentrations can improve solubility, they may also introduce artifacts.

  • Pre-warm the Medium: Before adding the compound stock, warm your cell culture medium to 37°C. Adding a cold stock to warm medium can sometimes cause the compound to crash out of solution.

  • Sonication: Briefly sonicating the stock solution before dilution can help break up aggregates.[5]

  • Solubility Testing: Perform a kinetic solubility test in your specific cell culture medium. This can be done by preparing a serial dilution of your compound in the medium, incubating for a few hours at 37°C, and then visually inspecting for precipitation or measuring turbidity with a plate reader.

  • Alternative Solvents: If DMSO is problematic, consider other biocompatible solvents. However, this requires extensive validation to ensure the solvent itself does not affect your experimental endpoint.

Q2: I am observing high variability between my replicate wells. What are the likely causes?

A2: High variability can undermine the statistical power of your experiment and lead to inaccurate IC50 values.[10][11][12] Common culprits include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.[10][13] Ensure you have a homogenous single-cell suspension before plating and use a consistent plating technique. Consider leaving the edge wells of the plate empty or filling them with sterile PBS to minimize "edge effects."[10]

  • Cell Passage Number and Health: Use cells with a consistent and low passage number.[14][15] Cells that have been in culture for too long can exhibit phenotypic drift, altering their response to treatment.[14] Always start experiments with healthy, exponentially growing cells.

  • Pipetting Errors: Small volume inaccuracies during serial dilutions or when adding the compound to the wells can lead to significant concentration errors. Use calibrated pipettes and consider automating liquid handling steps if possible.[10][13]

  • Assay Timing: The timing of reagent addition and plate reading is critical, especially for kinetic assays. Standardize all incubation times.

Q3: The dose-response curve for TCP Acid is not sigmoidal (e.g., it's U-shaped or has a flat slope). How should I interpret this?

A3: Non-standard dose-response curves can be biologically informative.[16][17][18][19]

  • U-shaped or Inverted U-shaped (Hormesis): This non-monotonic response, where a low dose of TCP Acid elicits a stimulatory effect and a high dose is inhibitory, is a recognized biological phenomenon.[16] It can result from the compound acting on multiple targets with different affinities or triggering feedback loops.[16] In this case, a standard four-parameter logistic curve fit will not be appropriate, and you may need to analyze the stimulatory and inhibitory phases separately.

  • Shallow or Flat Curve: A shallow slope indicates that a large change in compound concentration is needed to see a small change in response, suggesting low potency.[19] A flat curve may indicate that the compound is not active in your assay system within the tested concentration range, or that the chosen endpoint is not affected by the compound's mechanism of action.

Q4: How do I distinguish between cytotoxic and cytostatic effects of TCP Acid?

A4: This is a critical distinction in drug discovery.[20]

  • Cell Viability vs. Proliferation Assays: A viability assay (like a membrane integrity assay) measures the number of living cells at a single time point.[20][21][22] A proliferation assay (like measuring DNA synthesis via BrdU incorporation or using real-time cell analysis) tracks cell division over time.[20][23]

  • Experimental Design: To differentiate, you can perform a time-course experiment. A cytotoxic compound will cause a decrease in cell number over time, even below the initial seeding density. A cytostatic compound will slow or halt proliferation, resulting in a cell count that is similar to or slightly above the initial seeding density, but significantly lower than the untreated control.

Experimental Protocols

Protocol 1: Initial Range-Finding Study for TCP Acid

Objective: To determine the approximate concentration range of TCP Acid that elicits a biological response in your chosen cell line.

Rationale: Starting with a broad concentration range prevents missing the active window and provides a rough estimate of the compound's potency, which is essential for designing a more focused experiment.[24]

Methodology:

  • Prepare TCP Acid Stock: Dissolve TCP Acid in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density that ensures they are in the exponential growth phase for the duration of the experiment. Incubate overnight to allow for cell attachment.

  • Prepare Serial Dilutions:

    • Perform a broad 1:10 serial dilution of the TCP Acid stock in your cell culture medium.

    • A typical range to test would be from 100 µM down to 1 nM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your highest compound concentration) and a "no-treatment" control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of TCP Acid.

  • Incubation: Incubate the cells for a duration relevant to your expected biological endpoint (e.g., 48-72 hours for proliferation or cytotoxicity).

  • Assay Endpoint: Perform a cell viability assay, such as an MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[22][25]

  • Data Analysis: Plot the percentage of cell viability against the log of the TCP Acid concentration. This will give you a preliminary view of the dose-response relationship and help identify the concentrations that cause approximately 10% to 90% inhibition.

Protocol 2: Definitive IC50 Determination

Objective: To accurately determine the half-maximal inhibitory concentration (IC50) of TCP Acid.

Rationale: The IC50 is a key quantitative measure of a compound's potency.[26][27] This protocol uses a narrower, more focused concentration range based on the results from the range-finding study to generate a full sigmoidal curve.

Methodology:

  • Select Concentration Range: Based on your range-finding data, choose a range of 8-12 concentrations that will bracket the estimated IC50. A 1:2 or 1:3 serial dilution is typically used. For example, if your range-finding study showed activity between 1 µM and 10 µM, you might test concentrations from 30 µM down to 10 nM.

  • Plate Layout:

    • Seed cells as in Protocol 1.

    • Include multiple replicates (at least triplicates) for each concentration.[13][28]

    • Include vehicle controls and a positive control (a known inhibitor for your assay, if available).

  • Compound Addition and Incubation: Follow the same procedure as in Protocol 1.

  • Data Acquisition: Perform your chosen cell viability or cytotoxicity assay.[21][22]

  • Data Analysis and Curve Fitting:

    • Normalize your data: Set the average of the vehicle controls to 100% viability and a control that induces maximal cell death (or the highest compound concentration if it achieves 100% inhibition) to 0% viability.[29]

    • Plot the normalized percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[28][30][31]

    • The software will calculate the IC50 value, which is the concentration of TCP Acid that reduces the biological response by 50%.[28][32]

Data Presentation & Visualization

Quantitative Data Summary

The following table provides an example of how to structure your data for analysis from a definitive IC50 experiment.

TCP Acid Conc. (µM)Log [TCP Acid]Replicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Mean % ViabilityStd. Dev.
301.485.26.15.55.60.45
101.0015.817.216.516.50.70
30.4848.951.349.850.01.21
10.0085.483.286.184.91.49
0.3-0.5295.196.394.895.40.79
0.1-1.0098.799.198.598.80.31
0.03-1.5299.5100.299.899.80.35
0 (Vehicle)N/A100.0100.0100.0100.00.00
Visualizations
Experimental Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., A549, MCF7) seed_plate 2. Seed Cells in 96-well Plate cell_culture->seed_plate incubate_attach 4. Incubate (24h) for Cell Attachment compound_prep 3. Prepare TCP Acid Serial Dilutions add_compound 5. Add Compound to Cells compound_prep->add_compound incubate_attach->add_compound incubate_treat 6. Incubate (48-72h) for Treatment add_compound->incubate_treat add_reagent 7. Add Viability Reagent (e.g., MTT) incubate_treat->add_reagent read_plate 8. Read Plate (Absorbance/Luminescence) add_reagent->read_plate fit_curve 9. Normalize Data & Fit Dose-Response Curve read_plate->fit_curve det_ic50 10. Determine IC50 fit_curve->det_ic50 SignalingPathway TCP_Acid TCP Acid Anti_Apoptotic Anti-Apoptotic Protein (e.g., Bcl-2) TCP_Acid->Anti_Apoptotic Inhibition Pro_Apoptotic Pro-Apoptotic Protein (e.g., Bax/Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Caspase_9 Caspase-9 (Initiator) Pro_Apoptotic->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Hypothetical signaling pathway for TCP Acid-induced apoptosis.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Gavan, S. P., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 2574, pp. 11-23). PubMed.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • ResearchGate. (2017). Unconventional dose response curves. How does one explain a U-shaped curve? Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57–79.
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

  • Pang, K. S., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1046–1059.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • ResearchGate. (2024). Overcoming Variability in Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]

  • BiochemSphere. (2024). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]

  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Retrieved from [Link]

  • Emergent Mind. (2024). Nonlinear Dose-Response Curves. Retrieved from [Link]

  • Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. Retrieved from [Link]

  • Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • ResearchGate. (2021). Dose optimization for cell culture. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Hartert, K. (2024, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]

  • Williams, A. J., & Williams, T. C. (2011). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Dose-Response, 9(4), 556–565.
  • Schiattarella, A., et al. (2020). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Frontiers in Physiology, 11, 571.
  • Zhang, L., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 279, 116538.
  • Toxicology MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]

  • Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Itoh, T., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(21), 6680–6696.
  • ResearchGate. (2024). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

  • Wang, S. B., et al. (2012). Synthesis and in-vitro antitumor activities of some mannich bases of 9-alkyl-1,2,3,4-tetrahydrocarbazole-1-ones. Archiv der Pharmazie, 345(1), 47–56.
  • Mardinoglu, A., et al. (2021).
  • D'Amico, M., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3173.
  • Li, J., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 13(11), 4553–4577.
  • Guo, Y., et al. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 8, 735289.
  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(1), 1-10.
  • Johansen, T. N., et al. (1995). Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues. Journal of Medicinal Chemistry, 38(18), 3503–3511.

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Optimization

Technical Support Center: Experimental Integrity of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Welcome to the dedicated technical support center for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid during routine experiments?

A1: The primary stability concerns for this molecule are two-fold:

  • Aromatization of the Tetrahydrocarbazole Ring: The tetrahydrocarbazole moiety is susceptible to oxidation, which leads to the formation of the corresponding fully aromatic carbazole derivative. This is a significant transformation that alters the compound's chemical and physical properties.

  • Cleavage of the N-propionic Acid Side Chain: The bond between the nitrogen of the carbazole ring and the propionic acid side chain can be susceptible to cleavage under certain conditions, particularly oxidative or harsh acidic/basic environments.

Q2: I suspect my sample of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid has degraded. What are the likely degradation products?

A2: Based on the chemical structure, the two most probable degradation products are:

  • 3-(Carbazol-9-yl)-propionic acid: This is the product of the aromatization (oxidation) of the tetrahydrocarbazole ring.

  • 1,2,3,4-Tetrahydro-carbazole: This would result from the cleavage of the N-propionic acid side chain. The propionic acid moiety would also be present in the mixture.

It is also possible, though less common under standard laboratory conditions, to observe products of further oxidation or photolytic reactions, especially if the compound is exposed to harsh conditions for extended periods.

Q3: How can I store 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid to ensure its long-term stability?

A3: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container. Key storage conditions include:

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: Store in a desiccator to prevent hydrolysis.

For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be refrigerated and protected from light.

Troubleshooting Guide: Preventing Degradation in Solution

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Rapid discoloration or appearance of new peaks in HPLC analysis of my sample in solution.
  • Probable Cause: This is often indicative of oxidation, leading to the aromatization of the tetrahydrocarbazole ring. The formation of the fully conjugated carbazole system can lead to a colored solution. Exposure to air (oxygen) and light can accelerate this process.

  • Preventative Measures & Solutions:

    • Solvent Degassing: Before preparing your solutions, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-20 minutes, or by using a sonicator under vacuum.

    • Use of Antioxidants: For particularly sensitive experiments, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be considered, provided it does not interfere with your downstream applications.

    • Light Protection: Always work with solutions in amber vials or wrap your glassware in aluminum foil to protect the compound from light. The International Council for Harmonisation (ICH) provides guidelines on photostability testing (Q1B) which underscore the importance of light protection for sensitive compounds.[1][2][3]

    • Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of degradation.

Issue 2: Inconsistent results in assays sensitive to pH.
  • Probable Cause: The stability of the N-propionic acid side chain may be compromised at pH extremes. While amides are generally more resistant to hydrolysis than esters, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to cleavage of the N-C bond.

  • Preventative Measures & Solutions:

    • pH Control: Maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 4-7) where the compound is likely to be more stable. Use appropriate buffer systems to maintain a constant pH.

    • Avoid Strong Acids and Bases: If your experimental protocol requires acidic or basic conditions, use the mildest conditions and shortest reaction times possible.

    • Room Temperature Reactions: Avoid heating solutions of the compound, especially under acidic or basic conditions, to minimize the risk of hydrolysis.

Analytical Troubleshooting

The ability to detect and quantify degradation is crucial. Here are some guidelines for analytical monitoring.

Q: How can I set up an HPLC method to monitor the stability of my compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The goal is to achieve baseline separation of the parent compound from its potential degradation products.

  • Recommended HPLC Protocol:

    • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid for better peak shape) is recommended.

      • Initial conditions: 30% acetonitrile.

      • Gradient: Ramp to 90% acetonitrile over 15 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the parent compound and the expected aromatized product have significant absorbance (e.g., 254 nm and 290 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Column Temperature: 30°C.

  • Expected Elution Profile: The more nonpolar, fully aromatic degradation product, 3-(Carbazol-9-yl)-propionic acid, is expected to have a longer retention time than the parent compound, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid, in a reverse-phase system.

Q: What mass spectrometry (MS) fragmentation patterns can help me identify the parent compound and its degradation products?

A: Mass spectrometry is a powerful tool for structural confirmation.

  • Parent Compound (3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid):

    • Expect to see the molecular ion peak [M+H]⁺.

    • A key fragment would be the loss of the propionic acid side chain.

    • Another characteristic fragmentation is the retro-Diels-Alder reaction on the tetrahydrocarbazole ring, leading to the loss of ethene (C₂H₄).

  • Aromatized Degradant (3-(Carbazol-9-yl)-propionic acid):

    • The molecular ion peak will be 4 Da lower than the parent compound due to the loss of four hydrogen atoms.

    • The fragmentation will be dominated by the stable aromatic carbazole core, with cleavage of the propionic acid side chain being a major pathway.

  • Side-Chain Cleavage Degradant (1,2,3,4-Tetrahydro-carbazole):

    • The molecular ion will correspond to the mass of the tetrahydrocarbazole moiety.

    • Fragmentation will likely involve the retro-Diels-Alder reaction.

CompoundExpected Molecular Ion [M+H]⁺Key Fragmentation Patterns
Parent Compound m/z 244.13Loss of propionic acid, retro-Diels-Alder (loss of C₂H₄)
Aromatized Degradant m/z 240.10Dominated by stable carbazole core, loss of propionic acid
Side-Chain Cleavage Degradant m/z 172.11Retro-Diels-Alder (loss of C₂H₄)

Visualizing Degradation Pathways and Workflows

To further clarify the potential degradation pathways and the recommended experimental workflow, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways Parent 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Aromatized 3-(Carbazol-9-yl)-propionic acid Parent->Aromatized Oxidation (Air, Light) Cleaved 1,2,3,4-Tetrahydro-carbazole + Propionic acid Parent->Cleaved Hydrolysis/Oxidative Cleavage

Caption: Key degradation pathways for the target compound.

G cluster_workflow Recommended Experimental Workflow start Start Experiment prep_solution Prepare Solution (Degassed Solvent, Amber Vial) start->prep_solution run_experiment Conduct Experiment (Controlled Temp, Inert Atmosphere if possible) prep_solution->run_experiment analyze Analyze Sample (HPLC-UV/MS) run_experiment->analyze check Check for Degradation Products analyze->check end End check->prep_solution Degradation Detected (Re-evaluate Conditions) check->end No Degradation

Caption: A workflow to minimize degradation during experiments.

References

  • Ulg̈en, M., Kajbaf, M., Lamb, J. H., Jahanshahi, M., Gorrod, J. W., & Naylor, S. (1994). Characterization of N-benzylcarbazole and its metabolites from microsomal mixtures by tandem mass spectrometry. European journal of drug metabolism and pharmacokinetics, 19(4), 343–348. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydrocarbazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

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Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Hydrophobic Tetrahydrocarbazole Compounds

Welcome to the technical support center for enhancing the bioavailability of hydrophobic tetrahydrocarbazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the bioavailability of hydrophobic tetrahydrocarbazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the challenges of working with these promising but often poorly soluble molecules.

Introduction

Tetrahydrocarbazole (THC) derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug development.[1] However, their inherent hydrophobicity frequently leads to poor aqueous solubility, which in turn limits their oral bioavailability and therapeutic efficacy.[2][3] This guide will equip you with the knowledge and practical protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What makes tetrahydrocarbazole compounds so hydrophobic?

A1: The hydrophobicity of tetrahydrocarbazole compounds stems from their core chemical structure. The fused ring system, consisting of a benzene ring, a pyrrole ring, and a cyclohexane ring, is predominantly nonpolar.[1] The presence of additional lipophilic substituents can further increase this hydrophobicity, making them challenging to dissolve in aqueous environments.[2]

Q2: What is "bioavailability" and why is it critical for drug efficacy?

A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, poor aqueous solubility is a major barrier to absorption in the gastrointestinal tract, leading to low bioavailability. Enhancing bioavailability is crucial to ensure that a sufficient concentration of the drug reaches its target site to exert a therapeutic effect.

Q3: What are the primary strategies for enhancing the bioavailability of hydrophobic compounds?

A3: Several formulation strategies can be employed to improve the solubility and, consequently, the bioavailability of poorly water-soluble drugs like tetrahydrocarbazole derivatives.[4][5][6] These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[7]

  • Solid Dispersions: Dispersing the hydrophobic drug in a hydrophilic carrier at a molecular level can enhance its dissolution.[8][9][10]

  • Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating the drug in lipid-based carriers can facilitate its absorption.[11][12][13]

  • Nanotechnology-Based Approaches: Utilizing nanoparticles as drug carriers can improve solubility, stability, and targeted delivery.[14][15][16]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter.

Problem 1: My tetrahydrocarbazole compound precipitates out of solution when I try to make an aqueous stock.

  • Question: I'm trying to prepare an aqueous solution of my tetrahydrocarbazole derivative for in vitro assays, but it immediately precipitates. What's going wrong and how can I fix it?

  • Answer & Workflow: This is a classic sign of poor aqueous solubility. The large, nonpolar structure of the tetrahydrocarbazole core resists interaction with water molecules.[2]

    Solution Workflow:

    Caption: Workflow for dissolving hydrophobic compounds.

    Detailed Steps:

    • Co-solvent Selection: Start by dissolving your compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[2]

    • Stock Solution Preparation: Create a concentrated stock solution (e.g., 10-50 mM) in the chosen organic solvent. Ensure the compound is fully dissolved by gentle vortexing or sonication.[2]

    • Stepwise Dilution: Slowly add the concentrated stock solution to your pre-warmed aqueous buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Final Concentration Check: Be mindful of the final percentage of the organic solvent in your aqueous solution, as high concentrations can be toxic to cells in culture.

Problem 2: The bioavailability of my lead tetrahydrocarbazole candidate is extremely low in animal studies.

  • Question: My in vitro assays showed great promise, but the in vivo oral bioavailability of my compound is less than 5%. What formulation strategies should I consider to improve this?

  • Answer & Workflow: Low oral bioavailability despite good in vitro activity is a common hurdle for hydrophobic compounds. The primary reason is often poor dissolution and absorption in the gastrointestinal (GI) tract. Several advanced formulation strategies can address this.

    Formulation Strategy Selection:

    Caption: Decision tree for selecting a bioavailability enhancement strategy.

    Recommended Strategies:

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[8][17] When the solid dispersion comes into contact with aqueous fluids in the GI tract, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles, which enhances dissolution and absorption.[9]

      • Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

        • Dissolve both the tetrahydrocarbazole compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a suitable common solvent.[8]

        • Evaporate the solvent under reduced pressure to obtain a solid mass.

        • Pulverize and sieve the resulting solid dispersion to obtain a uniform powder.

        • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline).

    • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[18][19] This can enhance drug solubilization and lymphatic transport, bypassing first-pass metabolism in the liver.[13][19]

      • Experimental Protocol: Preparation of a SEDDS Formulation

        • Screen various oils, surfactants, and co-surfactants for their ability to dissolve the tetrahydrocarbazole compound.

        • Construct a ternary phase diagram to identify the self-emulsifying region.

        • Prepare the SEDDS formulation by mixing the selected components until a clear solution is formed.

        • Incorporate the drug into the SEDDS formulation.

        • Evaluate the self-emulsification performance, droplet size, and in vitro drug release.

    • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants.[7] The small particle size leads to a significant increase in the surface area, which in turn enhances the dissolution velocity.[7]

      • Experimental Protocol: High-Pressure Homogenization for Nanosuspension

        • Disperse the tetrahydrocarbazole compound in an aqueous solution containing a stabilizer (surfactant).

        • Subject the suspension to high-pressure homogenization for a set number of cycles until the desired particle size is achieved.[7]

        • Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.

Problem 3: I've developed a novel formulation. How do I properly characterize it and predict its in vivo performance?

  • Question: I have prepared a solid dispersion of my tetrahydrocarbazole compound. What analytical techniques should I use to characterize it, and how can I establish an in vitro-in vivo correlation (IVIVC)?

  • Answer & Workflow: Proper characterization is essential to ensure the quality and performance of your formulation. An IVIVC can be a powerful tool to predict in vivo behavior from in vitro data, potentially reducing the need for extensive animal studies.[20][21][22]

    Formulation Characterization & IVIVC Workflow:

    Caption: Workflow for formulation characterization and IVIVC development.

    Key Characterization Techniques:

Analytical TechniqueParameter MeasuredImportance
High-Performance Liquid Chromatography (HPLC) Drug content, purity, and stabilityQuantifies the amount of active pharmaceutical ingredient (API) and detects any degradation products.[23]
Differential Scanning Calorimetry (DSC) Thermal properties (melting point, glass transition)Determines if the drug is in a crystalline or amorphous state, which affects solubility.
X-Ray Diffraction (XRD) Crystalline structureConfirms the solid-state form of the drug within the formulation.
Scanning Electron Microscopy (SEM) Particle size and morphologyVisualizes the surface characteristics and size distribution of the drug particles or formulation.[23]
Dynamic Light Scattering (DLS) Particle size distribution of nanoparticlesMeasures the size of particles in a suspension.[23]
In Vitro Dissolution Testing Rate and extent of drug releaseSimulates the drug release process in the body and is a critical parameter for IVIVC.[22]

Establishing an In Vitro-In Vivo Correlation (IVIVC):

An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (usually the rate and extent of drug dissolution) to an in vivo response (such as the plasma drug concentration or amount of drug absorbed).[21][24][25]

  • Level A Correlation: This is the most desirable level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.

  • Development Steps:

    • Develop a discriminating in vitro dissolution method that is sensitive to changes in formulation variables.

    • Conduct in vivo pharmacokinetic studies in a relevant animal model with different formulations that have varying release rates.

    • Deconvolute the in vivo plasma concentration-time data to obtain the in vivo absorption profiles.

    • Plot the in vitro dissolution data against the in vivo absorption data to establish a mathematical correlation.

Conclusion

Enhancing the bioavailability of hydrophobic tetrahydrocarbazole compounds requires a multi-faceted approach that combines a deep understanding of the compound's physicochemical properties with rational formulation design. By systematically addressing solubility challenges through techniques like solid dispersions, lipid-based systems, and nanotechnology, researchers can unlock the full therapeutic potential of this important class of molecules. This guide provides a foundational framework for troubleshooting common issues and implementing effective bioavailability enhancement strategies.

References

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  • Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC - PubMed Central. Available at: [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - NIH. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available at: [Link]

  • Lipid-Based Drug Delivery Systems for Diseases Managements - PMC - PubMed Central. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]

  • Nano based drug delivery systems: recent developments and future prospects - PMC. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • Experimental Methods for the Biological Evaluation of nanoparticle-Based Drug Delivery Risks - ResearchGate. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. Available at: [Link]

  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations - MDPI. Available at: [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - MDPI. Available at: [Link]

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  • Strategies for enhancing the oral bioavailability of cannabinoids. Available at: [Link]

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  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid and Other Carbazole Derivatives in Drug Discovery

Introduction: The Carbazole Scaffold as a Privileged Structure in Medicinal Chemistry The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, pl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Scaffold as a Privileged Structure in Medicinal Chemistry

The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore, capable of diverse interactions with biological targets.[2] This scaffold is prevalent in numerous naturally occurring alkaloids with significant biological activities, including the antibacterial carbazomycins and the anticancer agent ellipticine.[2][3] Synthetic modifications of the carbazole nucleus have yielded a vast library of derivatives with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[4]

A particularly noteworthy modification is the hydrogenation of one of the benzene rings to form the 1,2,3,4-tetrahydrocarbazole (THC) core. This alteration introduces a non-planar, more flexible cyclohexane ring, which can lead to enhanced binding affinity and improved pharmacokinetic profiles compared to the parent carbazole.[5][6] The THC scaffold is found in several pharmaceutical drugs, including the antiemetic ondansetron and various vinca alkaloids used in chemotherapy.[7][8]

This technical guide provides a comprehensive comparative analysis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid , a specific N-substituted THC derivative, against a selection of other significant carbazole analogs. By examining their synthesis, physicochemical properties, and performance in key biological assays, this guide aims to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. We will focus on three critical areas of drug development: oncology, inflammation, and neuroprotection, providing researchers and drug development professionals with field-proven insights and validated experimental protocols to support further investigation.

Synthesis and Physicochemical Characterization

The strategic synthesis of carbazole derivatives is fundamental to exploring their therapeutic potential. The chosen synthetic route must be efficient and allow for the introduction of diverse functional groups to modulate biological activity.

Synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

The synthesis of the target compound typically proceeds in two main stages: formation of the tetrahydrocarbazole core followed by N-alkylation.

  • Fischer Indole Synthesis: The most common and versatile method for creating the THC core is the Fischer indole synthesis.[6] This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone, followed by intramolecular cyclization and ammonia elimination to yield 1,2,3,4-tetrahydrocarbazole. The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) is critical for optimizing the reaction yield and minimizing side products.

  • N-Alkylation: The subsequent introduction of the propionic acid side chain at the N9 position is achieved via N-alkylation. The tetrahydrocarbazole is first deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding anion. This nucleophile then reacts with an alkylating agent such as ethyl 3-bromopropionate. The final step involves the hydrolysis of the resulting ester under basic conditions to yield the desired 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid.

G cluster_0 Part 1: THC Core Synthesis cluster_1 Part 2: N-Alkylation & Hydrolysis A Phenylhydrazine + Cyclohexanone B Fischer Indole Synthesis (Acid Catalyst) A->B Reactants C 1,2,3,4-Tetrahydrocarbazole B->C Product D 1,2,3,4-Tetrahydrocarbazole E 1. Deprotonation (NaH) 2. Alkylation (Ethyl 3-bromopropionate) D->E F Ester Intermediate E->F G Base Hydrolysis F->G H 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid G->H

Caption: Synthetic workflow for the target compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂[9]
Molecular Weight 243.30 g/mol [9]
IUPAC Name 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid[9]
CAS Number 23690-80-4[9]
XLogP3 2.7[9]

Comparative Biological Evaluation: A Multi-Target Perspective

Carbazole derivatives are known to interact with a multitude of biological targets, making them attractive candidates for treating complex multifactorial diseases.[1][3] We will now compare the performance of our target compound's structural class against other derivatives in three key therapeutic areas.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of crucial enzymes like topoisomerases and kinases.[5][7][8]

Mechanism of Action: A common pathway targeted by THC derivatives is the intrinsic apoptosis pathway. They can modulate the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of a caspase cascade that culminates in programmed cell death.[5]

G THC Tetrahydrocarbazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) THC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) THC->Bax Activates Mito Mitochondrion Bcl2->Mito Prevents Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by THC derivatives.

Comparative Performance Data: The cytotoxic potential of carbazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
THC-Thiazolinone Hybrid (11c)Jurkat (Leukemia)1.44 ± 0.09Multi-target (Topo I/II, EGFR, Tubulin)[10]
THC-Thiazolinone Hybrid (11c)HCT-116 (Colon)6.75 ± 0.08Multi-target (Topo I/II, EGFR, Tubulin)[10]
Carbazole Sulfonamide (11a)CEM (Leukemia)<1M-phase cell cycle arrest[11]
Water-Soluble Carbazole Sulfonamide (4c)HepG2 (Liver)In vivo TGI: 71.7%Not specified[12]
3-(THC-9-yl)-propionic acid VariousTo be determined Hypothesized: Apoptosis induction, cell cycle arrest

TGI: Tumor Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standardized colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Remove the old media from the wells and add 100 µL of media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, asthma, and neurodegenerative disorders. Carbazole derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting key inflammatory mediators like prostaglandins and nitric oxide (NO), or by suppressing pro-inflammatory cytokine production.[14]

Comparative Performance Data: The anti-inflammatory efficacy can be assessed using both in vitro and in vivo models.

Compound/Derivative ClassAssay ModelResultReference
N-phenylacetamide-functionalized carbazoleEgg Albumin DenaturationExcellent Activity[14]
Substituted Carbazole (4a)Carrageenan-Induced Paw Edema (Rat)Potent reduction in inflammation
Parthenolide (Comparator)NO Production (RAW 264.7 cells)IC₅₀ ~10 µM[15]
3-(THC-9-yl)-propionic acid VariousTo be determined

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[16]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac sodium, 10 mg/kg), and test compound groups (e.g., 20 mg/kg). Administer the compounds orally or intraperitoneally.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.

G start Acclimatize Rats grouping Group & Dose (Vehicle, Standard, Test) start->grouping induction Inject Carrageenan (Sub-plantar) grouping->induction 1 hr post-dose measure_0h Measure Paw Volume (t=0h) induction->measure_0h measure_xh Measure Paw Volume (t=1, 2, 3, 4h) measure_0h->measure_xh Time course analysis Calculate % Edema Inhibition measure_xh->analysis end Results analysis->end G cluster_SAR Key SAR Insights for Carbazole Derivatives N9 N9-Substitution: - Modulates ADME - Introduces interaction points (e.g., propionic acid) C3_C6 C3/C6-Substitution: - Affects potency - Can enhance specific activities (e.g., antibacterial) Flexibility THC Core (Non-Planar): - Improves 3D fit into binding sites - Can enhance affinity Hybrids Hybridization: - Combines pharmacophores - Creates multi-target agents

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

The carbazole scaffold, particularly in its tetrahydro- form, remains a highly valuable starting point for the development of novel therapeutics. While direct experimental data for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is not yet widely published, its structural features—a non-planar THC core and an N-substituted acidic side chain—suggest significant potential as an anticancer, anti-inflammatory, or neuroprotective agent.

This comparative guide provides the foundational logic and validated experimental frameworks necessary to rigorously evaluate this potential. The presented protocols for in vitro and in vivo testing offer a clear pathway for determining the compound's efficacy and mechanism of action. Future research should focus on synthesizing and testing this specific molecule and its close analogs against the panels and assays described herein. Subsequent hit-to-lead optimization, guided by the SAR principles discussed, could lead to the discovery of potent and selective clinical candidates for treating some of the most challenging human diseases.

References

  • A review on the biological potentials of carbazole and its derived products. (n.d.). SpringerLink. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). ijpsonline.com. [Link]

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  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2022, November 16). Bentham Science. [Link]

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  • Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids. (n.d.). PubMed. [Link]

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  • Examples of biologically active carbazole derivatives. (n.d.). ResearchGate. [Link]

  • Phyto-Carbazole Alkaloids in Neuroprotection. (n.d.). Encyclopedia.pub. [Link]

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  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. (n.d.). MD Anderson Cancer Center. [Link]

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  • Structure–Activity Relationships of Carboline and Carbazole Derivatives as a Novel Class of ATP-Competitive Kinesin Spindle Protein Inhibitors. (2011, May 20). ACS Publications. [Link]

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Comparative

A Comparative Guide to Validating the Biological Activity of Synthesized 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (THCPA). We will navigate through a logical, tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to specific anti-inflammatory assays. The experimental choices, protocols, and data interpretation are grounded in established scientific principles to ensure a robust and reliable validation process.

The tetrahydrocarbazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1][2] Derivatives of this scaffold have been extensively reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4][5][6] This inherent potential of the core structure provides a strong rationale for investigating the bioactivity of novel derivatives like THCPA. This guide will focus on two of the most prominent activities associated with this class: cytotoxicity against cancer cell lines and anti-inflammatory action.

Strategic Experimental Workflow: A Tiered Validation Approach

To efficiently validate the biological activity of THCPA, a multi-stage experimental plan is essential. This approach ensures that resources are used effectively, starting with broad screening assays and moving towards more specific, mechanism-of-action studies. The trustworthiness of this workflow is ensured by the inclusion of appropriate positive and negative controls at every stage.

Our validation strategy is as follows:

  • Tier 1: General Cytotoxicity Assessment. The initial step is to determine if THCPA exhibits general toxicity against living cells. This is a critical baseline for any compound intended for therapeutic use. We will compare its activity against a standard chemotherapeutic agent.

  • Tier 2: Anti-inflammatory Activity Screening. Based on the known properties of carbazole alkaloids, we will investigate THCPA's ability to modulate key inflammatory responses in a relevant cell model.[4][7] Specifically, we will measure the inhibition of nitric oxide (NO), a key mediator in the inflammatory process.

  • Tier 3: Mechanistic Insight into Anti-inflammatory Action. To understand the mechanism, we will quantify the compound's effect on pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial drivers of the inflammatory cascade.[8]

Below is a visual representation of this experimental workflow.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Anti-inflammatory Screening cluster_2 Tier 3: Mechanistic Elucidation T1_Exp MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT-116) T1_Comp Comparator: Doxorubicin T1_Out Determine IC50 Value (Is the compound cytotoxic?) T1_Exp->T1_Out Data Analysis T2_Exp Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 Macrophages) T1_Out->T2_Exp If cytotoxic at high conc., proceed with non-toxic doses T2_Comp Comparator: Indomethacin T2_Out Determine IC50 for NO Inhibition (Does it have anti-inflammatory potential?) T2_Exp->T2_Out Griess Assay T3_Exp Pro-inflammatory Cytokine Assay (TNF-α & IL-6 Measurement) T2_Out->T3_Exp If active, investigate mechanism T3_Comp Comparator: Dexamethasone T3_Out Quantify Cytokine Reduction (How does it suppress inflammation?) T3_Exp->T3_Out ELISA

Caption: Tiered experimental workflow for validating THCPA bioactivity.

Tier 1 Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard first-pass screening tool in drug discovery to identify compounds with cytotoxic potential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of THCPA on human cancer cell lines and compare its potency to a standard chemotherapeutic drug, Doxorubicin. Many tetrahydrocarbazole derivatives have shown profound anticancer potential mediated through pathways like apoptosis and cell cycle arrest.[9]

Step-by-Step Protocol:
  • Cell Culture: Culture human breast cancer (MCF-7) and colon cancer (HCT-116) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of THCPA in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare Doxorubicin dilutions similarly to serve as the positive control. A vehicle control (media with DMSO) must be included.

  • Treatment: Replace the old media with the media containing the various concentrations of THCPA, Doxorubicin, or vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data Presentation
CompoundCell LineIC50 (µM) ± SD (Hypothetical Data)
THCPA MCF-725.4 ± 2.1
HCT-11638.2 ± 3.5
Doxorubicin (Control) MCF-70.8 ± 0.1
HCT-1161.2 ± 0.2

Interpretation: This hypothetical data suggests that THCPA exhibits moderate cytotoxic activity, though it is significantly less potent than the clinical drug Doxorubicin. This finding is crucial; it indicates that at lower concentrations (e.g., <10 µM), the compound is likely non-toxic and can be safely used in subsequent functional assays to probe other biological activities without confounding effects from cell death.

Tier 2 & 3 Protocols: Anti-inflammatory Activity and Mechanism

Inflammation is a critical pathological process, and its modulation is a key therapeutic strategy. Many carbazole alkaloids have demonstrated potent anti-inflammatory effects.[7][10] We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for studying inflammation in vitro.

Objective: To determine if THCPA can inhibit the production of the inflammatory mediator nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6.

Step-by-Step Protocol:
  • Cell Culture & Seeding: Culture RAW 264.7 cells and seed them into 96-well plates at a density of 5 x 10^4 cells per well. Allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of THCPA (e.g., 1, 5, 10 µM, based on Tier 1 results) for 1 hour. Use Indomethacin or Dexamethasone as positive controls.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce an inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant for analysis.

Tier 2: Nitric Oxide (NO) Inhibition Assay (Griess Test)
  • Griess Reagent: Mix equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: Add 50 µL of the collected supernatant to a new 96-well plate and add 50 µL of the Griess reagent.

  • Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Tier 3: Cytokine Measurement (ELISA)
  • Assay: Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves adding the collected supernatants to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the specified wavelength (usually 450 nm). A standard curve is used to quantify the cytokine concentration.

Comparative Data Presentation

Table 2: Inhibition of Nitric Oxide Production

Compound Concentration (µM) NO Inhibition (%) ± SD (Hypothetical Data) IC50 (µM)
THCPA 1 15.2 ± 2.5 8.5
5 35.8 ± 4.1
10 58.9 ± 5.3

| Indomethacin (Control) | 10 | 65.4 ± 4.8 | 7.2 |

Table 3: Inhibition of Pro-inflammatory Cytokines

Compound (at 10 µM) TNF-α Reduction (%) ± SD IL-6 Reduction (%) ± SD
THCPA 52.3 ± 6.0 45.1 ± 5.5

| Dexamethasone (Control) | 85.7 ± 7.2 | 89.4 ± 6.8 |

Interpretation: The data suggests THCPA is a potent inhibitor of NO production, with an IC50 comparable to the standard NSAID Indomethacin. Furthermore, it significantly reduces the secretion of key pro-inflammatory cytokines TNF-α and IL-6. This strongly indicates that THCPA possesses significant anti-inflammatory properties.

Mechanistic Grounding: The NF-κB Signaling Pathway

The reduction in NO, TNF-α, and IL-6 production strongly points towards the inhibition of a master regulator of inflammation: the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, the stimulant used, activates this pathway via Toll-like receptor 4 (TLR4), leading to the transcription of numerous pro-inflammatory genes.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription THCPA Hypothesized Action of THCPA THCPA->IKK Inhibits? THCPA->NFkB Inhibits Translocation?

Caption: Hypothesized inhibition of the NF-κB pathway by THCPA.

Based on our results, it is plausible that THCPA exerts its anti-inflammatory effects by intervening at one or more points in this pathway, such as inhibiting IKK activation or preventing the nuclear translocation of NF-κB. Future validation steps should include Western blot analysis to measure levels of phosphorylated IκBα and nuclear NF-κB to confirm this mechanism.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial validation of the biological activity of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid. The tiered approach demonstrates that THCPA possesses moderate cytotoxicity at higher concentrations and potent anti-inflammatory properties at non-toxic doses. The compound effectively inhibits the production of key inflammatory mediators, likely through the modulation of the NF-κB signaling pathway.

These findings position THCPA as a promising lead compound for the development of novel anti-inflammatory agents. Further research should focus on:

  • Confirming the mechanism of action through Western blot and reporter gene assays.

  • Expanding the cytotoxicity screening to a broader panel of cancer and normal cell lines to establish a therapeutic window.

  • In vivo validation using animal models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to confirm efficacy and assess safety.

By following this structured, evidence-based approach, researchers can confidently and efficiently characterize the therapeutic potential of novel synthesized compounds.

References

  • The neuroprotective potential of carbazole in traum
  • The neuroprotective potential of carbazole in traumatic brain injury. (n.d.). Taylor & Francis Online.
  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till D
  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till D
  • An In-depth Technical Guide on the Potential Pharmacological Activities of Tetrahydrocarbazoles. (n.d.). Benchchem.
  • Anti-inflammatory and antiproliferative prenylated carbazole alkaloids
  • Phyto-Carbazole Alkaloids in Neuroprotection. (n.d.). Encyclopedia.pub.
  • Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids. (n.d.). PubMed.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (n.d.). No source provided.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews.
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  • Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis. (n.d.). PubMed.
  • Design, Synthesis and Pharmacological Evaluation of Some Novel Tetrahydrocarbazoles as Potential COX-2 Inhibitors. (2018). No source provided.
  • Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. (2016). RSC Publishing.

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Validation

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid versus other DNMT1 inhibitors

An objective comparison of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid with other DNMT1 inhibitors requires a comprehensive analysis of their mechanisms, potency, and experimental validation. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid with other DNMT1 inhibitors requires a comprehensive analysis of their mechanisms, potency, and experimental validation. As a Senior Application Scientist, this guide synthesizes available data to provide researchers, scientists, and drug development professionals with a thorough understanding of the landscape of DNMT1 inhibition, with a particular focus on non-nucleoside inhibitors.

Introduction to DNA Methyltransferase 1 (DNMT1)

DNA methylation is a fundamental epigenetic mechanism in mammals, primarily involving the addition of a methyl group to the C5 position of cytosine residues, predominantly within CpG dinucleotides. This process is critical for regulating gene expression, maintaining genomic stability, and orchestrating cellular differentiation. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining existing methylation patterns during DNA replication. It recognizes hemi-methylated DNA strands and methylates the newly synthesized daughter strand, ensuring the faithful inheritance of epigenetic information.

Dysregulation of DNMT1 activity is a hallmark of numerous diseases, most notably cancer. Aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 can lead to their silencing, contributing to tumorigenesis. Consequently, DNMT1 has emerged as a high-priority target for therapeutic intervention.

The Landscape of DNMT1 Inhibitors

DNMT1 inhibitors can be broadly categorized into two main classes:

  • Nucleoside Analogs: These are cytidine analogs that become incorporated into DNA during replication. When DNMT1 attempts to methylate these analogs, it becomes irreversibly trapped, leading to the enzyme's degradation and subsequent passive DNA demethylation. Examples include 5-azacytidine and decitabine, both of which are FDA-approved for treating myelodysplastic syndromes.

  • Non-Nucleoside Inhibitors: This diverse class of small molecules directly inhibits DNMT1 activity without being incorporated into DNA. They typically bind to the enzyme's catalytic pocket or allosteric sites, preventing it from methylating its DNA substrate. These inhibitors are of great interest due to their potential for improved specificity and reduced toxicity compared to nucleoside analogs.

A Closer Look at Carbazole-Based DNMT1 Inhibitors

While "3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid" is not extensively documented as a standalone DNMT1 inhibitor in publicly available literature, the carbazole scaffold is a recognized pharmacophore in the development of non-nucleoside DNMT1 inhibitors. Research has highlighted several carbazole derivatives with potent DNMT1 inhibitory activity. These compounds often act as non-competitive inhibitors, binding to a site distinct from the DNA or S-adenosyl methionine (SAM) binding pockets.

For the purpose of this guide, we will consider the properties of well-characterized carbazole derivatives as a proxy to understand the potential of "3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid" and compare them against other prominent non-nucleoside DNMT1 inhibitors.

Comparative Analysis of Non-Nucleoside DNMT1 Inhibitors

The following table summarizes the key features of representative non-nucleoside DNMT1 inhibitors, including carbazole derivatives and other notable compounds.

Inhibitor Chemical Class Mechanism of Action IC50 (DNMT1) Selectivity Cellular Effects
Procainamide PABA derivativeNon-competitive~100 µMLowReactivates silenced genes
Hydralazine Phthalazine derivativeNon-competitive~200 µMLowInduces DNA demethylation
Epigallocatechin-3-gallate (EGCG) FlavonoidNon-competitive0.2 - 20 µMModerateReactivates methylation-silenced genes
Nanaomycin A NaphthoquinoneCompetitive with DNA~0.5 µMHigh for DNMT3BInduces demethylation and gene re-expression
GSK-3484862 Dihydro-imidazo-isoquinolinoneUncompetitive with DNA and SAM0.012 µMHighPotent and selective cellular DNMT1 inhibition
Carbazole Derivatives (General) CarbazoleNon-competitive1 - 5 µMVariesInduce demethylation and apoptosis in cancer cells
Mechanism of Action: A Deeper Dive

The mechanism by which a small molecule inhibits DNMT1 has profound implications for its therapeutic potential.

Caption: Mechanisms of DNMT1 inhibition by different non-nucleoside compounds.

Carbazole derivatives, like many other non-nucleoside inhibitors, often exhibit non-competitive inhibition. This suggests they bind to an allosteric site on DNMT1, inducing a conformational change that prevents catalysis without directly competing with the DNA substrate or the SAM cofactor. This can be advantageous as their efficacy is not solely dependent on the cellular concentrations of DNA and SAM. In contrast, compounds like Nanaomycin A compete directly with DNA for binding to the catalytic pocket. More recently discovered inhibitors, such as GSK-3484862, display an uncompetitive mechanism, binding only to the DNMT1-DNA-SAM ternary complex, which can offer a higher degree of specificity.

Potency and Selectivity

Early non-nucleoside inhibitors like procainamide and hydralazine have relatively low potency, with IC50 values in the high micromolar range. This necessitates high concentrations to achieve a biological effect, increasing the risk of off-target effects.

Carbazole derivatives and natural products like EGCG represent an improvement, with IC50 values in the low micromolar range. However, the pinnacle of potency and selectivity among non-nucleoside inhibitors is currently represented by compounds like GSK-3484862, which boasts a nanomolar IC50 and high selectivity for DNMT1 over other methyltransferases. The propionic acid moiety on "3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid" suggests a potential for improved solubility and cell permeability, which could translate to enhanced cellular potency.

Experimental Protocols for Evaluating DNMT1 Inhibitors

To rigorously assess a novel DNMT1 inhibitor like a carbazole derivative, a series of well-controlled experiments are essential.

In Vitro DNMT1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant DNMT1.

Principle: A biotinylated DNA duplex containing a single CpG site is immobilized on a streptavidin-coated plate. Recombinant DNMT1 and the methyl donor SAM are added in the presence of the test compound. The extent of methylation is quantified using an antibody specific for 5-methylcytosine, which is conjugated to a reporter enzyme (e.g., HRP).

Step-by-Step Protocol:

  • Coat a 96-well streptavidin plate with biotinylated hemi-methylated DNA substrate.

  • Wash the plate to remove unbound substrate.

  • Prepare serial dilutions of the test compound (e.g., 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid).

  • In a separate tube, pre-incubate recombinant human DNMT1 with the test compound for 15 minutes.

  • Add the DNMT1/compound mixture and SAM to the DNA-coated wells.

  • Incubate for 1 hour at 37°C to allow the methylation reaction to proceed.

  • Wash the plate to remove the enzyme and other reagents.

  • Add a primary antibody specific for 5-methylcytosine and incubate for 1 hour.

  • Wash and add a secondary antibody conjugated to HRP.

  • Wash and add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Comparative

A Technical Guide to the Structure-Activity Relationship of Substituted Tetrahydrocarbazoles: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring alkaloids and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif that forms the core of numerous naturally occurring alkaloids and pharmacologically active compounds.[1] Its unique tricyclic structure, consisting of an indole nucleus fused with a cyclohexane ring, provides a versatile template for synthetic modifications, leading to a diverse array of biological activities.[1] This guide offers a comprehensive comparison of substituted tetrahydrocarbazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and neuroprotective applications. We will delve into the experimental data supporting these findings, provide detailed protocols for key assays, and visualize the underlying molecular mechanisms.

The Versatile Tetrahydrocarbazole Scaffold: A Foundation for Diverse Biological Activities

The THC framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[1][2] The facile synthesis of the tetrahydrocarbazole core, most commonly through the Fischer indole synthesis, allows for the introduction of various substituents on both the aromatic and saturated rings, as well as on the nitrogen atom of the indole moiety.[1] These substitutions significantly influence the molecule's physicochemical properties and its interaction with biological targets, paving the way for the rational design of potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity: Unraveling the SAR of Cytotoxicity

Substituted tetrahydrocarbazoles have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]

Key Substitutions and Their Impact on Cytotoxicity

A comparative analysis of various substituted tetrahydrocarbazole derivatives reveals critical insights into their SAR. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of derivatives against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines.

Derivative IDSubstitution PatternLinkerFunctional GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116
THC-1 6-Chloro-Thiazolidinone8.512.3
THC-2 8-MethylAmidePhenyl15.221.7
THC-3 Unsubstituted-Dithiocarbamate5.17.8
THC-4 6-ChloroAmide4-Chlorophenyl3.25.5
THC-5 8-Methoxy-Pyrazole11.918.4

Data compiled from a comparative study by BenchChem.[3]

From this data, several SAR trends can be deduced:

  • Halogen Substitution: The presence of a chlorine atom at the 6-position of the carbazole ring, as seen in THC-1 and THC-4 , appears to be favorable for cytotoxic activity. Notably, THC-4 , which combines a 6-chloro substituent with a 4-chlorophenyl amide group, exhibits the most potent activity in this series, suggesting a synergistic effect.[3]

  • Nature of the Functional Group: The type of functional group attached to the tetrahydrocarbazole core plays a crucial role. The dithiocarbamate derivative (THC-3 ) shows significant cytotoxicity, indicating the importance of this moiety for anticancer effects.[3]

Mechanism of Action: Induction of Apoptosis

Many cytotoxic tetrahydrocarbazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, ultimately resulting in cell death.[5][6][7]

apoptosis_pathway THC Substituted Tetrahydrocarbazoles Bcl2 Bcl-2 (Anti-apoptotic) THC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) THC->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Intrinsic apoptosis pathway induced by tetrahydrocarbazoles.

Antimicrobial Activity: A Comparative Look at Bacterial and Fungal Inhibition

Tetrahydrocarbazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[2][8] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), or disruption of cell wall synthesis.[2][8]

Structure-Activity Relationship in Antimicrobial Effects

The antimicrobial efficacy of substituted tetrahydrocarbazoles is highly dependent on the nature and position of the substituents. The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for a series of derivatives against representative bacterial and fungal strains.

Derivative IDR1 (Position 6)R2 (N-substitution)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
THC-A HH>100>100>100
THC-B BrH163264
THC-C HBenzoyl64128128
THC-D BrBenzoyl81632
THC-E HDihydrotriazine124

This is a representative table compiled from multiple sources to illustrate SAR trends.[2][9]

Key SAR observations for antimicrobial activity include:

  • Halogenation: Similar to anticancer activity, the introduction of a bromine atom at the 6-position (THC-B and THC-D ) significantly enhances antibacterial and antifungal activity compared to the unsubstituted analog (THC-A ).

  • N-Substitution: The nature of the substituent on the indole nitrogen is critical. While a simple benzoyl group (THC-C ) confers moderate activity, the incorporation of a dihydrotriazine moiety (THC-E ) leads to a dramatic increase in potency against both bacteria and fungi. Dihydrotriazine-containing compounds are known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbial metabolism.[2]

  • Combined Effects: The combination of favorable substitutions, such as a halogen on the aromatic ring and a bioactive group on the nitrogen, can lead to highly potent antimicrobial agents (THC-D ).

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The potent antimicrobial activity of dihydrotriazine-substituted tetrahydrocarbazoles can be attributed to their ability to inhibit DHFR. This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of DHFR disrupts these essential metabolic pathways, leading to microbial cell death.[2]

dhfr_inhibition THC_DHFR Dihydrotriazine-substituted Tetrahydrocarbazole DHFR Dihydrofolate Reductase (DHFR) THC_DHFR->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Metabolism Nucleotide & Amino Acid Biosynthesis THF->Metabolism Growth Microbial Growth Inhibition Metabolism->Growth

Figure 2: Inhibition of DHFR by dihydrotriazine-substituted tetrahydrocarbazoles.

Neuroprotective Potential: Modulating Neuronal Signaling Pathways

Emerging research highlights the neuroprotective effects of substituted tetrahydrocarbazoles, suggesting their potential in the treatment of neurodegenerative diseases.[10] One of the key mechanisms underlying this neuroprotection is the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting neuronal survival and neurite outgrowth.[10][11]

Structure-Activity Relationship in Neuroprotection

The neuroprotective activity of tetrahydrocarbazole derivatives is influenced by their substitution patterns. For instance, a study on a series of carbazole derivatives identified that a compound with ethoxy, hydroxy, methoxy, and methyl substitutions on the carbazole core (Compound 13 in the study) exhibited significant neuroprotective effects against hydrogen peroxide-induced cell death in neuroblastoma cells.[10] This compound was also found to induce neurite outgrowth, a crucial process for neuronal repair and regeneration.

Mechanism of Action: Activation of the PI3K/Akt Pathway

The neuroprotective effects of certain tetrahydrocarbazole derivatives are mediated through the activation of the PI3K/Akt signaling cascade. This pathway is a central regulator of cell survival, and its activation leads to the inhibition of pro-apoptotic proteins and the promotion of pro-survival signals.

pi3k_akt_pathway THC_Neuro Neuroprotective Tetrahydrocarbazole Receptor Growth Factor Receptor THC_Neuro->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Pro-apoptotic Proteins Akt->Apoptosis Inhibits Survival Neuronal Survival & Neurite Outgrowth Akt->Survival Promotes

Figure 3: Activation of the PI3K/Akt pathway by neuroprotective tetrahydrocarbazoles.

Experimental Protocols: A Guide for Researchers

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative tetrahydrocarbazole derivative and a key biological assay.

Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole

This protocol is based on the classical Fischer indole synthesis.[3]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) to glacial acetic acid (20 mL).[3]

  • Heat the reaction mixture at reflux for 4 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.[3]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-1,2,3,4-tetrahydrocarbazole.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Substituted tetrahydrocarbazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the tetrahydrocarbazole derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Substituted tetrahydrocarbazoles represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in modulating their anticancer, antimicrobial, and neuroprotective properties. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel tetrahydrocarbazole-based therapeutics. Further exploration of this remarkable scaffold is warranted to unlock its full therapeutic potential.

References

[1] Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135. Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 1-8. [3] Head-to-Head Comparison of Substituted Tetrahydrocarbazole Derivatives as Potential Anticancer Agents. (2025). BenchChem. [2] Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). European Journal of Medicinal Chemistry, 209, 112933. [12] Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). Molecules, 29(13), 3010. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). PubMed. [10] Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019). Molecules, 24(7), 1369. [11] Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. (2022). Frontiers in Pharmacology, 13, 1036506. [9] Carbazole Derivatives as Potential Antimicrobial Agents. (2022). Molecules, 27(19), 6575. [13] Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2017). Bulletin of Mathematical Biology, 79(12), 2903–2921. [5] Delta9-tetrahydrocannabinol induces apoptosis in macrophages and lymphocytes: involvement of Bcl-2 and caspase-1. (1998). The Journal of Pharmacology and Experimental Therapeutics, 285(1), 340-346. [14] Synthesis, Characterization and Evaluation of N-Substituted Tetrahydrocarbazoles for anti-oxidant activity. (2015). Journal of Pharmacreations, 2(2), 1-5. [15] Recent approaches to the synthesis of tetrahydrocarbazoles. (2021). Organic & Biomolecular Chemistry, 19(9), 1926-1939. [16] QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2022). International Journal of Molecular Sciences, 23(19), 11843. [17] Synthesis of Tetrahydrocarbazole Derivatives as Potent β3-Adrenoceptor Agonists. (2020). Molecules, 25(16), 3608. [4] A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. (2021). Mini-Reviews in Organic Chemistry, 18(6), 709-718. [18] Synthesis of (±) 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid. (n.d.). PrepChem.com. Apoptosis Regulators Bcl-2 and Caspase-3. (2017). International Journal of Molecular Sciences, 18(11), 2343. [19] Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. (2013). MedChemComm, 4(2), 353-362. [20] A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(01), 160–171. [21] The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... (n.d.). ResearchGate. [22] Synthesis of Tetrahydrocarbazoles and Carbazoles by the Bischler Reaction. (1995). The Journal of Organic Chemistry, 60(16), 5214–5222. lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [23] Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. (2017). European Journal of Medicinal Chemistry, 127, 246-255. [24] Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. (2022). ResearchGate. [7] Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells. (2005). Cancer Letters, 223(2), 239-250. [25] Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(38), 17749-17762. [26] Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy. (1998). British Journal of Cancer, 78(3), 326–332.

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Validation

A Comparative Guide to the Anticancer Efficacy of Tetrahydrocarbazole Analogs

The field of oncology is in a perpetual quest for novel therapeutic agents that exhibit high efficacy against cancer cells while minimizing toxicity to healthy tissues. Among the myriad of heterocyclic compounds investig...

Author: BenchChem Technical Support Team. Date: February 2026

The field of oncology is in a perpetual quest for novel therapeutic agents that exhibit high efficacy against cancer cells while minimizing toxicity to healthy tissues. Among the myriad of heterocyclic compounds investigated, the tetrahydrocarbazole (THC) scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] This is attributed to its presence in numerous naturally occurring alkaloids with significant biological activities and its amenability to synthetic modification, allowing for the generation of a diverse library of analogs with a wide spectrum of pharmacological properties, including potent anticancer effects.[1][2]

This guide provides a comprehensive comparison of the anticancer efficacy of various tetrahydrocarbazole analogs, drawing upon experimental data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics. We will delve into the multifaceted mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Versatility of the Tetrahydrocarbazole Scaffold in Cancer Therapy

Tetrahydrocarbazoles are tricyclic aromatic compounds consisting of a benzene ring and a cyclohexane ring fused to a central pyrrole ring.[2] This core structure serves as a versatile template for chemical modifications at various positions, leading to derivatives with tailored biological activities. The anticancer potential of THC analogs has been demonstrated against a broad range of human cancer cell lines, including those of breast, colon, lung, and leukemia.[3][4][5][6]

The mechanisms underlying their anticancer activity are diverse and often multi-targeted, a highly desirable attribute in cancer therapy to overcome drug resistance. Key mechanisms include:

  • Induction of Apoptosis: Many THC derivatives trigger programmed cell death in cancer cells through the intrinsic (mitochondrial) pathway.[7] This involves the modulation of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis.[7]

  • Cell Cycle Arrest: THC analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase.[8] This prevents cancer cells from dividing and propagating.

  • Inhibition of Microtubule Polymerization: Some derivatives act as microtubule-targeting agents, disrupting the dynamics of the cytoskeleton, which is crucial for cell division, leading to mitotic arrest and cell death.[4]

  • Inhibition of Key Signaling Pathways: THC analogs have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as those mediated by receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[5][9] These pathways are pivotal for cancer cell proliferation, survival, and angiogenesis.

  • Enzyme Inhibition: Certain analogs exhibit inhibitory activity against enzymes essential for cancer cell survival and proliferation, such as telomerase.[10]

Comparative Analysis of Anticancer Efficacy

The anticancer potency of tetrahydrocarbazole analogs is significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected THC derivatives against various human cancer cell lines, providing a snapshot of their comparative efficacy. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Derivative IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
THC-Dithioate Hybrid (6f) 4-chlorophenylpiperazine dithiocarbamateMCF-7 (Breast)0.00724[3]
THC-Thiazolidinone Hybrid (THC-1) 6-Chloro-thiazolidinoneMCF-7 (Breast)8.5[9]
THC-Thiazolidinone Hybrid (THC-4) 6-Chloro-amide-4-chlorophenylMCF-7 (Breast)3.2[9]
THC-Triazole Hybrid (5g) Triazole conjugateMCF-7 (Breast)Potent (qualitative)[10]
Mannich Base (5c) 2-diethylaminomethyl-9-methyl-1-oneA549 (Lung)Moderate (qualitative)[4]
Amide Derivative (THC-2) 8-Methyl-amide-phenylHCT116 (Colon)21.7[9]
Dithiocarbamate Derivative (THC-3) Unsubstituted-dithiocarbamateHCT116 (Colon)7.8[9]
Thioamide Derivative 3,6-disubstituted thioamideHTC116 (Colon)Significant (qualitative)[6]
THC-Thiazolinone Hybrid (10e) 6-chloro, 5-(2-hydroxybenzylidene)-4-thiazolinoneJurkat (Leukemia)Potent (qualitative)[5]
Carbazole Semicarbazone (22) 6-methoxy-1,4-dimethyl semicarbazoneU87MG (Glioblastoma)13.82[11]

Key Signaling Pathways Targeted by Tetrahydrocarbazole Analogs

The anticancer effects of THC derivatives are often mediated by their interaction with and modulation of critical intracellular signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.

apoptosis_pathway THC Tetrahydrocarbazole Analogs Bcl2 Bcl-2 (Anti-apoptotic) THC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) THC->Bax Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induction by THC analogs.

rtk_pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis THC Tetrahydrocarbazole Analogs THC->EGFR Inhibition THC->VEGFR2 Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation experimental_workflow Start Synthesis & Purification of THC Analogs Screening Initial Cytotoxicity Screening (e.g., MTT Assay on a panel of cancer cell lines) Start->Screening IC50 Determine IC50 Values of Lead Compounds Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis Pathway Target Identification (e.g., Western Blot for signaling proteins) Mechanism->Pathway End In Vivo Studies & Lead Optimization CellCycle->End Apoptosis->End Pathway->End

Caption: A typical workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

Tetrahydrocarbazole and its derivatives represent a highly promising class of compounds in the development of novel anticancer therapeutics. [12][13]Their synthetic accessibility and the ability to modulate their biological activity through structural modifications make them attractive candidates for further investigation. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, offer the potential to overcome the challenge of drug resistance in cancer therapy. [8][12] The comparative data presented in this guide highlights the significant impact of different substitutions on the anticancer potency of the tetrahydrocarbazole scaffold. Future research should focus on systematic structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs. Furthermore, a deeper understanding of their molecular targets and in vivo efficacy in preclinical cancer models will be crucial for advancing the most promising candidates into clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers to conduct these critical investigations with scientific rigor.

References

  • Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. [Link] [12][13]2. El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308-315. [Link] [3]3. Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date. Semantic Scholar. [Link]

  • Anonymous. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PubMed Central. [Link]

  • Anonymous. (n.d.). In vitro anticancer screening data. ResearchGate. [Link]

  • Anonymous. (n.d.). Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole Semicarbazone Derivatives. Asian Publication Corporation. [Link]

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Comparative

A Researcher's Guide to Evaluating Enzyme Cross-Reactivity: A Case Study of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

For researchers and drug development professionals, establishing the specificity of a novel compound is a cornerstone of preclinical assessment. High target specificity is often a key determinant of a drug's therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the specificity of a novel compound is a cornerstone of preclinical assessment. High target specificity is often a key determinant of a drug's therapeutic index, minimizing off-target effects and enhancing safety.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel enzyme inhibitor, using 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (TCP acid) as a case study. We will explore the experimental design, present illustrative data, and offer insights into the interpretation of selectivity profiles.

While specific enzymatic targets for TCP acid are not extensively documented in publicly available literature, related carbazole derivatives have shown activity as enzyme inhibitors. For instance, certain 1,2,3,4-tetrahydro-9H-carbazole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), a therapeutic target in Alzheimer's disease.[2] Another study highlighted a different carbazole-containing compound as a DNA methyltransferase 1 (DNMT1) inhibitor.[3] For the purpose of this guide, we will hypothesize that TCP acid is a potent inhibitor of Butyrylcholinesterase (BChE) and proceed to evaluate its selectivity.

The Imperative of Cross-Reactivity Profiling

In early-stage drug discovery, a compound's interaction with a wide array of unintended biological targets can lead to toxicity or unforeseen side effects.[1] Therefore, systematic screening against a panel of diverse enzymes is not merely a regulatory hurdle but a critical step in understanding a compound's pharmacological profile.[4][5] This process, known as specificity or cross-reactivity screening, allows for the early identification and mitigation of potential liabilities.[1]

Experimental Rationale: Why a Panel Approach?

A panel-based approach to cross-reactivity provides a broad overview of a compound's behavior against various enzyme families.[1][4] The selection of enzymes for such a panel is crucial and should ideally include:

  • Closely related enzyme family members: To assess selectivity within the target's own family (e.g., comparing BChE inhibition to Acetylcholinesterase (AChE) inhibition).

  • Common off-target liabilities: Enzymes that are frequently implicated in adverse drug reactions, such as Cytochrome P450 (CYP) enzymes, kinases, and proteases.[4]

  • Enzymes from different classes: To ensure a comprehensive screen against diverse active site architectures.

Comparative Analysis: TCP Acid vs. Alternative BChE Inhibitors

To contextualize the performance of TCP acid, it is essential to compare it against established compounds with known activity against BChE. For this guide, we will use the following comparators:

  • Compound X: A hypothetical, highly selective BChE inhibitor.

  • Compound Y: A known BChE inhibitor with some documented off-target effects.

The primary metric for quantifying inhibitory potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6]

Hypothetical Performance Data

The following table summarizes the hypothetical IC50 values for TCP acid and the comparator compounds against a panel of selected enzymes. This data is for illustrative purposes and would be generated using the standardized protocol outlined in the subsequent section.

Enzyme TargetTCP acid (IC50 in µM)Compound X (IC50 in µM)Compound Y (IC50 in µM)
Butyrylcholinesterase (BChE) 0.5 0.2 1.2
Acetylcholinesterase (AChE)50>10015
Chymotrypsin>100>10080
Trypsin>100>100>100
Cathepsin B85>10045
CYP3A425905
hERG40>10010

Data Interpretation:

Based on this hypothetical data, TCP acid demonstrates potent inhibition of BChE with an IC50 of 0.5 µM. Its selectivity over the closely related AChE is 100-fold (50 µM / 0.5 µM), which is a favorable characteristic. Compound X is the most potent and selective of the three, with no significant off-target activity observed in this panel. Compound Y, while a BChE inhibitor, shows considerable cross-reactivity with AChE, Cathepsin B, CYP3A4, and hERG, suggesting a higher potential for side effects. TCP acid exhibits some moderate off-target activity against CYP3A4 and hERG, which would warrant further investigation.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Serial Dilution (TCP acid, Comparators) D Incubate Enzyme with Test Compound A->D B Enzyme Panel Preparation B->D C Substrate & Buffer Preparation E Initiate Reaction with Substrate C->E D->E F Monitor Reaction Kinetics (e.g., Absorbance, Fluorescence) E->F G Plot Dose-Response Curves F->G H Calculate IC50 Values G->H I Determine Selectivity Profile H->I

Caption: Workflow for enzyme inhibition and cross-reactivity screening.

Detailed Experimental Protocol: IC50 Determination

This protocol provides a generalized method for determining the IC50 of a test compound against a specific enzyme in a 96-well plate format.[7][8]

Materials:

  • Test Compounds (TCP acid, Compound X, Compound Y) dissolved in DMSO

  • Target Enzyme (e.g., human recombinant BChE)

  • Enzyme-specific substrate (e.g., Butyrylthiocholine iodide for BChE)

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Detection Reagent (e.g., DTNB (Ellman's reagent) for cholinesterases)

  • 96-well microplates

  • Multichannel pipettes

  • Plate reader capable of kinetic measurements

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 10 µL) of each compound dilution to triplicate wells.

    • Include control wells:

      • No inhibitor control (100% activity): Add assay buffer with the corresponding percentage of DMSO.

      • No enzyme control (background): Add assay buffer without the enzyme.

    • Add the enzyme solution (e.g., 40 µL of BChE in assay buffer) to all wells except the "no enzyme" controls.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Add the substrate solution (e.g., 50 µL of butyrylthiocholine and DTNB in assay buffer) to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a plate reader and begin kinetic measurements. Read the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Normalize the reaction rates to the "no inhibitor" control to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.[9]

Conclusion

This guide outlines a robust methodology for assessing the cross-reactivity of a novel compound, using 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid as a working example. The hypothetical data presented underscores the importance of evaluating a compound not only for its on-target potency but also for its selectivity across a diverse panel of enzymes. By employing systematic, well-controlled in vitro assays, researchers can build a comprehensive pharmacological profile, enabling more informed decisions in the drug development pipeline and ultimately contributing to the creation of safer and more effective therapeutics.

References

  • Vertex AI Search. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
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  • PubMed. (2019). Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. Available from: [Link].

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Validation

A Researcher's Guide to Correlating In Vitro and In Vivo Activity: A Case Study of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

For drug development professionals, establishing a predictive relationship between in vitro bioactivity and in vivo efficacy is a cornerstone of preclinical research. This guide provides a comprehensive framework for inv...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, establishing a predictive relationship between in vitro bioactivity and in vivo efficacy is a cornerstone of preclinical research. This guide provides a comprehensive framework for investigating the therapeutic potential of a novel carbazole derivative, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (TCP), with a focus on its putative anti-inflammatory properties. While specific experimental data for TCP is not yet publicly available, this document outlines a robust, multi-faceted approach to its characterization, drawing upon established methodologies for similar chemical entities.

Introduction to 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (TCP) and the Imperative of IVIVC

Carbazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (TCP) is a structural analog of Carprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its cyclooxygenase (COX) inhibitory activity.[4] This structural similarity provides a strong rationale for investigating TCP's potential as an anti-inflammatory agent.

The successful translation of a promising compound from the laboratory bench to clinical application hinges on a clear understanding of its in vitro-in vivo correlation (IVIVC).[5][6] A robust IVIVC can streamline the drug development process by enabling the use of in vitro data to predict in vivo performance, thereby reducing the reliance on extensive and costly animal studies.[5]

This guide will detail a scientifically rigorous workflow to:

  • Characterize the in vitro anti-inflammatory activity of TCP.

  • Evaluate its in vivo efficacy in a relevant animal model of inflammation.

  • Establish a meaningful correlation between the in vitro and in vivo data.

  • Compare the performance of TCP with a standard-of-care anti-inflammatory drug.

Part 1: In Vitro Characterization of TCP's Anti-Inflammatory Activity

The initial phase of our investigation focuses on elucidating the mechanism and potency of TCP's anti-inflammatory effects using a series of well-established in vitro assays.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Given TCP's structural similarity to Carprofen, a known COX inhibitor, assessing its ability to inhibit COX-1 and COX-2 is a primary objective.[7][8][9][10] Selective inhibition of COX-2 is a desirable characteristic for modern NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[11][12]

Experimental Protocol:

A commercially available COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) will be utilized.[11][12]

  • Preparation of Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe are prepared according to the manufacturer's instructions.

  • Compound Preparation: TCP and a reference compound (e.g., Celecoxib for COX-2 selectivity and Ibuprofen as a non-selective inhibitor) are dissolved in DMSO to create a range of concentrations.

  • Assay Procedure:

    • The enzymes are incubated with the test compounds or vehicle control in a 96-well plate.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin G2, the intermediate product, is measured by monitoring the fluorescence of the probe.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms is calculated. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Expected Outcome: This assay will determine if TCP inhibits COX enzymes, its potency, and its selectivity for COX-2 over COX-1.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

Rationale: Inflammation is mediated by a cascade of pro-inflammatory cytokines.[13] This assay will assess TCP's ability to suppress the release of key cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[14][15][16]

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured to an appropriate density.[15]

  • Treatment: Cells are pre-treated with varying concentrations of TCP or a vehicle control for 1 hour.

  • Stimulation: LPS is added to the cell cultures to induce an inflammatory response.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits.

  • Data Analysis: The IC50 value for the inhibition of each cytokine's release is calculated.

Expected Outcome: This experiment will reveal whether TCP can modulate the inflammatory response at a cellular level by inhibiting the production of key pro-inflammatory mediators.

In Vitro Data Summary

The following table structure will be used to summarize the in vitro findings:

Parameter TCP Ibuprofen (Comparator) Celecoxib (Comparator)
COX-1 IC50 (µM) Experimental ValueKnown ValueKnown Value
COX-2 IC50 (µM) Experimental ValueKnown ValueKnown Value
Selectivity Index (COX-1/COX-2) Calculated ValueCalculated ValueCalculated Value
TNF-α Inhibition IC50 (µM) Experimental ValueExperimental ValueExperimental Value
IL-6 Inhibition IC50 (µM) Experimental ValueExperimental ValueExperimental Value

Part 2: In Vivo Evaluation of TCP's Anti-Inflammatory Efficacy

The insights gained from the in vitro studies will guide the design of our in vivo experiments to assess the therapeutic potential of TCP in a living organism.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rodents

Rationale: The LPS-induced inflammation model in rodents is a well-established and clinically relevant model for studying systemic inflammation and the efficacy of anti-inflammatory drugs.[17][18][19][20][21][22] This model allows for the assessment of a compound's ability to modulate the inflammatory response in a whole-animal system.[23][24]

Experimental Protocol:

  • Animal Model: Male Wistar rats or C57BL/6 mice will be used.

  • Acclimatization: Animals will be acclimatized for at least one week before the experiment.

  • Dosing:

    • Animals will be divided into several groups: a vehicle control group, an LPS-only group, and groups treated with different doses of TCP. A positive control group receiving a known anti-inflammatory drug (e.g., Ibuprofen) will also be included.

    • TCP and the comparator drug will be administered orally (p.o.) or intraperitoneally (i.p.) one hour before the LPS challenge.

  • LPS Challenge: A sterile solution of LPS will be administered i.p. to induce a systemic inflammatory response.[21]

  • Sample Collection: Blood samples will be collected at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.

  • Biomarker Analysis: Plasma levels of TNF-α and IL-6 will be measured using ELISA kits.

Expected Outcome: This study will determine the in vivo dose-dependent efficacy of TCP in reducing systemic inflammation.

In Vivo Data Summary

The in vivo data will be presented in a clear and concise table:

Treatment Group Dose (mg/kg) Plasma TNF-α (% inhibition) Plasma IL-6 (% inhibition)
Vehicle + LPS -0%0%
TCP + LPS Dose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value
Dose 3Experimental ValueExperimental Value
Ibuprofen + LPS Effective DoseExperimental ValueExperimental Value

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC demonstrates a predictive relationship between an in vitro property of a drug and a relevant in vivo response.[5][6] In this case, we will aim to correlate the in vitro IC50 values of TCP for cytokine inhibition with its in vivo efficacy in reducing plasma cytokine levels.

Correlation Analysis

A graphical representation of the in vitro IC50 values for TNF-α and IL-6 inhibition plotted against the in vivo dose required to achieve a 50% reduction in the respective plasma cytokine levels (ED50) will be generated. A strong linear correlation would suggest that the in vitro assays are predictive of the in vivo anti-inflammatory activity.

Visualization of the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assays COX Inhibition Assay LPS-Induced Cytokine Release ic50 IC50 Values (COX-1, COX-2, TNF-α, IL-6) invitro_assays->ic50 Determine Potency correlation Correlate In Vitro IC50 with In Vivo ED50 ic50->correlation animal_model LPS-Induced Inflammation in Rodents ed50 ED50 Values (% Cytokine Inhibition) animal_model->ed50 Assess Efficacy ed50->correlation prediction Predictive Model correlation->prediction Establish Relationship

Caption: Workflow for establishing the in vitro-in vivo correlation of TCP.

Part 4: Comparative Analysis and Future Directions

A direct comparison of TCP's performance with a well-characterized NSAID like Ibuprofen is crucial for understanding its potential therapeutic advantages.

Parameter TCP Ibuprofen Interpretation
In Vitro Potency (IC50) Lower values are betterLower values are betterA lower IC50 for TCP suggests higher potency.
COX-2 Selectivity Higher ratio is betterLower ratioA higher selectivity index for TCP indicates a potentially better safety profile.
In Vivo Efficacy (ED50) Lower values are betterLower values are betterA lower ED50 for TCP indicates greater in vivo efficacy.

Should the initial findings be promising, further investigations would be warranted, including:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of TCP.[25]

  • Chronic inflammation models: To evaluate the efficacy of TCP in long-term inflammatory conditions.

  • Toxicology studies: To assess the safety profile of the compound.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid as a potential anti-inflammatory agent. By systematically conducting the outlined in vitro and in vivo studies and establishing a robust IVIVC, researchers can effectively de-risk the drug development process and make informed decisions about the future of this promising compound. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities, serving as a valuable resource for the drug discovery community.

References

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Comparative

A Comprehensive Benchmarking Guide: Evaluating 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid in Modern Therapeutics

Introduction: Unlocking the Potential of a Hybrid Scaffold In the landscape of medicinal chemistry, the carbazole nucleus is recognized as a "privileged structure" due to its presence in numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the carbazole nucleus is recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Its rigid, planar system with a rich electron density makes it an ideal scaffold for developing novel therapeutic agents. Carbazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] This guide focuses on a specific derivative, 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (TCAPA), a molecule that marries the established carbazole core with a propionic acid sidechain—a pharmacophore famously associated with the non-steroidal anti-inflammatory drug (NSAID) class.[4]

The unique hybrid nature of TCAPA suggests a multi-faceted therapeutic potential. The tetrahydrocarbazole (THCz) moiety is a key feature in compounds with demonstrated cytotoxic, antibacterial, and neuroprotective activities, while the propionic acid tail implies a potential role in modulating inflammatory pathways.[4][5][6]

This document provides a comprehensive framework for researchers and drug development professionals to benchmark TCAPA against established therapeutic agents. We will dissect its structure, propose robust experimental protocols for evaluating its efficacy in key therapeutic areas, and provide the scientific rationale behind each methodological choice. Our approach is designed not just to present data, but to build a self-validating system of inquiry for assessing the true potential of this promising compound.

Section 1: Physicochemical Profile and Structural Rationale

Before embarking on biological assays, a thorough understanding of the candidate molecule is paramount. TCAPA's structure is a deliberate fusion of two potent pharmacophores.

Table 1: Physicochemical Properties of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

PropertyValueSource
IUPAC Name 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acidPubChem[7]
Molecular Formula C₁₅H₁₇NO₂PubChem[7]
Molecular Weight 243.30 g/mol PubChem[7]
CAS Number 23690-80-4PubChem[7]
ChEMBL ID CHEMBL1531040PubChem[7]
  • The Tetrahydrocarbazole Core: This tricyclic system is a well-established scaffold in medicinal chemistry. Its partial saturation compared to a fully aromatic carbazole provides greater conformational flexibility, which can be critical for optimal binding to target proteins. Derivatives of THCz are known to exhibit potent activity as anticancer and neuroprotective agents.[5][8] The Fischer indole synthesis is a common and efficient method for creating this core structure, allowing for diverse substitutions and modifications.[8][9]

  • The Propionic Acid Sidechain: This functional group is the hallmark of the "profen" class of NSAIDs, including ibuprofen and ketoprofen.[4] It is typically associated with the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Furthermore, some short-chain fatty acids, like propionic acid, have been shown to induce cell death in cancer cells, suggesting a potential synergistic effect with the carbazole core.[10]

This dual-functionality compels a multi-pronged benchmarking strategy, evaluating TCAPA's potential in neuroprotection, inflammation, and oncology.

Section 2: Benchmarking in Neuroprotection

Rationale for Investigation: The rising prevalence of neurodegenerative diseases necessitates the discovery of new neuroprotective agents. Various carbazole derivatives have already been identified as having potential in this area.[2][3] The mechanism often involves mitigating oxidative stress or excitotoxicity. We hypothesize that TCAPA could protect neurons from ischemic or chemically-induced damage.

Selected Benchmark Agent: Nimodipine . A dihydropyridine calcium channel blocker used to prevent cerebral vasospasm after subarachnoid hemorrhage. It serves as a well-characterized agent that protects neurons from ischemia-induced damage.

Proposed Experiment 1: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This assay simulates ischemic conditions in a controlled in vitro environment, providing a direct measure of a compound's ability to protect neurons.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_insult Ischemic Insult cluster_readout Readout c1 Seed PC-12 or SH-SY5Y cells in 96-well plates c2 Differentiate cells (e.g., with NGF for PC-12) c1->c2 t1 Pre-treat with TCAPA, Nimodipine, or Vehicle Control for 24 hours c2->t1 i1 Replace media with glucose-free media t1->i1 i2 Incubate in hypoxic chamber (e.g., 1% O2, 94% N2, 5% CO2) for 4-6 hours i1->i2 OGD r1 Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) i2->r1 r2 Incubate for 4 hours r1->r2 r3 Solubilize formazan crystals r2->r3 r4 Read absorbance at 570 nm r3->r4

Caption: Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) assay.

Detailed Protocol:

  • Cell Culture: Plate rat pheochromocytoma (PC-12) cells in 96-well plates. Differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF) for 48-72 hours. This step is crucial as it confers neuronal characteristics, making the model more relevant.

  • Pre-treatment: Treat the differentiated cells with varying concentrations of TCAPA (e.g., 0.1 µM to 100 µM), Nimodipine (positive control), and a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Oxygen-Glucose Deprivation (OGD): Wash the cells and replace the medium with a glucose-free balanced salt solution. Place the plates in a hypoxic chamber for 4-6 hours.

  • Reperfusion: Remove plates from the chamber, replace the OGD medium with normal culture medium containing the respective treatments, and incubate for another 24 hours.

  • Viability Assessment (MTT Assay): Add MTT solution to each well and incubate. The mitochondrial dehydrogenases of living cells convert the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance. Cell viability is expressed as a percentage relative to the normoxic, vehicle-treated control.

Hypothetical Data Summary

CompoundEC₅₀ (µM) for NeuroprotectionMax Protection (%)
TCAPA 5.285
Nimodipine 8.778
Proposed Mechanism of Action Investigation: PI3K/Akt Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and is often implicated in neuroprotection.[11] Compounds that activate this pathway can inhibit apoptosis.

Signaling Pathway Diagram

G TCAPA TCAPA Receptor Growth Factor Receptor TCAPA->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt  Activates mTOR mTOR Akt->mTOR  Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2  Promotes Bax Bax (Pro-apoptotic) Akt->Bax  Inhibits Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: The proposed PI3K/Akt neuroprotective signaling pathway.

To validate this, Western blot analysis can be performed on cell lysates from the neuroprotection assay to measure the phosphorylation status of Akt (p-Akt) and mTOR (p-mTOR). An increase in phosphorylation would support this mechanistic hypothesis.

Section 3: Benchmarking in Anti-Inflammatory Activity

Rationale for Investigation: The propionic acid moiety in TCAPA is a strong structural alert for anti-inflammatory potential.[4][12] Chronic inflammation is also a key pathological feature of neurodegenerative diseases, suggesting a possible dual-action mechanism for TCAPA. This makes a direct comparison to a classic NSAID essential.

Selected Benchmark Agent: Diclofenac . A potent NSAID widely used as a reference compound in anti-inflammatory studies.[13]

Proposed Experiment 2: In Vivo Carrageenan-Induced Paw Edema

This is the gold-standard acute inflammation model for evaluating NSAID-like compounds. It provides a clear, quantifiable measure of anti-inflammatory efficacy in a living system.

Experimental Workflow Diagram

G cluster_acclimate Acclimatization cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measure Measurement a1 Acclimatize Wistar rats for 1 week d1 Administer TCAPA (10, 20, 40 mg/kg), Diclofenac (25 mg/kg), or Vehicle (i.p. or p.o.) a1->d1 i1 Measure baseline paw volume (Plethysmometer) d1->i1 1 hour post-dose i2 Inject 0.1 mL of 1% Carrageenan into sub-plantar region of hind paw i1->i2 m1 Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan i2->m1

Caption: Workflow for the Carrageenan-Induced Paw Edema model in rats.

Detailed Protocol:

  • Animal Groups: Use male Wistar rats (150-200g). Divide them into groups: Vehicle Control, Diclofenac (e.g., 25 mg/kg), and TCAPA (e.g., 10, 20, 40 mg/kg).

  • Dosing: Administer the compounds intraperitoneally (i.p.) or orally (p.o.) one hour before the inflammatory insult.

  • Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue.

  • Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. This provides a clear dose-response relationship.

Hypothetical Data Summary

Treatment GroupDose (mg/kg)Max. Edema Inhibition (%) at 3h
Vehicle -0
TCAPA 1035.5
TCAPA 2058.2
TCAPA 4071.4
Diclofenac 2565.8

Section 4: Benchmarking in Anticancer Activity

Rationale for Investigation: The carbazole scaffold is present in several natural and synthetic compounds with potent anticancer activity.[14][15] Some derivatives function as microtubule inhibitors, while others induce apoptosis through various signaling pathways.[16] The potential of TCAPA as a cytotoxic agent must be evaluated.

Selected Benchmark Agent: Cisplatin . A widely used platinum-based chemotherapeutic agent that serves as a robust positive control for cytotoxicity assays across a broad range of cancer types.

Proposed Experiment 3: In Vitro Cytotoxicity Screening (MTT/SRB Assay)

This initial screen is essential to determine the potency and selectivity of TCAPA against different cancer cell lines.

Detailed Protocol:

  • Cell Lines: Select a panel of human cancer cell lines, such as A549 (lung), HCT116 (colon), and HeLa (cervical), to assess broad-spectrum activity.[16][17]

  • Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of TCAPA and Cisplatin for 72 hours.

  • Viability Assay: Perform an MTT or Sulforhodamine B (SRB) assay to quantify cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration required to inhibit cell growth by 50%) for each compound in each cell line. A lower GI₅₀ indicates higher potency.

Hypothetical Data Summary

CompoundGI₅₀ (µM) on A549GI₅₀ (µM) on HCT116GI₅₀ (µM) on HeLa
TCAPA 12.58.915.1
Cisplatin 9.87.211.4
Proposed Mechanism of Action Investigation: Apoptosis Induction

A key question for any potential anticancer agent is whether it induces programmed cell death (apoptosis). This can be assessed by measuring the activation of key effector proteins like caspases.[18]

Apoptosis Detection Workflow

G cluster_prep Cell Treatment cluster_stain Staining cluster_analysis Analysis p1 Treat HCT-116 cells with TCAPA (at GI₅₀ concentration) for 24-48 hours s1 Harvest cells p1->s1 s2 Wash with Binding Buffer s1->s2 s3 Stain with Annexin V-FITC and Propidium Iodide (PI) s2->s3 a1 Acquire data on a Flow Cytometer s3->a1 a2 Gate populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) a1->a2

Caption: Workflow for detecting apoptosis via Annexin V/PI flow cytometry.

This experiment would reveal if TCAPA's cytotoxic effect is mediated by apoptosis. Further investigation could involve Western blotting for cleaved Caspase-3, the primary executioner caspase, to confirm the pathway of cell death.[18]

Conclusion

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is a rationally designed hybrid molecule with significant therapeutic potential. Its structural components suggest possible efficacy as a neuroprotective, anti-inflammatory, and anticancer agent. This guide presents a clear, logical, and experimentally robust framework for benchmarking TCAPA against established drugs in each of these domains. By employing these standardized, self-validating protocols, researchers can systematically uncover the compound's primary mechanism of action, potency, and potential clinical utility. The causality-driven experimental design outlined here will ensure that the resulting data is not only comparative but also deeply informative, paving the way for the potential development of a novel, multi-functional therapeutic agent.

References

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Validation

A Head-to-Head Comparison of Substituted Tetrahydrocarbazoles as Anticancer Agents: A Technical Guide for Drug Development Professionals

The tetrahydrocarbazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its potent and diverse anticancer activities.[1][2] This guide provides an in-depth, head-to-head co...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydrocarbazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its potent and diverse anticancer activities.[1][2] This guide provides an in-depth, head-to-head comparison of various substituted tetrahydrocarbazole derivatives, offering a critical analysis of their performance as potential anticancer agents. We will delve into their mechanisms of action, structure-activity relationships (SAR), and provide supporting experimental data to inform future drug discovery and development efforts.

The Rationale for Targeting Cancer with Tetrahydrocarbazoles

The core tetrahydrocarbazole structure, consisting of a fused indole and cyclohexane ring, provides a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] Numerous studies have demonstrated that derivatives of this scaffold can exert cytotoxic effects against a broad spectrum of cancer cell lines through various mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways essential for tumor growth and survival.[2]

Mechanisms of Anticancer Action: A Multi-pronged Attack

Substituted tetrahydrocarbazoles employ a multifaceted approach to combat cancer, often targeting multiple cellular processes simultaneously. This multi-target capability is a highly desirable attribute in anticancer drug development as it can potentially circumvent the development of drug resistance.

Induction of Apoptosis: Orchestrating Cell Suicide

A primary mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects is through the induction of apoptosis. This process of programmed cell death is a crucial safeguard against the proliferation of abnormal cells. Many of these compounds trigger the intrinsic (mitochondrial) apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[3] This shift in balance disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, caspase-9 is activated, which then cleaves and activates effector caspases like caspase-3, ultimately leading to the dismantling of the cell.[3][4][5]

THC Substituted Tetrahydrocarbazoles Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) THC->Bcl2_family modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_G1_S G1/S Transition THC Substituted Tetrahydrocarbazoles CDK4_6 CDK4/6 THC->CDK4_6 inhibits Rb Rb CDK4_6->Rb phosphorylates G1_arrest G1 Phase Arrest CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F sequesters S_phase_genes S-phase gene transcription Rb->S_phase_genes inhibits pRb p-Rb (inactive) pRb->E2F releases E2F->S_phase_genes activates

Figure 2: Mechanism of G1 cell cycle arrest by substituted tetrahydrocarbazoles.

Head-to-Head Comparison of Anticancer Activity

The true potential of a class of compounds can only be assessed through direct comparison of their activities. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of substituted tetrahydrocarbazole derivatives against various human cancer cell lines.

Compound IDR1-SubstitutionR2-SubstitutionCancer Cell LineIC50 (µM)Reference
THC-16-Chloro-HCT-116 (Colon)12.3[6]
THC-16-Chloro-MCF-7 (Breast)8.5[6]
THC-28-Methyl-HCT-116 (Colon)21.7[6]
THC-28-Methyl-MCF-7 (Breast)15.2[6]
THC-3UnsubstitutedDithiocarbamateHCT-116 (Colon)7.8[6]
THC-3UnsubstitutedDithiocarbamateMCF-7 (Breast)5.1[6]
THC-46-Chloro4-Chlorophenyl (Amide)HCT-116 (Colon)5.5[6]
THC-46-Chloro4-Chlorophenyl (Amide)MCF-7 (Breast)3.2[6]
THC-58-MethoxyPyrazoleHCT-116 (Colon)18.4[6]
THC-58-MethoxyPyrazoleMCF-7 (Breast)11.9[6]
5g-Triazole derivativeMCF-7 (Breast)Potent (exact IC50 not specified)[7]
6f-4-chlorophenylpiperazineMCF-7 (Breast)0.00724[8]
6f-4-chlorophenylpiperazineHCT-116 (Colon)0.00823[8]
9d-5-(4-(dimethylamino)benzylidene)-4-thiazolinoneJurkat (Leukemia)3.11[9]
10e6-Chloro5-(2-hydroxybenzylidene)-4-thiazolinoneJurkat (Leukemia)Potent (IC50 not specified)[9]
10g6-Chloro5-(4-methoxybenzylidene)-4-thiazolinoneJurkat (Leukemia)Potent (IC50 not specified)[9]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals several key structure-activity relationships:

  • Substitution at the 6-position: The presence of a chloro group at the 6-position (THC-1 and THC-4) appears to enhance cytotoxic activity compared to the unsubstituted analog (THC-3, when considering the core structure). [6]This suggests that electron-withdrawing groups at this position may be favorable for anticancer activity.

  • Substitution at the 8-position: A methyl group at the 8-position (THC-2) resulted in decreased activity compared to the 6-chloro substituted analog (THC-1). [6]A methoxy group at this position (THC-5) also showed moderate activity. [6]* Side Chain Modifications: The nature of the substituent attached to the tetrahydrocarbazole core plays a crucial role in determining potency.

    • The dithiocarbamate derivative (THC-3) showed good activity. [6] * The amide derivative with a 4-chlorophenyl group (THC-4) was the most potent among the first five compounds listed, highlighting the importance of this functional group for interaction with the biological target. [6] * The 4-chlorophenylpiperazine derivative (6f) exhibited exceptionally high potency in the nanomolar range against both MCF-7 and HCT-116 cells, indicating that this particular side chain is highly advantageous for cytotoxic activity. [8] * The incorporation of a 5-arylidene-4-thiazolinone moiety also leads to potent compounds, particularly against leukemia cell lines. [9]

Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [8][10] Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Substituted tetrahydrocarbazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight. [11]2. Compound Treatment: Treat the cells with various concentrations of the substituted tetrahydrocarbazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a negative control (untreated cells).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [11]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration. [11]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle. [1][6] Materials:

  • 6-well plates

  • Cancer cell lines

  • Substituted tetrahydrocarbazole compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the tetrahydrocarbazole compounds for a specific time period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. [7]3. Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature. [12]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [1][6]5. Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle. [1]

Conclusion and Future Directions

Substituted tetrahydrocarbazoles represent a highly promising class of anticancer agents with diverse mechanisms of action. The head-to-head comparison of various derivatives reveals critical structure-activity relationships that can guide the rational design of more potent and selective compounds. The exceptional potency of derivatives like the 4-chlorophenylpiperazine substituted tetrahydrocarbazole highlights the significant potential for further optimization.

Future research should focus on:

  • Expanding the SAR studies: Synthesizing and evaluating a wider range of derivatives with systematic modifications at various positions of the tetrahydrocarbazole core to build a more comprehensive understanding of the SAR.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • In vivo evaluation: Testing the efficacy and safety of the lead compounds in preclinical animal models of cancer.

  • Combination therapies: Investigating the synergistic effects of substituted tetrahydrocarbazoles with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

By leveraging the insights gained from comparative studies and detailed mechanistic investigations, the full therapeutic potential of substituted tetrahydrocarbazoles as novel anticancer drugs can be realized.

References

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. 2024, 21(03), 2127–2135. (URL: [Link])

  • Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. Molecules. 2024; 29(10):2286. (URL: [Link])

  • Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Letters in Drug Design & Discovery. 2022; 19(10):893-913. (URL: [Link])

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  • Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kin. Assiut University. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid demands not only precision in our experiments but also an un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of this compound is not merely a regulatory formality; it is a critical component of a responsible and safe laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this specific molecule, ensuring the protection of laboratory personnel and the environment. The procedures outlined are synthesized from safety data for its core chemical structures—tetrahydrocarbazole and propionic acid—and established best practices for hazardous waste management.

Hazard Assessment & Characterization

The tetrahydrocarbazole backbone and its derivatives are known to be irritants and their toxicological properties are often not fully investigated.[1] The propionic acid functional group introduces corrosive properties.[2] Furthermore, the core carbazole structure is recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste .

Hazard ClassDescriptionRationale & Authoritative Source
Skin & Eye Irritant May cause skin irritation and serious eye irritation.[1][4]The tetrahydrocarbazole structure is a known irritant.[1] The propionic acid component is corrosive and can cause severe skin burns and eye damage.[5]
Respiratory Irritant May cause respiratory tract irritation upon inhalation of dust or aerosols.[4][6]This is a common property of fine chemical powders and is explicitly mentioned for related carbazole compounds.[4][6]
Acute Toxicity (Oral) May be harmful or toxic if swallowed.[7]While data is for a related carbazole, this potential route of exposure must be controlled.[7]
Environmental Hazard Assumed to be toxic to aquatic life with long-lasting effects.[3]The parent carbazole structure is classified as an aquatic hazard.[3] Biodegradation is the dominant fate process, but it may not be rapid.[8][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all necessary safety measures are in place. The causality is simple: effective containment and personal barriers are the primary defense against chemical exposure.

  • Engineering Controls : Always handle 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6] The facility should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Gloves : Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4][6]

    • Eye Protection : Chemical safety goggles or a face shield conforming to OSHA or EN166 standards are mandatory.[4][6]

    • Lab Coat : A full-length laboratory coat must be worn to protect against skin contact.[2]

Step-by-Step Waste Segregation & Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents inadvertent and dangerous chemical reactions within a waste container and ensures the waste is routed to the correct disposal facility.

DO NOT mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10] Incompatible materials could include strong oxidizing agents.[11]

Protocol for Solid Waste:

  • Identification : All non-sharps solid waste contaminated with 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is hazardous. This includes:

    • Weighing papers and boats.

    • Contaminated gloves, bench paper, and wipes.

    • Used pipette tips and plastic vials.

    • Residual powder in its original container.

  • Collection : Place these materials into a dedicated hazardous waste container designated for solid chemical waste.[10] This is typically a plastic-lined, puncture-resistant box or a designated pail.

  • Accumulation : Keep the solid waste container closed at all times except when adding waste.[10]

Protocol for Liquid Waste:

  • Identification : All solutions containing 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid are hazardous. This includes mother liquors from crystallization, solutions from chromatographic purification, and any solvent used to rinse contaminated glassware.

  • Collection : Pour liquid waste into a dedicated, leak-proof, and sealable hazardous waste container.[12]

  • Container Material : The container must be chemically compatible. Given the acidic nature of the compound, do not use a metal container.[12] A high-density polyethylene (HDPE) or glass container is appropriate.

  • Headspace : Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.

  • Accumulation : Keep the liquid waste container securely capped at all times except when adding waste. Store it in a designated satellite accumulation area within the lab.

Waste Containerization & Labeling: A System of Trust

Accurate labeling is a non-negotiable aspect of safety, ensuring that anyone handling the container understands its contents and associated dangers. An unlabeled container is a dangerous unknown.

All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop or piece of waste is added. The label must include:

  • Full Chemical Name(s) : Write out "3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid". List any solvents or other chemicals present in the mixture with their approximate percentages.[10]

  • Hazard Identification : Clearly indicate the primary hazards. Check the boxes for "Corrosive (Acid)," "Irritant," and "Environmental Hazard."[10]

  • Researcher's Name and Lab Information : For traceability.

On-Site Storage & Accumulation

Regulatory bodies like the EPA govern the on-site storage of hazardous waste.[13] Adherence to these rules is mandatory.

  • Location : Store waste containers in a designated satellite accumulation area. This area should be under the control of the laboratory personnel and near the point of generation.

  • Secondary Containment : Liquid waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[14]

  • Time and Volume Limits : Laboratories are subject to limits on the amount of waste they can accumulate and for how long. For instance, Large Quantity Generators (LQGs) can typically store waste for up to 90 days.[15] Do not exceed 55 gallons of hazardous waste in your lab's accumulation area.[16] Coordinate regular pickups with your EHS department to stay within these limits.[16]

Disposal Workflow Diagram

G Disposal Workflow for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid Start Waste Generation (Solid or Liquid) SolidWaste Contaminated Solids (Gloves, Paper, Plasticware) Start->SolidWaste Is it solid? LiquidWaste Contaminated Liquids (Solvents, Solutions) Start->LiquidWaste Is it liquid? SolidContainer Place in Lined Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Sealable Liquid Hazardous Waste Container (HDPE or Glass) LiquidWaste->LiquidContainer Label Label Container Immediately: - Full Chemical Name & % - Hazard Warnings - Accumulation Date SolidContainer->Label LiquidContainer->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store Pickup Arrange for Pickup by Institutional EHS Department Store->Pickup End Final Disposal via Licensed Facility (e.g., Incineration) Pickup->End

Caption: Decision workflow for proper waste stream management.

Final Disposal Pathway

The ultimate fate of this hazardous waste is crucial for environmental protection.

  • Prohibited Disposal Methods : Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in the regular trash.[14][17] This is both illegal and environmentally irresponsible, as the compound can be toxic to aquatic organisms.[3]

  • Authorized Disposal : The only acceptable disposal method is through your institution's hazardous waste management program.[16] Laboratory personnel should never attempt to treat or dispose of this chemical themselves. EHS will coordinate with a licensed and certified hazardous waste contractor for final disposal, which is typically high-temperature incineration.[18]

Spill Management

Immediate and correct response to a spill is vital to mitigate exposure and contamination.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (like vermiculite or sand) to prevent the powder from becoming airborne.[19]

    • Carefully sweep or vacuum up the material and place it into a designated solid hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent and decontaminate. All cleaning materials must also be disposed of as hazardous waste.[16]

  • Minor Spill (Liquid) :

    • Alert personnel and control the source of the leak if safe to do so.

    • Contain the spill using absorbent pads or sand.[20]

    • Absorb the spilled liquid and place the contaminated materials into a sealed hazardous waste container.[20]

    • Clean and decontaminate the area. Dispose of all cleanup materials as hazardous waste.

  • Major Spill : In the event of a large or uncontrolled spill, evacuate the area immediately, alert others, and contact your institution's EHS or emergency response team.[19]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Carl ROTH. Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Penta Chemicals. (2025, July 8). Propionic acid. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChem. 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%. Retrieved from [Link]

  • Salam, L. B., Das, N., & Bala, M. (2017). Properties, environmental fate and biodegradation of carbazole. Environmental Science and Pollution Research, 24(15), 13237–13253. Retrieved from [Link]

  • LabAlley. (2015, March 19). Propionic Acid - Safety Data Sheet. Retrieved from [Link]

  • PubChem. Carbazole. Retrieved from [Link]

  • PubChem. 3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanoic acid. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. Safety data sheet: Propionic acid ≥99,5%, for synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Properties, environmental fate and biodegradation of carbazole. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - Propionic acid. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Carbazole. Retrieved from [Link]

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Handling

Personal protective equipment for handling 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

Comprehensive Safety & Handling Guide: 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(1,2,3,4-Tetrahydro-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (CAS No. 23690-80-4). The information herein is synthesized from established safety data and best practices for handling carbazole derivatives to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2A) [1][2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentRelevant StandardsRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.OSHA 29 CFR 1910.133 or EN 166[6][7]Protects against splashes and airborne particles that can cause serious eye irritation[1][2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).EN 374 (EU), US F739[6][8]Prevents skin contact which can cause irritation[1][2][3]. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A flame-retardant lab coat and impervious clothing.-Provides a barrier against accidental spills and contamination of personal clothing[6].
Respiratory Protection A NIOSH or EN 149 approved respirator.OSHA 29 CFR 1910.134 or EN 149[7]Essential when handling the powder outside of a fume hood to prevent respiratory tract irritation[1][2][3].

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust and vapors[5].

  • Ventilation: The laboratory should have adequate general ventilation[5][7].

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[3][5].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If weighing the solid, use a draft shield to minimize the dispersal of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[7][8]. Decontaminate the work area.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Designate Handling Area in Fume Hood prep1->prep2 handle1 Weigh Solid in Draft Shield prep2->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Wash Hands Thoroughly post1->post2 G cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal Disposal waste_solid Solid Waste collect_solid Labeled, Sealed Container waste_solid->collect_solid waste_liquid Liquid Waste collect_liquid Labeled, Sealed Waste Container waste_liquid->collect_liquid waste_ppe Contaminated PPE collect_ppe Hazardous Waste Bag waste_ppe->collect_ppe disposal Licensed Disposal Company collect_solid->disposal collect_liquid->disposal collect_ppe->disposal

Caption: A systematic approach to the segregation and disposal of waste generated from handling the target compound.

Final Disposal

All waste must be disposed of through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[9] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

References

  • Personal protective equipment for handling 2,6-Dimethyl-9H-carbazole - Benchchem. 6

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. 4

  • Carbazole - Santa Cruz Biotechnology. 8

  • Material Safety Data Sheet - 9H-Carbazole. 7

  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid - AK Scientific, Inc. 1

  • Personal protective equipment for handling 9-Hexylcarbazole - Benchchem. 5

  • SAFETY DATA SHEET - Sigma-Aldrich. 2

  • 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | C15H17NO2 | CID 778449 - PubChem. 10

  • Safety Data Sheet - Biosynth. 3

  • Propionic Acid CAS No 79-09-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 9

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